molecular formula C9H8BrNO B1590393 8-Bromo-2,3-dihydroquinolin-4(1H)-one CAS No. 38470-29-0

8-Bromo-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B1590393
CAS No.: 38470-29-0
M. Wt: 226.07 g/mol
InChI Key: UHCQKTPURTYSFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2,3-dihydroquinolin-4(1H)-one is a useful research compound. Its molecular formula is C9H8BrNO and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2,3-dihydro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-7-3-1-2-6-8(12)4-5-11-9(6)7/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCQKTPURTYSFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C1=O)C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501024
Record name 8-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38470-29-0
Record name 8-Bromo-2,3-dihydroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-2,3-dihydroquinolin-4(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Foreword: The Quinolinone Core in Modern Chemistry

Welcome to a detailed exploration of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The dihydroquinolinone scaffold is a "privileged structure," a framework that appears recurrently in biologically active compounds and approved pharmaceuticals.[1] Its unique combination of a hydrogenated nitrogen-containing ring fused to an aromatic system provides a rigid, three-dimensional architecture ideal for molecular recognition by biological targets.

The introduction of a bromine atom at the 8-position is a deliberate synthetic choice. Bromine not only influences the electronic properties of the aromatic ring but, more importantly, serves as a versatile functional handle. It opens a gateway to a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the systematic elaboration of the core structure. This capability is paramount in drug discovery, where creating libraries of analogues for structure-activity relationship (SAR) studies is a cornerstone of lead optimization.[2] This guide, intended for researchers and drug development professionals, synthesizes the core chemical properties, reactivity, synthesis, and safety considerations for this valuable building block.

Core Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, characterized by the following properties. Its structure combines a bromo-substituted aniline moiety cyclized with a propionate-equivalent chain, featuring a ketone at the 4-position and a secondary amine at the 1-position.

Data Summary Table
PropertyValueSource(s)
IUPAC Name 8-bromo-2,3-dihydro-1H-quinolin-4-one[3]
CAS Number 38470-29-0[4][5]
Molecular Formula C₉H₈BrNO[3][4]
Molecular Weight 226.07 g/mol [4][5]
Melting Point 53-58 °C[5]
Appearance SolidImplied by M.P.
Purity (Typical) 95-97%[4][5]
Solubility Moisture sensitive[5]
Monoisotopic Mass 224.97893 Da[3]
Spectroscopic Data (Predicted)

Detailed experimental spectra for this specific molecule are not widely published. However, computational predictions provide valuable insights for characterization.

  • Mass Spectrometry: Predicted collision cross-section (CCS) values and m/z for various adducts are crucial for mass spectrometry-based identification.[3]

    • [M+H]⁺: 225.98621 m/z

    • [M+Na]⁺: 247.96815 m/z

    • [M-H]⁻: 223.97165 m/z

Synthesis and Mechanistic Considerations

The synthesis of 2,3-dihydroquinolin-4(1H)-ones is a well-established area of organic chemistry. While a specific, validated protocol for the 8-bromo derivative is not detailed in the provided literature, a general and robust strategy involves the intramolecular cyclization of a suitable precursor, often under acidic conditions. A common approach is the Friedländer annulation or related cyclizations starting from ortho-substituted anilines.

General Synthetic Workflow

A plausible synthetic route begins with an appropriately substituted aniline, which undergoes acylation followed by an intramolecular cyclization. The choice of starting material is critical; in this case, a 2-bromoaniline derivative is the logical starting point.

G A 2-Bromoaniline Derivative (e.g., 3-(2-Bromoanilino)propanoic acid) B Intramolecular Cyclization (e.g., Polyphosphoric Acid, Eaton's Reagent) A->B Reagent C Work-up & Purification (Neutralization, Extraction, Chromatography) B->C Crude Product D This compound (Final Product) C->D Purified Product

Caption: General workflow for the synthesis of the target quinolinone.

Exemplary Synthetic Protocol (General Method)

This protocol is based on established methods for the synthesis of related quinolinones.[6]

Reaction: Intramolecular Friedel-Crafts acylation of 3-(2-bromoanilino)propanoic acid.

  • Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3-(2-bromoanilino)propanoic acid (1.0 eq).

  • Reaction Setup: Add a dehydrating/acidic cyclization agent, such as Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA), in sufficient quantity to ensure stirring (approx. 10-20x weight of the starting material).

    • Causality Insight: Strong acidic and dehydrating conditions are necessary to promote the intramolecular electrophilic acylation of the electron-rich aromatic ring by the carboxylic acid moiety, forming the six-membered ketone-containing ring.

  • Cyclization: Heat the mixture with stirring to 80-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Quenching & Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the viscous solution onto crushed ice with vigorous stirring. This will hydrolyze the cyclizing agent and precipitate the crude product.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.

  • Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the final product.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its versatile reactivity, offering three distinct sites for chemical modification. This multi-faceted reactivity makes it an excellent scaffold for building molecular complexity.

G main_node N_pos->main_node  N-Alkylation / Acylation  Buchwald-Hartwig Coupling Site A: Amine C4_pos->main_node Reduction / Reductive Amination Wittig / Condensation Reactions   Site B: Ketone C5_pos->main_node Suzuki / Sonogashira / Heck Coupling Nucleophilic Aromatic Substitution   Site C: C-Br Bond

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of Monolinuron (CAS 38470-29-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monolinuron, identified by the CAS number 38470-29-0, is a phenylurea herbicide that has been utilized for the selective control of broad-leaved weeds and annual grasses in a variety of agricultural settings.[1][2] As a member of the urea herbicide family, its mode of action involves the inhibition of photosynthesis at photosystem II, a critical pathway for plant survival.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of Monolinuron, offering valuable insights for researchers, chemists, and professionals in drug development and environmental science. The following sections will delve into its structural characteristics, physicochemical parameters, synthesis, reactivity, analytical methodologies, and safety considerations, supported by experimental protocols and data visualizations.

Compound Identification and Structure

A foundational aspect of understanding any chemical entity is its unambiguous identification and a clear representation of its molecular structure.

Nomenclature and Identifiers
  • CAS Number: 38470-29-0 (Note: This CAS number is also associated with Monolinuron, for which the primary CAS is 1746-81-2)[4]

  • IUPAC Name: 3-(4-chlorophenyl)-1-methoxy-1-methylurea[3]

  • Synonyms: Monolinuron, N'-(4-chlorophenyl)-N-methoxy-N-methylurea, Aresin, Arezin, Monorotox[4]

Molecular Structure and Formula

The molecular structure of Monolinuron consists of a urea backbone substituted with a 4-chlorophenyl group on one nitrogen and methoxy and methyl groups on the other.

  • Molecular Formula: C₉H₁₁ClN₂O₂

  • Molecular Weight: 214.65 g/mol [4]

  • SMILES: CN(C(=O)NC1=CC=C(C=C1)Cl)OC[4]

  • InChI Key: LKJPSUCKSLORMF-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, from biological interactions to environmental fate. A thorough understanding of these properties is paramount for its effective and safe application.

Physical Properties

Monolinuron is a colorless, odorless crystalline solid at room temperature.[4] A summary of its key physical properties is presented in the table below.

PropertyValueSource
Physical State Colorless crystalline solid[4]
Melting Point 80-83 °C[2]
Solubility in Water 735 mg/L at 20 °C[2]
Vapor Pressure 0.02 Pa at 22 °C[4]
LogP (Octanol-Water Partition Coefficient) 2.2 - 2.3[4]
Chemical Properties

Monolinuron is stable at its melting point and in solution but undergoes slow decomposition in the presence of acids and bases.[4] It is non-corrosive.[4] Its chemical reactivity is primarily centered around the urea functionality and the substituted phenyl ring.

Synthesis of Monolinuron

The industrial synthesis of Monolinuron typically involves a multi-step process starting from readily available precursors. The general synthetic pathway is illustrated below.

Monolinuron Synthesis cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway 4-chloroaniline 4-Chloroaniline intermediate Substituted Urea Intermediate 4-chloroaniline->intermediate Condensation isocyanate Methyl Isocyanate or Dimethylcarbamoyl Chloride isocyanate->intermediate methylating_agent Dimethyl Sulfate or Methyl Iodide monolinuron Monolinuron methylating_agent->monolinuron intermediate->monolinuron Methylation

A simplified workflow for the industrial synthesis of Monolinuron.
Laboratory-Scale Synthesis Protocol

While industrial synthesis provides a general overview, a laboratory-scale procedure offers a more practical approach for research purposes. A plausible synthesis involves the reaction of 4-chlorophenyl isocyanate with N,O-dimethylhydroxylamine.

Materials:

  • 4-chlorophenyl isocyanate

  • N,O-dimethylhydroxylamine hydrochloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of N,O-dimethylhydroxylamine hydrochloride in anhydrous DCM, add triethylamine dropwise at 0 °C.

  • Allow the mixture to stir for 30 minutes at 0 °C.

  • Add a solution of 4-chlorophenyl isocyanate in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Let the reaction warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford Monolinuron as a white solid.

Reactivity and Degradation

The stability and degradation pathways of Monolinuron are critical for understanding its environmental persistence and potential for transformation.

Hydrolysis

Phenylurea herbicides are susceptible to hydrolysis, with the rate being dependent on pH. Monolinuron slowly decomposes in both acidic and basic conditions.[4] The hydrolysis typically involves the cleavage of the urea linkage, leading to the formation of 4-chloroaniline and other degradation products.

Monolinuron Hydrolysis Monolinuron Monolinuron Degradation_Products 4-Chloroaniline + Other Products Monolinuron->Degradation_Products Hydrolysis H2O H₂O (Acid or Base) H2O->Degradation_Products

General scheme for the hydrolysis of Monolinuron.
Photodegradation

Monolinuron can undergo photodegradation in the presence of light, which is a significant environmental dissipation pathway. The rate and products of photodegradation can be influenced by the presence of photosensitizers in the environment.

Thermal Decomposition

Upon heating, Monolinuron decomposes, producing toxic fumes including hydrogen chloride and nitrogen oxides.[1] The thermal decomposition of phenylureas can proceed through various mechanisms, including depolymerization to the corresponding isocyanates and amines.

Spectral Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The ¹³C NMR spectrum of Monolinuron provides information about the carbon skeleton of the molecule. The approximate chemical shifts for the carbon atoms can be predicted based on the electronic environment of each carbon.

  • ¹H NMR: The ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons, and the O-methyl protons, with coupling patterns providing further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of Monolinuron exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • N-H stretching: Around 3300 cm⁻¹

  • C=O (urea) stretching: Around 1640 cm⁻¹

  • C-N stretching: Around 1550 cm⁻¹

  • C-O stretching: Around 1050 cm⁻¹

  • C-Cl stretching: Around 700-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Monolinuron. The fragmentation can occur at various points in the molecule, with common cleavages around the urea linkage.

Analytical Methods

Accurate and sensitive analytical methods are essential for the detection and quantification of Monolinuron in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of phenylurea herbicides. A reversed-phase C18 column with a mobile phase of acetonitrile and water is commonly employed, with UV detection at around 245 nm.

Experimental Protocol: HPLC Analysis of Monolinuron in Water

  • Sample Preparation: Filter the water sample through a 0.45 µm filter. For trace analysis, a solid-phase extraction (SPE) step using a C18 cartridge may be necessary to pre-concentrate the analyte.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 245 nm.

  • Quantification: Prepare a calibration curve using standard solutions of Monolinuron of known concentrations. The concentration of Monolinuron in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of Monolinuron, often after a derivatization step to improve its volatility and thermal stability.

Safety and Handling

Monolinuron is classified as slightly hazardous.[3] It is important to handle this compound with appropriate safety precautions in a well-ventilated area.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid creating dust. Use in a well-ventilated area or under a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of Monolinuron (CAS 38470-29-0). From its fundamental identification and structure to its synthesis, reactivity, and analytical determination, the information presented herein serves as a valuable resource for scientists and researchers. A thorough understanding of these properties is essential for its safe handling, effective application in research, and for assessing its environmental impact.

References

Sources

The Ascendant Role of Bromo-Substituted Quinolinones in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold and the Strategic Impact of Bromination

In the landscape of medicinal chemistry, the quinolinone core is recognized as a "privileged scaffold"—a molecular framework that is capable of binding to a variety of biological targets with high affinity. This versatility has established quinolinone and its derivatives as foundational structures in the development of novel therapeutic agents. The strategic modification of this core can dramatically alter its biological activity, and among the most effective modifications is halogenation, particularly bromination.

The introduction of a bromine atom to the quinolinone structure is a deliberate and impactful decision. Bromine's unique physicochemical properties—its size, electronegativity, and lipophilicity—can significantly enhance a molecule's therapeutic potential. It can improve cell membrane permeability, facilitate the formation of strong halogen bonds with target enzymes, and alter the metabolic profile of the compound, often leading to increased stability and bioavailability. This guide provides an in-depth exploration of the diverse biological activities of bromo-substituted quinolinones, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Anticancer Activity: Targeting the Engines of Malignancy

Bromo-substituted quinolinones have emerged as a promising class of anticancer agents, demonstrating significant cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are multifaceted, often involving the inhibition of critical cellular processes required for tumor growth and survival.

One of the primary mechanisms through which these compounds exert their anticancer effects is the inhibition of topoisomerase enzymes. DNA topoisomerases are essential for resolving the topological challenges that arise during DNA replication, transcription, and repair. By inhibiting these enzymes, bromo-substituted quinolinones can introduce DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis. For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have been shown to be effective inhibitors of human DNA topoisomerase I.[1]

Furthermore, many bromo-substituted quinolinones function as potent kinase inhibitors. Protein kinases are a large family of enzymes that regulate a vast array of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The PI3K/Akt/mTOR pathway, a critical signaling cascade that controls cell growth, proliferation, and survival, is a frequent target. By blocking the activity of kinases within this pathway, bromo-substituted quinolinones can effectively shut down the pro-survival signals that cancer cells depend on. The synthesis of compounds based on a 6-bromo-quinoline core has been a starting point for the development of selective mTOR inhibitors, which are crucial in this pathway.[2]

Quantitative Analysis of Anticancer Activity

The cytotoxic potential of bromo-substituted quinolinones is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound IDSubstitution PatternCancer Cell LineIC50 (µg/mL)Reference
1 5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[1]
2 5,7-Dibromo-8-hydroxyquinolineHeLa (cervical)10.2[1]
3 5,7-Dibromo-8-hydroxyquinolineHT29 (colon)12.8[1]
4 7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)20.3[1]
5 7-Bromo-8-hydroxyquinolineHeLa (cervical)25.6[1]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The diagram below illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, and indicates the points at which bromo-substituted quinolinones can intervene.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 PTEN PTEN PTEN->PIP3 Inhibits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Bromo_Quinolinone Bromo-Substituted Quinolinone Bromo_Quinolinone->PI3K Inhibits Bromo_Quinolinone->Akt Inhibits Bromo_Quinolinone->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by bromo-substituted quinolinones.

Antimicrobial Activity: A Renewed Defense Against Pathogens

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action. Bromo-substituted quinolinones have demonstrated considerable promise in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.

Their primary mode of action in bacteria is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[3] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the accumulation of DNA damage and ultimately, bacterial cell death. This mechanism is analogous to that of the widely used fluoroquinolone antibiotics, but the unique structural features of bromo-substituted quinolinones may allow them to overcome existing resistance mechanisms.

Quantitative Analysis of Antimicrobial Activity

The efficacy of antimicrobial agents is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)
6 7-substituted-4-quinoloneStaphylococcus aureus0.125-0.25
7 7-substituted-4-quinoloneHaemolytic streptococci1-2
8 7-substituted-4-quinolonePseudomonas aeruginosa8-16
9 4-quinolone derivativeEnterobacteriaceae≤1

Note: The specific bromo-substitution for the compounds in this table was not fully detailed in the source material, but they are representative of the 4-quinolone class.[4]

Expanding the Therapeutic Horizon: Other Biological Activities

Beyond their well-documented anticancer and antimicrobial properties, bromo-substituted quinolinones are being investigated for a range of other therapeutic applications.

  • Antiviral Activity: The quinolinone scaffold has been identified as a promising starting point for the development of novel antiviral agents. Derivatives have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, a critical enzyme for the replication of the virus.[5] Additionally, quinoline derivatives have shown dose-dependent inhibition of dengue virus serotype 2.[6][7][8] The introduction of bromine atoms could potentially enhance the potency and pharmacokinetic properties of these antiviral leads.

  • Anti-inflammatory Activity: Certain quinolone derivatives are known to possess anti-inflammatory properties.[9] While research in this area for bromo-substituted variants is still emerging, their ability to modulate signaling pathways, such as those involving kinases, suggests they may be effective in mitigating inflammatory responses.

Structure-Activity Relationships (SAR): Decoding the Role of Bromine

The biological activity of bromo-substituted quinolinones is profoundly influenced by the number and position of the bromine atoms on the quinoline ring. A consistent trend observed in structure-activity relationship (SAR) studies is that di-bromo substitution often leads to a significant increase in potency compared to mono-bromo or unsubstituted analogs. This enhancement is attributed to a combination of factors, including increased lipophilicity, which can improve cell penetration, and the ability to form more extensive halogen bonding interactions with the target protein. The presence of a hydroxyl group at the C-8 position, in conjunction with bromine substitution, has also been shown to be crucial for potent anticancer activity.[1]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a standardized framework for the in vitro evaluation of the biological activities of bromo-substituted quinolinones.

General Workflow for In Vitro Screening

Workflow cluster_synthesis Compound Preparation cluster_assay Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Bromo-Quinolinone Derivatives Purification Purification & Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT) Purification->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Purification->Antimicrobial IC50 IC50 Determination Cytotoxicity->IC50 MIC MIC Determination Antimicrobial->MIC

Sources

An In-depth Technical Guide to the Potential Mechanisms of Action of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-4(1H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of pharmacologically active compounds.[1][2] The specific derivative, 8-Bromo-2,3-dihydroquinolin-4(1H)-one, presents a unique combination of a halogenated aromatic ring and a dihydro-4-quinolone core. While direct mechanistic studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest several plausible and compelling mechanisms of action. This guide synthesizes information from structurally analogous compounds to propose potential therapeutic applications and provides a comprehensive framework for their experimental validation. We will explore three primary putative mechanisms: anticancer, antibacterial, and neuroprotective activities, offering detailed protocols and logical workflows for investigation.

Introduction: The Therapeutic Potential of the Quinolinone Core

Quinoline and its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral effects.[3][4] The core structure's versatility allows for substitutions that can fine-tune its biological activity. The presence of a bromine atom at the 8-position of this compound is of particular interest, as halogenation is a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties. Recent research has highlighted the potent inhibitory effects of 8-substituted quinolines in various cancer cell lines.[5] This guide will dissect the potential molecular pathways this compound may influence.

Proposed Mechanism I: Anticancer Activity via Topoisomerase Inhibition and DNA Damage Induction

The 2,3-dihydroquinolin-4(1H)-one framework is present in azaflavanones, which are known for their anticancer properties.[6] Furthermore, many quinoline derivatives exert their cytotoxic effects by interfering with DNA replication and repair machinery.[3] A plausible mechanism for this compound is the inhibition of topoisomerases, critical enzymes that regulate DNA topology during replication.[1]

Scientific Rationale

Topoisomerases (Topo I and Topo II) are vital for resolving DNA supercoiling. Their inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis. The planar quinoline ring system is capable of intercalating between DNA base pairs, stabilizing the Topo-DNA cleavage complex and preventing re-ligation of the DNA strands.[7] The bromine substituent may enhance this interaction through favorable electronic and steric properties.

Experimental Validation Protocol

Objective: To determine if this compound inhibits human topoisomerase activity and induces DNA damage, leading to apoptosis in cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HT29 colon cancer)[5][6]

  • This compound

  • Human Topoisomerase I and II assay kits

  • Antibodies for γH2AX (a marker of DNA double-strand breaks), cleaved PARP, and cleaved Caspase-3

  • Annexin V-FITC/Propidium Iodide apoptosis detection kit

  • Cell cycle analysis reagents (e.g., propidium iodide)

Step-by-Step Methodology:

  • In Vitro Topoisomerase Inhibition Assay:

    • Perform a cell-free relaxation assay using supercoiled plasmid DNA and recombinant human Topoisomerase I and II.

    • Incubate the enzyme and plasmid with varying concentrations of this compound.

    • Analyze the DNA topology by agarose gel electrophoresis. Inhibition is observed as a decrease in relaxed DNA and an increase in supercoiled or nicked DNA.

  • Cellular DNA Damage Assessment:

    • Treat cancer cell lines with a dose-range of the compound for 24-48 hours.

    • Perform immunofluorescence staining for γH2AX foci. An increase in the number of foci per nucleus indicates DNA double-strand breaks.

    • Quantify the results using fluorescence microscopy and image analysis software.

  • Apoptosis and Cell Cycle Analysis:

    • Treat cells as described above.

    • For apoptosis, stain with Annexin V-FITC and Propidium Iodide and analyze by flow cytometry.

    • For cell cycle analysis, fix cells, stain with propidium iodide, and analyze by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

    • Confirm apoptosis induction by Western blotting for cleaved PARP and cleaved Caspase-3.

Data Presentation
Experiment Metric Predicted Outcome for Active Compound
Topoisomerase AssayIC50 (µM)Low micromolar or nanomolar values for Topo I and/or Topo II inhibition.
ImmunofluorescenceγH2AX foci/nucleusDose-dependent increase in foci formation.
Flow Cytometry% Apoptotic CellsSignificant increase in Annexin V positive cells.
Flow CytometryCell Cycle PhaseArrest in S or G2/M phase.
Western BlotProtein LevelsIncreased levels of cleaved PARP and Caspase-3.
Workflow Visualization

Anticancer_Mechanism Compound 8-Bromo-2,3-dihydro- quinolin-4(1H)-one Topo_Inhibition Inhibition of Topoisomerase I/II Compound->Topo_Inhibition DNA_Breaks DNA Strand Breaks (γH2AX foci) Topo_Inhibition->DNA_Breaks Cell_Cycle_Arrest S/G2-M Phase Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis (Caspase-3 activation) DNA_Breaks->Apoptosis

Caption: Proposed anticancer mechanism of action workflow.

Proposed Mechanism II: Antibacterial Activity through Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The 4-quinolone core is the defining feature of a major class of antibiotics.[8] These drugs function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, repair, and recombination.[7]

Scientific Rationale

DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. Inhibition of these enzymes leads to a rapid bactericidal effect.[8] While many potent quinolone antibiotics possess a fluorine atom at position 6, the overall substitution pattern on the bicyclic ring system dictates the spectrum and potency of activity.[9] It is plausible that this compound could fit into the enzyme-DNA complex and disrupt its function.

Experimental Validation Protocol

Objective: To evaluate the antibacterial efficacy of this compound and determine if it acts by inhibiting bacterial DNA gyrase and/or topoisomerase IV.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton broth and agar

  • Bacterial DNA gyrase and Topoisomerase IV supercoiling/relaxation assay kits

  • Ciprofloxacin (as a positive control)

Step-by-Step Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use the broth microdilution method according to CLSI guidelines.

    • Prepare serial twofold dilutions of the compound in Mueller-Hinton broth in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate for 18-24 hours at 37°C. The MIC is the lowest concentration that visibly inhibits bacterial growth.

  • Minimum Bactericidal Concentration (MBC) Determination:

    • Subculture aliquots from the clear wells of the MIC plate onto Mueller-Hinton agar.

    • Incubate for 24 hours at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • In Vitro Bacterial Topoisomerase Inhibition Assays:

    • Perform cell-free supercoiling (for DNA gyrase) or relaxation (for Topo IV) assays.

    • Incubate the respective enzyme and plasmid DNA with varying concentrations of the compound.

    • Analyze the DNA on an agarose gel. Inhibition of gyrase will result in less supercoiled DNA, while inhibition of Topo IV will result in less relaxed DNA.

Data Presentation
Experiment Test Organism Metric Predicted Outcome for Active Compound
Broth MicrodilutionS. aureus, E. coliMIC (µg/mL)Low µg/mL values, indicating potent growth inhibition.
Agar PlatingS. aureus, E. coliMBC (µg/mL)MBC/MIC ratio ≤ 4, suggesting bactericidal activity.
Enzyme AssayE. coli DNA GyraseIC50 (µM)Potent inhibition.
Enzyme AssayS. aureus Topo IVIC50 (µM)Potent inhibition.
Workflow Visualization

Antibacterial_Mechanism Compound 8-Bromo-2,3-dihydro- quinolin-4(1H)-one Target Bacterial DNA Gyrase & Topoisomerase IV Compound->Target Inhibition Inhibition of Enzyme Activity Target->Inhibition Replication_Block Blockade of DNA Replication & Chromosome Segregation Inhibition->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Proposed antibacterial mechanism of action workflow.

Proposed Mechanism III: Neuroprotective Effects via Antioxidant Activity and Enzyme Inhibition

Certain quinoline derivatives have shown promise as neuroprotective agents, potentially through their ability to scavenge free radicals and inhibit key enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[10]

Scientific Rationale

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. Compounds that can neutralize reactive oxygen species (ROS) may offer therapeutic benefits. The quinoline nucleus can act as a free radical scavenger.[10] Additionally, inhibition of AChE (which breaks down the neurotransmitter acetylcholine) and MAO-B (which degrades dopamine) can increase neurotransmitter levels, providing symptomatic relief in conditions like Alzheimer's and Parkinson's disease, respectively.

Experimental Validation Protocol

Objective: To assess the antioxidant and neuro-enzyme inhibitory potential of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Recombinant human AChE and MAO-B enzymes and their respective substrates

  • Neuronal cell line (e.g., SH-SY5Y)

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress

Step-by-Step Methodology:

  • Antioxidant Activity Assays:

    • DPPH Assay: Measure the ability of the compound to bleach the purple color of the DPPH radical, indicating radical scavenging activity.

    • ABTS Assay: Measure the reduction of the pre-formed ABTS radical cation.

    • Calculate the IC50 value for each assay.

  • Enzyme Inhibition Assays:

    • Perform in vitro colorimetric assays to measure the activity of AChE and MAO-B in the presence of varying concentrations of the compound.

    • Determine the IC50 values for the inhibition of each enzyme.

  • Cell-Based Neuroprotection Assay:

    • Pre-treat SH-SY5Y neuronal cells with the compound.

    • Induce oxidative stress and cell death by exposing the cells to H₂O₂ or 6-OHDA.

    • Measure cell viability using an MTT or similar assay. Neuroprotection is observed as an increase in cell viability in compound-treated cells compared to the oxidant-only control.

Data Presentation
Experiment Metric Predicted Outcome for Active Compound
DPPH AssayIC50 (µM)Potent radical scavenging activity.
ABTS AssayIC50 (µM)Potent radical scavenging activity.
AChE InhibitionIC50 (µM)Significant inhibition.
MAO-B InhibitionIC50 (µM)Significant inhibition.
Neuroprotection Assay% Cell ViabilityDose-dependent protection against oxidant-induced cell death.
Pathway Visualization

Neuroprotection_Pathway cluster_0 Cellular Stress cluster_1 This compound ROS Oxidative Stress (ROS) Neuronal_Damage Neuronal Damage & Cell Death ROS->Neuronal_Damage Neurotransmitter_Deg Neurotransmitter Degradation Neurotransmitter_Deg->Neuronal_Damage Compound_ROS Radical Scavenging Compound_ROS->ROS Inhibits Neuroprotection Neuroprotection Compound_ROS->Neuroprotection Compound_Enzyme AChE / MAO-B Inhibition Compound_Enzyme->Neurotransmitter_Deg Inhibits Compound_Enzyme->Neuroprotection

Caption: Putative neuroprotective signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Based on robust evidence from structurally related compounds, it is highly probable that this molecule will exhibit significant biological activity. The proposed mechanisms—anticancer, antibacterial, and neuroprotective—are not mutually exclusive, and it is possible the compound may display a combination of these effects. The experimental frameworks provided in this guide offer a clear and logical path for elucidating its precise mechanism of action, paving the way for further preclinical and clinical development. Future work should also focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling.

References

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025, January 3).
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023, March 15).
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Review of the 4-Quinolones | Infection Control & Hospital Epidemiology | Cambridge Core. (2015, January 2).
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC. (2023, October 12).
  • A review on the impact of 4-quinolones on the normal oropharyngeal and intestinal human microflora - PubMed.
  • Quinolone antibiotic - Wikipedia.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022, June 20).
  • Quinoline derivative and their pharmacological & medicinal potential - Neliti. (2022, February 9).
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI.
  • Biological Activity of 3-Acetyl-6-bromoquinolin- 4(1H)-one Derivatives: A Technical Guide for Drug Development - Benchchem.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC - NIH. (2025, May 6).
  • Synthesis, evaluation of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1 H )-ones in MCF7 (breast cancer) cell lines and their docking studies - ResearchGate. (2025, August 5).

Sources

Foreword: The Dihydroquinolinone Scaffold - A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacological Profile of Dihydroquinolinone Derivatives

The 3,4-dihydro-2(1H)-quinolinone core is a bicyclic heterocyclic scaffold that has firmly established itself as a "privileged structure" in medicinal chemistry. Its rigid, yet conformationally adaptable framework, combined with numerous sites for synthetic modification, has allowed for the development of derivatives that interact with a remarkable diversity of biological targets. This versatility has translated into significant clinical success, with FDA-approved drugs such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the β-blocker carteolol all featuring this core moiety.[1]

This guide, intended for researchers, medicinal chemists, and drug development professionals, moves beyond a simple cataloging of activities. As a Senior Application Scientist, my objective is to provide a deeper, mechanistic understanding of the pharmacological profiles of these compounds. We will explore the causal relationships between chemical structure and biological function, delve into the robust experimental methodologies required for their evaluation, and contextualize their therapeutic potential through an analysis of key signaling pathways and structure-activity relationships (SAR). The narrative is designed to be a self-validating system, where the rationale behind each experimental step underpins the trustworthiness of the resulting data.

The Landscape of Biological Targets: A Multi-Modal Mechanism of Action

The pharmacological versatility of dihydroquinolinone derivatives stems from their ability to be tailored to interact with distinct classes of biological macromolecules. The core scaffold serves as a foundational anchor, while targeted modifications at various positions dictate target specificity and potency.

Key target families include:

  • G-Protein Coupled Receptors (GPCRs): Particularly dopamine and serotonin receptors in the central nervous system (CNS).[1]

  • Enzymes: Including phosphodiesterases (PDEs), aldose reductase (AKR1B1), and various kinases.[1][2][3]

  • Ion Channels and Transporters: Such as the serotonin transporter (SERT).[4]

  • Structural Proteins: Notably, tubulin, a target for anticancer applications.[5]

This multi-target capability is a direct result of the scaffold's synthetic tractability, which allows for the systematic exploration of chemical space to optimize interactions within specific binding pockets.[6]

Pharmacological_Targets cluster_GPCR GPCR Modulation cluster_Enzymes Enzyme Inhibition cluster_Other Diverse Mechanisms DHQ Dihydroquinolinone Scaffold GPCRs GPCRs DHQ->GPCRs CNS Activity Enzymes Enzymes DHQ->Enzymes Metabolic & Inflammatory Modulation Other Other Key Targets DHQ->Other Anticancer & Other Applications D2R Dopamine D2 Receptors GPCRs->D2R SR Serotonin Receptors GPCRs->SR VR Vasopressin Receptors GPCRs->VR PDE Phosphodiesterases (PDEs) Enzymes->PDE AKR1B1 Aldose Reductase (AKR1B1) Enzymes->AKR1B1 JNK c-Jun N-terminal Kinase (JNK) Enzymes->JNK SERT Serotonin Transporter (SERT) Other->SERT Tubulin Tubulin Other->Tubulin ALDH1A1 Aldehyde Dehydrogenase 1A1 Other->ALDH1A1

Caption: Diverse pharmacological targets of the dihydroquinolinone scaffold.

Central Nervous System Activity: Modulating Dopaminergic and Serotonergic Pathways

The most prominent pharmacological profile of dihydroquinolinone derivatives is their activity in the CNS, particularly as modulators of dopamine D2 receptors (D2R).[7] Aripiprazole, a D2R partial agonist, is a cornerstone of this class. Partial agonism is a sophisticated mechanism; the drug acts as an agonist in a low-dopamine environment and as an antagonist in a high-dopamine environment, thereby stabilizing the dopaminergic system. This is crucial for its antipsychotic effects with a lower incidence of extrapyramidal side effects compared to full antagonists.[4][7]

Mechanism: Dopamine D2 Receptor Signaling

Dopamine D2 receptors are inhibitory GPCRs that couple to Gαi proteins.[7] Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This downstream effect modulates neuronal excitability and neurotransmitter release. Dihydroquinolinone-based partial agonists fine-tune this pathway rather than simply blocking it.

D2R_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Full Agonist) Dopamine->D2R Strong Activation Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R Modulated Activation ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: Simplified signaling pathway of the Dopamine D2 receptor.

Beyond D2R, many derivatives exhibit dual activity, notably as serotonin reuptake inhibitors (SRIs), which contributes to their potential use as antidepressants.[4][8] This polypharmacology, targeting multiple key nodes in neuropsychiatric disorders, is a deliberate strategy in modern drug design.

Anticancer Profile: Induction of Apoptosis and Cell Cycle Arrest

A growing body of research highlights the potential of dihydroquinolinone derivatives as anticancer agents.[9][10][11][12] Their mechanisms are diverse and often cell-line specific, but common pathways include the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided critical insights for optimizing anticancer activity. For instance, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, the nature and position of substituents on the quinolinone ring system were found to be crucial for cytotoxicity.[13]

  • Position 1 (Nitrogen): Substitution with a sulfonyl group is essential for potency.[13]

  • Carbonyl at Position 4: The presence of this group is critical for activity.[13]

  • Substituents on the Aromatic Ring (Positions 5-8): These can modulate the molecule's configuration and influence its interaction with biological targets.[13]

Some derivatives have been shown to induce cell cycle arrest at the G2/M phase, subsequently leading to apoptosis through both intrinsic and extrinsic pathways.[14] Others have been identified as inhibitors of aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme implicated in cancer stem cell survival.[10]

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Tetrahydroquinolinone (Cmpd 4a)A549 (Lung)11.33 ± 0.67G2/M Arrest, Apoptosis[14]
Tetrahydroquinolinone (Cmpd 4a)HCT-116 (Colon)~13Apoptosis[14]
3-Methylidene-1-sulfonyl-DHQHL-60 (Leukemia)Low µM rangeCytotoxicity[13]
3-Methylidene-1-sulfonyl-DHQMCF-7 (Breast)Low µM rangeCytotoxicity[13]

Anti-inflammatory and Antioxidant Properties

Dihydroquinolinone derivatives have also demonstrated significant anti-inflammatory and antioxidant activities.[6][15][16] This profile is often linked to their ability to scavenge free radicals and modulate inflammatory pathways. For example, 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been shown to reduce oxidative stress and exhibit anti-inflammatory effects in a rat model of acetaminophen-induced liver injury.[15] The mechanism involves the regulation of pro-inflammatory transcription factors like NF-κB, which controls the expression of cytokines such as IL-1β and TNF-α.[15]

Methodologies for Pharmacological Evaluation: A Validated Approach

Evaluating the pharmacological profile of novel dihydroquinolinone derivatives requires a systematic, multi-tiered approach, progressing from initial in vitro screening to more complex in vivo models.

Screening_Workflow Start New Dihydroquinolinone Derivative Library Primary_Screen Primary In Vitro Screening (e.g., Receptor Binding Assay) Start->Primary_Screen Secondary_Screen Secondary Functional Assays (e.g., cAMP Assay, Cytotoxicity) Primary_Screen->Secondary_Screen Active Hits ADME In Vitro ADME/Tox (Microsomal Stability, hERG) Secondary_Screen->ADME Potent & Efficacious Hits In_Vivo In Vivo Efficacy Models (e.g., Xenograft, Paw Edema) ADME->In_Vivo Good Profile Lead_Opt Lead Optimization (SAR-guided Synthesis) In_Vivo->Lead_Opt Proof-of-Concept Candidate Preclinical Candidate In_Vivo->Candidate Efficacious & Safe Lead_Opt->Start Iterative Cycles

Caption: A typical experimental workflow for drug discovery.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric assay for assessing cell metabolic activity. It serves as a reliable proxy for cell viability and cytotoxicity. The principle rests on the ability of mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of a compound's cytotoxic or cytostatic effects.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[14][17]

  • Compound Treatment: Prepare serial dilutions of the dihydroquinolinone derivatives in the appropriate cell culture medium. Add the compounds to the wells, ensuring a final concentration range that spans several orders of magnitude (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours under standard culture conditions.[13][14]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Protocol 2: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

Causality: This is a classic and highly reproducible in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18] Carrageenan, a phlogistic agent, when injected into the sub-plantar region of a rat's paw, induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by prostaglandins and mediated by cyclooxygenase (COX) enzymes. Measuring the reduction in paw volume (edema) after compound administration provides a quantitative measure of anti-inflammatory efficacy.

Methodology:

  • Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=6-8 per group): Vehicle Control (e.g., 0.5% CMC), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Groups (dihydroquinolinone derivatives at various doses, e.g., 10, 30, 100 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Edema Induction: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group. Statistical significance is typically determined using ANOVA followed by a post-hoc test.

Conclusion and Future Perspectives

The dihydroquinolinone scaffold is a testament to the power of privileged structures in drug discovery. Its proven success in modulating CNS targets has paved the way for its exploration in other complex diseases like cancer and inflammatory disorders. The future of this chemical class lies in the rational design of derivatives with enhanced target selectivity or, conversely, with precisely engineered polypharmacology to tackle multi-factorial diseases. The integration of computational methods, such as molecular docking and QSAR, with high-throughput synthesis and screening will undoubtedly accelerate the discovery of the next generation of dihydroquinolinone-based therapeutics.[6][19] The robust and validated methodologies outlined herein provide the essential framework for advancing these promising compounds from the laboratory to the clinic.

References

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. PubMed Central. [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]

  • Synthesis of 1,4-dihydroquinoline derivatives under transition-metal-free conditions and their diverse applications. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. ResearchGate. [Link]

  • Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. PubMed. [Link]

  • Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors. PubMed. [Link]

  • 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. PubMed Central. [Link]

  • Potent dihydroquinolinone dopamine D2 partial agonist/serotonin reuptake inhibitors for the treatment of schizophrenia. PubMed. [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega. [Link]

  • Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. PubMed Central. [Link]

  • 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]. ACS Publications. [Link]

  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. National Institutes of Health (NIH). [Link]

  • The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. [Link]

  • Synthesis, Docking, and In Vitro Anticoagulant Activity Assay of Hybrid Derivatives of Pyrrolo[3,2,1-ij]Quinolin-2(1H)-one as New Inhibitors of Factor Xa and Factor XIa. MDPI. [Link]

  • New Derivatives of 3,4-Dihydroisoquinoline-3-carboxylic Acid with Free-Radical Scavenging, d-Amino Acid Oxidase, Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activity. National Institutes of Health (NIH). [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PubMed Central. [Link]

  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment. Thieme Connect. [Link]

  • Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. PubMed. [Link]

  • In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. PubMed Central. [Link]

  • Analogues of doxanthrine reveal differences between the dopamine D1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a]phenanthridines. PubMed Central. [Link]

  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]

  • Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. PubMed Central. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. [Link]

  • Novel 5-oxo-hexahydroquinoline derivatives: design, synthesis, in vitro P-glycoprotein-mediated multidrug resistance reversal profile and molecular dynamics simulation study. Dovepress. [Link]

  • Synthesis and studies of 1,2-dihydroquinoline derivatives as inhibitors of lipid peroxidation. PubMed. [Link]

  • Analogues of doxanthrine reveal differences between the dopamine D-1 receptor binding properties of chromanoisoquinolines and hexahydrobenzo[a] phenanthridines. ResearchGate. [Link]

  • Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors. PubMed. [Link]

  • in vivo preclinical studies for drug discovery. YouTube. [Link]

  • Virtual Compound Screening for Discovery of Dopamine D1 Receptor Biased Allosteric Modulators. PubMed Central. [Link]

  • Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Preliminary Anticancer Screening of Quinolinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

<end_of_thought>

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting preliminary anticancer screening of novel quinolinone compounds. The content herein is structured to offer not just procedural steps, but also the scientific rationale and causality behind experimental choices, ensuring a robust and self-validating screening cascade.

Introduction: The Rationale for Quinolinone Anticancer Screening

Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds. Their derivatives have emerged as promising candidates in oncology due to their diverse mechanisms of action, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] The initial phase of screening is a critical bottleneck in the drug discovery pipeline. A well-designed preliminary screen serves to efficiently identify hit compounds with genuine therapeutic potential while deprioritizing inactive or overly toxic molecules, thereby conserving resources for more intensive downstream studies.[3][4] This process is essential for navigating the high attrition rates often seen in drug development.[5]

The primary objectives of a preliminary screen are to:

  • Establish a foundational understanding of a compound's cytotoxic potential against a panel of cancer cell lines.

  • Gain initial insights into the compound's mechanism of action (e.g., induction of apoptosis, cell cycle arrest).

  • Generate preliminary structure-activity relationship (SAR) data to guide future medicinal chemistry efforts.[6][7]

Strategic Assay Selection and Workflow

A tiered or cascaded approach to screening is the most efficient and cost-effective strategy. This involves progressing compounds through a series of assays of increasing complexity and biological relevance.

Primary Screening: Assessing Cytotoxicity

The initial step is to determine the cytotoxic effect of the quinolinone compounds on living cells.[8] This is typically a high-throughput screen to quickly identify compounds that inhibit cancer cell growth.[9][10]

Workflow for Primary Cytotoxicity Screening

cluster_0 Primary Screening Phase A Compound Library (Quinolinone Derivatives) C Dose-Response Treatment (e.g., 0.1 to 100 µM) A->C B Cell Line Panel Selection (e.g., MCF-7, HepG2, A549) B->C D MTT or Resazurin Assay (72-hour incubation) C->D E Absorbance/Fluorescence Reading D->E F IC50 Calculation E->F G Hit Identification (IC50 < 10 µM) F->G

Caption: High-throughput primary screening workflow for quinolinone compounds.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[11]

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with a serial dilution of the quinolinone compounds for 72 hours.[12]

  • MTT Addition: Add MTT solution (to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

Secondary Screening: Elucidating the Mechanism of Action

Compounds that demonstrate significant cytotoxicity in the primary screen ("hits") are advanced to secondary assays to investigate their mechanism of action. Key areas of investigation include apoptosis induction and cell cycle arrest.[1]

2.2.1. Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.[15]

  • Caspase-3/7 Activity Assay: Caspases are key executioners of apoptosis.[15] This assay uses a substrate that releases a fluorescent or luminescent signal upon cleavage by activated caspase-3 or -7.[15]

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with the hit compounds at their approximate IC50 concentrations for 24-48 hours.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

2.2.2. Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle.[16] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is the standard method for analyzing cell cycle distribution.[17][18]

Experimental Protocol: Cell Cycle Analysis by PI Staining and Flow Cytometry

  • Cell Treatment: Treat cells with the hit compounds for a duration that allows for cell cycle progression (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.[17]

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).[17]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Logical Flow of Secondary Mechanistic Assays

cluster_1 Secondary Screening Phase H Identified Hits from Primary Screen I Apoptosis Induction Assays H->I J Cell Cycle Analysis H->J K Caspase-3/7 Assay I->K L Annexin V/PI Staining I->L M PI Staining & Flow Cytometry J->M N Data Interpretation: Mechanism of Action Hypothesis K->N L->N M->N

Sources

Introduction: The Structural Significance of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound belonging to the quinolinone family. The quinolinone scaffold is a prominent feature in numerous pharmaceuticals and biologically active molecules, exhibiting a wide spectrum of activities including antibacterial, anti-inflammatory, and anticancer properties.[1] The introduction of a bromine atom at the 8-position provides a strategic handle for further synthetic modifications, such as cross-coupling reactions, making this molecule a valuable intermediate in medicinal chemistry and drug discovery.

This guide provides a comprehensive overview of the essential spectroscopic techniques required to unambiguously confirm the structure and purity of this compound. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the rationale behind the analytical approach.

Molecular Structure and Spectroscopic Correlation

A definitive structural elucidation relies on correlating specific spectroscopic signals with the molecule's distinct chemical features. The numbering convention used throughout this guide is presented below.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample ~5-10 mg of This compound NMR_Prep Dissolve in ~0.7 mL DMSO-d₆ Sample->NMR_Prep IR_Prep Grind with KBr, press into pellet Sample->IR_Prep MS_Prep Dissolve in MeOH/H₂O Sample->MS_Prep NMR_Acq ¹H & ¹³C NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq HRMS (ESI-TOF) MS_Prep->MS_Acq NMR_Data Chemical Shifts, Coupling, Integration NMR_Acq->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR_Acq->IR_Data MS_Data m/z Values, Isotope Pattern MS_Acq->MS_Data

Caption: General workflow for the spectroscopic analysis of the target compound.

1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. The use of a high-purity deuterated solvent is critical to avoid interfering signals. [2]3. Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrumentation: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.

  • Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Following this, acquire a proton-decoupled ¹³C spectrum, which will require a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H) as an internal standard.

2. FTIR Spectroscopy Protocol

  • Sample Preparation (KBr Pellet): Place a small amount (~1-2 mg) of the compound into an agate mortar. Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Gently grind the mixture until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet-forming die and apply pressure (typically 7-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Place the KBr pellet into the sample holder of the FTIR spectrometer.

  • Acquisition: Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first and automatically subtracted from the sample spectrum. [3] 3. Mass Spectrometry Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

  • Instrumentation: The analysis should be performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Analyze the resulting mass spectrum, paying close attention to the molecular ion region to identify the characteristic [M+H]⁺ and/or [M+Na]⁺ peaks and to confirm the 1:1 isotopic pattern for the bromine atom.

Conclusion

The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the carbon and hydrogen framework, IR spectroscopy verifies the presence of key functional groups (amide, ketone, aryl bromide), and high-resolution mass spectrometry confirms the elemental composition and the presence of the bromine atom through its distinct isotopic signature. This multi-technique approach ensures the structural integrity and purity of this important synthetic intermediate, which is a cornerstone of reliable and reproducible research in drug development.

References

  • BenchChem. (2025). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers. BenchChem.
  • Patel, D. B., et al. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
  • PubChem. (2024). 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Royal Society of Chemistry.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

  • Doc Brown's Chemistry. (2026). C-13 NMR SPECTROSCOPY INDEX.
  • BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. BenchChem.
  • Doc Brown's Chemistry. (2026). IR spectra INFRARED SPECTROSCOPY INDEX.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromobutane.

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Core Characteristics of a Promising Moiety

8-Bromo-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its quinolinone scaffold is a privileged structure found in numerous biologically active molecules. The introduction of a bromine atom at the 8-position can modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and target binding affinity. A thorough understanding of its solubility and stability is paramount for its successful application in drug development, from early-stage screening to formulation.

This guide provides an in-depth exploration of the critical physicochemical attributes of this compound, focusing on its solubility profile and stability characteristics. We will delve into the theoretical considerations and provide practical, step-by-step methodologies for the empirical determination of these properties. The causality behind experimental choices will be elucidated to empower researchers to not only execute these protocols but also to adapt them to their specific needs.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to challenges in formulation, variable absorption, and ultimately, suboptimal therapeutic efficacy. This section outlines a systematic approach to characterizing the solubility of this compound.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure. The presence of the polar lactam group and the potential for hydrogen bonding with the secondary amine and carbonyl oxygen suggests some degree of aqueous solubility. Conversely, the aromatic quinoline core and the bulky, hydrophobic bromine atom contribute to its lipophilic character, favoring solubility in organic solvents. The interplay of these features will dictate its solubility in a given solvent system.

Experimental Determination of Equilibrium Solubility

The equilibrium solubility method is a gold-standard technique to determine the saturation concentration of a compound in a specific solvent at a given temperature.

Experimental Protocol: Equilibrium Solubility Determination

  • Solvent Selection: A diverse panel of solvents should be chosen to cover a range of polarities. This should include aqueous buffers at various pH values (e.g., pH 2, 7.4, and 9), as well as common organic solvents used in pharmaceutical development such as ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF).

  • Sample Preparation: Add an excess amount of this compound to a known volume of each selected solvent in a sealed vial. The excess solid is crucial to ensure that saturation is reached.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study can be conducted to determine the optimal incubation time.

  • Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation at a high speed, followed by careful filtration of the supernatant through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification: The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[1]

  • Data Analysis: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Data Presentation: Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)pH (for aqueous)
Water25[Experimental Data]7.0
0.1 M HCl25[Experimental Data]1.2
Phosphate Buffer25[Experimental Data]7.4
Ethanol25[Experimental Data]N/A
Methanol25[Experimental Data]N/A
Acetonitrile25[Experimental Data]N/A
DMSO25[Experimental Data]N/A
DMF25[Experimental Data]N/A

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis Solvent Select Solvent Panel Excess Add Excess Compound Solvent->Excess Agitate Agitate at Constant Temp. Excess->Agitate Centrifuge Centrifuge Agitate->Centrifuge Filter Filter Supernatant Centrifuge->Filter Quantify Quantify by HPLC Filter->Quantify Result Report Solubility Data Quantify->Result

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Stability Assessment of this compound

Understanding the stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an essential component of this assessment, providing insights into the intrinsic stability of the molecule.[2][3] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3]

Forced Degradation Studies: A Strategic Approach

The goal of forced degradation is to induce degradation to a level where the degradation products can be identified and the analytical method can be validated as "stability-indicating."[3][4] A target degradation of 5-20% is generally considered optimal.

Experimental Protocol: Forced Degradation Studies

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile and water.

  • Stress Conditions: Expose the stock solution to a variety of stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[2][4]

    • Acidic Hydrolysis: Treat the solution with 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).[5]

    • Basic Hydrolysis: Treat the solution with 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60-80 °C).[5] The ionization state of a drug molecule can change with pH, leading to different degradation pathways.[6]

    • Oxidative Degradation: Expose the solution to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 70-80 °C). The solid compound should also be subjected to dry heat.

    • Photolytic Degradation: Expose the solution and the solid compound to a light source that produces combined visible and ultraviolet (UV) outputs, as specified in ICH Q1B guidelines. Quinoline derivatives can be photolabile.[5]

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) to monitor the degradation progress.

  • Sample Quenching: If necessary, quench the reactions to prevent further degradation before analysis. For acidic and basic solutions, this can be done by neutralization.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method.[5] This method must be capable of separating the parent compound from all its degradation products.

  • Peak Purity Analysis: Perform peak purity analysis using a photodiode array (PDA) detector to ensure that the parent peak is free from any co-eluting impurities.[4]

Data Presentation: Forced Degradation of this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of DegradantsMajor Degradant (Retention Time)
0.1 M HCl, 60 °C01000N/A
8[Data][Data][Data]
24[Data][Data][Data]
0.1 M NaOH, 60 °C01000N/A
8[Data][Data][Data]
24[Data][Data][Data]
3% H₂O₂, RT01000N/A
8[Data][Data][Data]
24[Data][Data][Data]
70 °C, Solution01000N/A
24[Data][Data][Data]
48[Data][Data][Data]
Photolytic (ICH Q1B)01000N/A
24[Data][Data][Data]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_sampling Sampling & Analysis cluster_evaluation Evaluation Acid Acidic Hydrolysis Sample Sample at Time Points Acid->Sample Base Basic Hydrolysis Base->Sample Oxidation Oxidation Oxidation->Sample Thermal Thermal Thermal->Sample Photo Photolytic Photo->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Purity Peak Purity Analysis Analyze->Purity Identify Identify Degradants Purity->Identify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Workflow for a Forced Degradation Study.

Conclusion: A Foundation for Rational Drug Development

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed protocols and understanding the underlying scientific principles, researchers can generate high-quality, reliable data that is essential for making informed decisions throughout the drug development process. A thorough characterization of these fundamental physicochemical properties will undoubtedly accelerate the translation of this promising compound from a laboratory curiosity to a potential therapeutic agent.

References

  • Vertex AI Search. (n.d.). 8-Bromo-2,3-dihydro-4(1H)-quinolinone.
  • Benchchem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • PubChem. (2026, January 10). 8-bromo-3-ethyl-1H-quinolin-4-one.
  • MedCrave online. (2016, December 14). Forced degradation studies.
  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
  • Research Scientific. (n.d.). 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE.
  • ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • J&K Scientific. (n.d.). 8-Bromo-4-hydroxyquinolin-2(1H)-one.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2025, August 7). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Institutes of Health. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • Benchchem. (n.d.). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.

Sources

Methodological & Application

synthesis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one from o-bromoaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one from o-Bromoaniline

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed protocol for the synthesis of this compound, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis proceeds via a robust two-step sequence commencing with the aza-Michael addition of o-bromoaniline to acrylic acid, followed by an efficient intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA). This document is designed for researchers and professionals in organic synthesis, offering in-depth mechanistic insights, a step-by-step experimental protocol, troubleshooting advice, and essential safety information.

Introduction and Significance

The 2,3-dihydroquinolin-4(1H)-one core is a privileged structure in pharmacology, forming the backbone of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and CNS-modulating properties. The introduction of a bromine atom at the 8-position provides a key handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[1]

This guide eschews common high-temperature quinoline syntheses like the Gould-Jacobs or Conrad-Limpach reactions, which yield fully aromatic systems.[2] Instead, we focus on a more direct and controlled pathway to the desired saturated heterocyclic core, which relies on the well-established principles of Michael addition and intramolecular Friedel-Crafts acylation.[3]

Reaction Mechanism and Strategy

The synthesis is strategically divided into two distinct chemical transformations. This approach allows for the isolation and purification of the intermediate, ensuring a higher purity of the final product.

Step 1: Aza-Michael Addition The synthesis begins with the conjugate addition of the nucleophilic amine of o-bromoaniline to the electron-deficient β-carbon of acrylic acid. This reaction forms the key intermediate, 3-((2-bromophenyl)amino)propanoic acid. The reaction is typically performed neat or in a high-boiling point solvent and driven by heat.

Step 2: Intramolecular Friedel-Crafts Acylation The crucial ring-closing step is an intramolecular Friedel-Crafts acylation. Polyphosphoric acid (PPA) is the reagent of choice for this transformation, serving as both a powerful Brønsted acid catalyst and a dehydrating agent.[4][5] PPA activates the carboxylic acid, facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic ring at the ortho position relative to the activating amino group, leading to the formation of the six-membered heterocyclic ring. The ortho-directing nature of the secondary amine and the steric hindrance from the bromo group favor cyclization at the C6 position of the aniline ring.

Below is a diagram illustrating the mechanistic pathway.

Reaction_Mechanism cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation A o-Bromoaniline + Acrylic Acid B 3-((2-bromophenyl)amino)propanoic acid (Intermediate) A->B Heat C Intermediate Activation with PPA B->C Add PPA D Acylium Ion Formation C->D -H₂O E Electrophilic Aromatic Substitution (Ring Closure) D->E Intramolecular Attack F Deprotonation E->F Resonance Stabilization G This compound (Final Product) F->G Regenerates Aromaticity

Caption: Reaction mechanism for the synthesis.

Experimental Workflow and Protocols

The following section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEq.Notes
o-BromoanilineC₆H₆BrN172.0210.0 g58.1 mmol1.0Toxic, handle with care
Acrylic AcidC₃H₄O₂72.065.0 g69.4 mmol1.2Corrosive, use in fume hood
Polyphosphoric Acid (PPA)Hₙ₊₂PₙO₃ₙ₊₁N/A~100 gN/A~10x wtViscous, handle when warm[6]
Dichloromethane (DCM)CH₂Cl₂84.93As needed--For extraction
Saturated NaHCO₃ (aq)NaHCO₃84.01As needed--For neutralization
Anhydrous MgSO₄MgSO₄120.37As needed--For drying
Ethyl AcetateC₄H₈O₂88.11As needed--For chromatography
HexanesC₆H₁₄86.18As needed--For chromatography
Overall Experimental Workflow

Caption: High-level experimental workflow.

Step-by-Step Protocol

Step 1: Synthesis of 3-((2-bromophenyl)amino)propanoic acid

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add o-bromoaniline (10.0 g, 58.1 mmol).

  • In a fume hood, carefully add acrylic acid (5.0 g, 69.4 mmol).

  • Heat the reaction mixture in an oil bath at 110-120 °C for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting aniline.

  • Allow the reaction mixture to cool to room temperature. The resulting viscous oil is the crude intermediate.

  • Optional: For purification of the intermediate, triturate the oil with cold diethyl ether. The solid precipitate can be collected by vacuum filtration, washed with cold ether, and dried. This step is recommended for achieving higher purity in the final product.

Step 2: Synthesis of this compound

  • In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid (~100 g) to 80-90 °C to reduce its viscosity.

  • Slowly and in portions, add the crude (or purified) 3-((2-bromophenyl)amino)propanoic acid from Step 1 to the stirring PPA. The addition is exothermic; maintain the internal temperature below 120 °C.

  • Once the addition is complete, heat the reaction mixture to 130-140 °C and maintain for 2-3 hours. The solution will become dark. Monitor the cyclization by TLC until the intermediate is consumed.

  • Work-up:

    • Allow the mixture to cool to below 100 °C.

    • In a large beaker (2 L), prepare a mixture of crushed ice and water (~1 kg).

    • CAUTION: Carefully and slowly pour the warm reaction mixture onto the crushed ice with vigorous stirring. This quenching process is highly exothermic.

    • The acidic solution is then slowly neutralized by the portion-wise addition of solid sodium bicarbonate (NaHCO₃) or by carefully pouring it into a saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

    • A precipitate (the crude product) will form.

  • Extraction and Purification:

    • Transfer the neutralized slurry to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).[7]

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude solid product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc).[8]

    • Combine the fractions containing the pure product and remove the solvent to yield this compound as a solid.

Expected Results and Characterization

This protocol is expected to produce the target compound with moderate to good yields, contingent on the purity of the intermediate and the efficiency of the cyclization and purification steps.

PropertyExpected Value
Appearance Off-white to pale yellow solid
Yield 45-65% (over two steps)
Melting Point 53-58 °C
Molecular Formula C₉H₈BrNO
Molecular Weight 226.07 g/mol
¹H NMR (400 MHz, CDCl₃) Predicted: δ 7.6-7.7 (d, 1H), 7.2-7.3 (t, 1H), 6.8-6.9 (d, 1H), 4.8-5.0 (br s, 1H, NH), 3.5-3.6 (t, 2H), 2.7-2.8 (t, 2H).
¹³C NMR (100 MHz, CDCl₃) Predicted: δ 196 (C=O), 148 (C-N), 138 (C-H), 125 (C-H), 122 (C-H), 120 (C-Br), 115 (C-C=O), 43 (N-CH₂), 38 (CH₂-C=O).
Mass Spec (ESI+) m/z 226.0 [M+H]⁺, 228.0 [M+2+H]⁺ (characteristic bromine isotope pattern)

Note: NMR data is predicted based on analogous structures and fundamental principles of NMR spectroscopy.[9] Actual experimental values should be used for confirmation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; decomposition of acrylic acid at high temperatures.Increase reaction time. Ensure temperature does not significantly exceed 120 °C. Use a slight excess (1.2-1.5 eq.) of acrylic acid.
Low yield in Step 2 Insufficient PPA or incomplete reaction; inefficient quenching/extraction.Ensure PPA is sufficiently heated to be mobile and ensure good mixing. Increase reaction time or temperature slightly (e.g., to 150 °C). Be thorough during neutralization and extraction; the product may partially precipitate.
Formation of Side Products Intermolecular reactions; charring in PPA.Add the intermediate slowly to the PPA to minimize polymerization. Avoid excessive temperatures (>160 °C) during cyclization.
Difficulty in Purification Co-elution of impurities.If the product is a solid, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) before or after chromatography.

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • o-Bromoaniline: Toxic by inhalation and skin contact.[10] Avoid breathing dust or vapors. It is a suspected carcinogen.

  • Acrylic Acid: Corrosive and causes severe skin and eye burns. It is also a lachrymator. Handle with extreme care.

  • Polyphosphoric Acid (PPA): Highly corrosive. Causes severe burns upon contact.[6][11] Reacts violently and exothermically with water; always add the acid to ice/water slowly, never the other way around.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Dispose of all chemical waste according to institutional and local regulations.

References

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. acgpubs.org. [Link]

  • Wiley-VCH. (2007). Supporting Information. wiley-vch.de. [Link]

  • ResearchGate. (2025). Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. researchgate.net. [Link]

  • Google APIs. (n.d.). SYNTHESIS OF POLYHYDROQUINOLINES USING PHENYL PHOSPHONIC ACID AS CATALYST. googleapis.com. [Link]

  • PubMed Central (PMC). (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. ncbi.nlm.nih.gov. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. en.wikipedia.org. [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. rsc.org. [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. acgpubs.org. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. rsc.org. [Link]

  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis. ccsenet.org. [Link]

  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. masterorganicchemistry.com. [Link]

  • ResearchGate. (2025). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. researchgate.net. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Bromoaniline. coleparmer.com. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. organic-chemistry.org. [Link]

  • International Journal of Chemistry. (2023). Polyphosphoric Acid in Organic Synthesis. ccsenet.org. [Link]

  • Preprints.org. (2024). Green Synthesis of 2,3-Dihydroquninazolin-4(1H)-one Derivative by using Polyaniline Supported Zinc Oxide Nanocomposite. preprints.org. [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubMed Central (PMC). (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ncbi.nlm.nih.gov. [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. researchgate.net. [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. atlantis-press.com. [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. orgsyn.org. [Link]

Sources

Synthesis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust, two-step protocol for the synthesis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. This protocol is designed for researchers and scientists, providing not only a step-by-step methodology but also the underlying chemical principles and critical experimental insights to ensure successful synthesis and high purity of the target compound.

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. Their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties, have made them a focal point of extensive research. The targeted synthesis of substituted quinolinones, such as this compound, is crucial for the development of novel therapeutics with enhanced efficacy and specificity.

This protocol outlines a reliable synthetic route commencing with the nucleophilic addition of 2-bromoaniline to acrylic acid to form the key intermediate, N-(2-bromophenyl)-β-alanine. This is followed by an intramolecular Friedel-Crafts acylation, a powerful and widely-used method for the formation of cyclic ketones, to yield the desired this compound.

Reaction Scheme

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2-bromophenyl)-β-alanine cluster_step2 Step 2: Intramolecular Friedel-Crafts Cyclization 2-Bromoaniline 2-Bromoaniline Reaction_1 Heat 2-Bromoaniline->Reaction_1 Nucleophilic Addition Acrylic_Acid Acrylic_Acid Acrylic_Acid->Reaction_1 N-(2-bromophenyl)-β-alanine N-(2-bromophenyl)-β-alanine Cyclization PPA or Eaton's Reagent Heat N-(2-bromophenyl)-β-alanine->Cyclization Reaction_1->N-(2-bromophenyl)-β-alanine This compound This compound Cyclization->this compound

Figure 1: Overall synthetic workflow for this compound.

PART 1: Synthesis of N-(2-bromophenyl)-β-alanine

This initial step involves a Michael-type addition of 2-bromoaniline to acrylic acid. The reaction is typically carried out without a solvent, using an excess of acrylic acid which also serves as the reaction medium.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Bromoaniline172.0317.2 g0.1Purity >98%
Acrylic Acid72.0621.6 g (21 mL)0.3Freshly distilled
Experimental Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromoaniline (17.2 g, 0.1 mol).

  • Reagent Addition: To the flask, add acrylic acid (21.6 g, 0.3 mol). The use of an excess of acrylic acid drives the reaction towards the formation of the desired product.

  • Reaction Conditions: The reaction mixture is heated to 100-110 °C with continuous stirring for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The excess acrylic acid is removed under reduced pressure.

  • Purification: The resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(2-bromophenyl)-β-alanine as a solid. The synthesis of similar N-aryl-β-alanine derivatives has been reported, providing a basis for this procedure.[1]

PART 2: Intramolecular Friedel-Crafts Cyclization

The second step is the intramolecular cyclization of the N-(2-bromophenyl)-β-alanine intermediate to the target compound, this compound. This reaction is an electrophilic aromatic substitution, where the carboxylic acid is activated by a strong acid catalyst to form an acylium ion, which then attacks the electron-rich aromatic ring. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are effective catalysts for this transformation.[2][3]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
N-(2-bromophenyl)-β-alanine244.0824.4 g0.1From Step 1
Polyphosphoric Acid (PPA)-~150 g-115% or equivalent
Alternative: Eaton's Reagent-~150 mL-7.7% w/w P₂O₅ in MeSO₃H
Ice-water-~500 mL-For quenching
Sodium Bicarbonate Solution-As needed-Saturated, for neutralization
Ethyl Acetate-~300 mL-For extraction
Anhydrous Sodium Sulfate-As needed-For drying
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, place N-(2-bromophenyl)-β-alanine (24.4 g, 0.1 mol).

  • Catalyst Addition: Carefully add polyphosphoric acid (~150 g) to the flask. The mixture will become viscous.

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC. The high temperature is necessary to promote the cyclization.

  • Quenching: After the reaction is complete, cool the flask to about 80 °C and carefully pour the viscous mixture onto crushed ice (~500 g) with stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization: The acidic aqueous mixture is then carefully neutralized with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: The precipitated product is extracted with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.

Safety Precautions

  • 2-Bromoaniline: Toxic and a suspected carcinogen. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acrylic Acid: Corrosive and flammable. Handle in a fume hood and wear appropriate PPE.

  • Polyphosphoric Acid (PPA) and Eaton's Reagent: Highly corrosive. Handle with extreme care, wearing acid-resistant gloves and safety goggles. The quenching process is exothermic and should be performed cautiously.

  • All reactions should be carried out in a well-ventilated fume hood.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O stretch of the ketone, N-H stretch).

  • Melting Point: To assess the purity of the compound.

Conclusion

This detailed protocol provides a reliable and reproducible method for the synthesis of this compound. By carefully following the described procedures and adhering to the safety precautions, researchers can efficiently produce this important building block for the development of novel pharmaceutical agents. The rationale behind each step, from the choice of reagents to the reaction conditions, is grounded in established principles of organic synthesis, ensuring a high degree of success for experienced chemists.

References

  • Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. [Link]

  • PubMed Central. Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link]

  • Chinese Chemical Society. Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. [Link]

  • Frontiers in Bioengineering and Biotechnology. Advances in the synthesis of β-alanine. [Link]

  • ResearchGate. Kinetics of bromine addition to acrylic acid and methacrylic acid in aqueous solution. [Link]

  • ResearchGate. [C8dabco]Br: A Mild and Convenient Catalyst for Intramolecular Cyclization of 2-Aminochalcones to the Corresponding 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. [Link]

  • PubMed Central. Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[4]annulen-7-ols. [Link]

  • PubMed Central. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. [Link]

  • PubMed Central. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. [Link]

  • Beilstein Journals. Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. [Link]

  • ResearchGate. What's the reaction condititon between secondary amine and acrylic acid? [Link]

  • Beilstein Journals. Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. [Link]

  • ResearchGate. The Heterogeneous Oxidation of Acrolein to Acrylic Acid: from Mechanism to Process. [Link]

  • DCU Research Repository. Chemical Interactions between Drugs Containing Reactive Amines and Acrylates in Aqueous Solutions. [Link]

  • PubChem. 2-Bromoaniline. [Link]

  • Semantic Scholar. Intramolecular Cyclization Side Reactions. [Link]

  • ResearchGate. Bromination and cyclization of 1,7-enynes: Easily access dibromo-3,4-dihydroquinolin-2(1H)-ones. [Link]

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

Sources

derivatization of 8-Bromo-2,3-dihydroquinolin-4(1H)-one for SAR studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 8-Bromo-2,3-dihydroquinolin-4(1H)-one for Structure-Activity Relationship (SAR) Studies

Abstract

The 2,3-dihydroquinolin-4(1H)-one core is recognized as a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active agents.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. The bromine atom at the C8 position serves as a versatile synthetic handle, enabling extensive chemical modifications crucial for systematic Structure-Activity Relationship (SAR) exploration. We present detailed, field-proven protocols for modifications at three key positions: the C8-bromo group via palladium-catalyzed cross-coupling, the N1-amide via alkylation and arylation, and the C4-carbonyl group. Each protocol is accompanied by an explanation of the underlying chemical principles and its strategic importance in a drug discovery context, aiming to empower research teams to efficiently generate diverse compound libraries for identifying novel therapeutic leads.

The Strategic Importance of the this compound Scaffold

In the landscape of drug discovery, the quest for novel molecular entities with improved efficacy and safety profiles is perpetual. The quinolinone skeleton is a cornerstone of this effort, with its derivatives showing promise as anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The starting material, this compound, is particularly valuable. Its strategic utility arises from the C-Br bond at the 8-position, which is amenable to a host of robust and high-yielding cross-coupling reactions. This allows for the controlled introduction of a wide variety of substituents, enabling a thorough investigation of the chemical space around the core scaffold.

A systematic SAR study involves synthesizing a library of related compounds and evaluating their biological activity to decipher which molecular features are critical for the desired therapeutic effect.[6][7] This guide focuses on providing the chemical toolkit to build such a library from the 8-bromo-quinolinone core.

SAR_Logic A Core Scaffold 8-Bromo-2,3-dihydro- quinolin-4(1H)-one B Diversification Points A->B C1 C8 Position (Aryl, Heteroaryl, Amino) B->C1 C2 N1 Position (Alkyl, Aryl) B->C2 C3 C4 Position (Carbonyl Chemistry) B->C3 D Synthesized Compound Library C1->D C2->D C3->D E Biological Screening (e.g., IC50 Assay) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Figure 1: High-level workflow for SAR studies starting from the core scaffold.

Derivatization at the C8-Position: The Power of Cross-Coupling

The carbon-bromine bond at the C8 position is the primary site for introducing significant structural diversity. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and vast substrate scope.

Suzuki-Miyaura Coupling for C-C Bond Formation

Scientific Rationale: The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the C8 position of the quinolinone and a wide array of aryl or heteroaryl boronic acids.[8][9][10] This allows researchers to probe how different aromatic systems—varying in size, electronics, and hydrogen bonding potential—impact target binding and biological activity. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][11]

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-Br (Ln) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Aryl R-Pd(II)-Ar (Ln) Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 Product Quinolinone-Ar (R-Ar) RedElim->Product Quinolinone Quinolinone-Br (R-Br) Quinolinone->OxAdd Boronic Ar-B(OH)2 + Base Boronic->Transmetal

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 equiv.).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The reaction concentration is generally maintained at 0.1-0.2 M with respect to the starting quinolinone.

  • Reaction: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 8-aryl-2,3-dihydroquinolin-4(1H)-one.

EntryArylboronic Acid PartnerRepresentative Yield
1Phenylboronic acid85-95%
24-Methoxyphenylboronic acid80-92%
33-Pyridinylboronic acid70-85%
42-Thiopheneboronic acid75-88%
Table 1: Illustrative examples of Suzuki coupling with representative yields.

Derivatization at the N1-Position: Modulating Physicochemical Properties

The secondary amine within the dihydroquinolinone ring is another key site for modification. Derivatization here can significantly impact the compound's polarity, solubility, metabolic stability, and ability to form hydrogen bonds.

N-Alkylation and N-Arylation

Scientific Rationale: N-alkylation introduces small alkyl or benzyl groups, which can probe for nearby hydrophobic pockets in a target protein and often improves cell permeability. N-arylation, typically achieved via Chan-Lam coupling, appends larger aromatic moieties, providing another vector for SAR exploration.[12] The Chan-Lam reaction is a copper-catalyzed C-N bond formation that is complementary to the palladium-catalyzed Buchwald-Hartwig amination.[12][13]

N_Derivatization cluster_0 N-Alkylation cluster_1 N-Arylation (Chan-Lam) Start 8-Bromo-quinolinone (N-H) Alkylation 1. Base (NaH or K₂CO₃) 2. Alkyl Halide (R-X) Start->Alkylation Arylation Arylboronic Acid Cu(OAc)₂ Base, Solvent Start->Arylation Product_Alk N-Alkyl-quinolinone Alkylation->Product_Alk Product_Ar N-Aryl-quinolinone Arylation->Product_Ar

Figure 3: Reaction workflows for derivatization at the N1-position.

Protocol 2: General Procedure for N-Alkylation

  • Reagent Preparation: To a solution of the N-H quinolinone (1.0 equiv.) in a dry polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) under an inert atmosphere, add a base. For strong bases, use sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) at 0 °C. For weaker bases, potassium carbonate (K₂CO₃, 2.0-3.0 equiv.) can be used at room temperature or with gentle heating.

  • Addition of Electrophile: Stir the mixture for 15-30 minutes to ensure complete deprotonation. Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Carefully quench the reaction with water or saturated ammonium chloride solution (especially if NaH was used). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for N-Arylation (Chan-Lam Coupling)

  • Reagent Preparation: In a reaction vial, combine the N-H quinolinone (1.0 equiv.), the arylboronic acid (1.5-2.0 equiv.), copper(II) acetate [Cu(OAc)₂] (1.0-2.0 equiv.), and a base such as pyridine or triethylamine (2.0 equiv.).

  • Solvent Addition: Add a solvent such as Dichloromethane (DCM) or Toluene.

  • Reaction: Stir the reaction mixture, often open to the air (which serves as the oxidant), at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction with DCM and filter through a pad of celite to remove copper salts. Wash the filtrate with water, dry over Na₂SO₄, and concentrate. Purify the crude material by column chromatography.

Modification at the C4-Carbonyl Position

Scientific Rationale: While less common than modifications at C8 or N1, altering the C4-carbonyl group can fundamentally change the electronic nature and shape of the scaffold.[14] For instance, converting the ketone to an oxime or hydrazone can introduce new hydrogen-bonding motifs and vectors for further derivatization. Reductive amination can be used to install amine substituents at the C4 position, transforming the planar carbonyl into a tetrahedral center and introducing a basic handle.

Protocol 4: General Procedure for Reductive Amination

  • Imine Formation: Dissolve the C4-keto quinolinone (1.0 equiv.) and the desired primary or secondary amine (1.1-1.5 equiv.) in a suitable solvent like methanol or 1,2-dichloroethane. Add a catalytic amount of acetic acid to facilitate iminium ion formation. Stir at room temperature for 1-4 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride [NaB(OAc)₃H] (1.5-2.0 equiv.) portion-wise to the mixture.

  • Reaction: Stir at room temperature for 6-24 hours. Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude amine by column chromatography.

Summary and Data Consolidation for SAR Analysis

The protocols described provide a robust platform for generating a diverse library of analogs from the this compound scaffold. For effective SAR analysis, it is critical to maintain a well-organized database of the synthesized compounds and their corresponding biological data.

Compound IDR¹ Substituent (N1)R⁸ Substituent (C8)C⁴ ModificationYield (%)Biological Activity (IC₅₀, µM)
Parent -H-Br=O-[Baseline Activity]
Cmpd-001 -H-Phenyl=O[Yield][Data]
Cmpd-002 -H-4-MeO-Phenyl=O[Yield][Data]
Cmpd-003 -CH₃-Br=O[Yield][Data]
Cmpd-004 -CH₃-Phenyl=O[Yield][Data]
... ...............
Table 2: Template for consolidating synthetic and biological data for SAR analysis.

Conclusion

The this compound is an exceptionally versatile starting material for medicinal chemistry campaigns. The strategic application of modern synthetic methodologies, particularly palladium and copper-catalyzed reactions, allows for the rapid and efficient generation of compound libraries with diverse functionalities at key positions. The detailed protocols and strategic insights provided in this guide are intended to accelerate drug discovery efforts by enabling a systematic and logical exploration of the structure-activity relationships within this important class of heterocyclic compounds.

References

  • A Combined Quantitative Structure-Activity Relationship Research of Quinolinone Derivatives as Androgen Receptor Antagonists. (2015). Combinatorial Chemistry & High Throughput Screening.
  • Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists. Journal of Medicinal Chemistry.
  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). Bioorganic & Medicinal Chemistry.
  • Structural–activity relationship (SAR) of 4-quinolone derivatives. (2024). Current Topics in Medicinal Chemistry.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2016). Molecules.
  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2018). RSC Advances.
  • Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. (2019). European Journal of Medicinal Chemistry.
  • Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. (2011). Australian Journal of Chemistry.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. (2025). BenchChem.
  • Suzuki reaction. Wikipedia.
  • Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. (2007). The Journal of Organic Chemistry.
  • Total synthesis of a key series of vinblastines modified at C4 that define the importance and surprising trends in activity. (2016). Journal of the American Chemical Society.
  • Suzuki cross-coupling. (2023). Chemistry LibreTexts.
  • The Suzuki Reaction. Myers Group, Harvard University.
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). Molecules.

Sources

Application Notes and Protocols for 8-Bromo-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Drug Discovery

The quinolinone motif, and its saturated analogue, 2,3-dihydroquinolin-4(1H)-one, represent a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2][3] These scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. Derivatives of the quinolinone core have been extensively investigated and have shown promise as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[4] The versatility of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its physicochemical and biological properties for the development of novel therapeutic agents.

The introduction of a bromine atom at the 8-position of the 2,3-dihydroquinolin-4(1H)-one ring system creates a highly versatile intermediate for further chemical elaboration. The bromine atom serves as a convenient synthetic handle for the introduction of various substituents through modern cross-coupling reactions. This application note provides a comprehensive guide to the synthesis, functionalization, and potential medicinal chemistry applications of 8-Bromo-2,3-dihydroquinolin-4(1H)-one, with a focus on its utility in the discovery of novel kinase inhibitors for cancer therapy.

PART 1: Synthesis of the this compound Scaffold

The synthesis of the target compound can be envisioned as a two-step process: first, the construction of the 2,3-dihydroquinolin-4(1H)-one core, followed by regioselective bromination at the 8-position.

Synthesis of 2,3-dihydroquinolin-4(1H)-one

A common and efficient method for the synthesis of the 2,3-dihydroquinolin-4(1H)-one scaffold is through the intramolecular cyclization of a suitable aniline derivative. One such approach involves the reaction of an o-aminophenyl alkyl ketone.

start o-Aminoacetophenone intermediate1 3-(2-aminophenyl)-3-oxopropanoate start->intermediate1 Reaction with dialkyl carbonate product 2,3-dihydroquinolin-4(1H)-one intermediate1->product Intramolecular cyclization (e.g., acid catalysis)

Caption: General synthetic scheme for 2,3-dihydroquinolin-4(1H)-one.

Protocol 1: Synthesis of 2,3-dihydroquinolin-4(1H)-one

This protocol is adapted from general methods for the synthesis of 4-quinolones.

Materials:

  • o-Aminoacetophenone

  • Diethyl carbonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol under an inert atmosphere (e.g., Nitrogen or Argon).

  • To this solution, add o-aminoacetophenone (1.0 eq) dissolved in anhydrous ethanol dropwise.

  • After the addition is complete, add diethyl carbonate (1.5 eq) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully neutralize with concentrated hydrochloric acid.

  • Concentrate the mixture under reduced pressure to remove ethanol.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure 2,3-dihydroquinolin-4(1H)-one.

Regioselective Bromination at the 8-Position

The regioselective bromination of the 2,3-dihydroquinolin-4(1H)-one scaffold at the 8-position is directed by the activating effect of the secondary amine within the aniline substructure. The lone pair of electrons on the nitrogen atom increases the electron density of the aromatic ring, particularly at the ortho and para positions. The 8-position is ortho to the amine, making it susceptible to electrophilic aromatic substitution. While direct bromination of anilines can sometimes lead to multiple substitutions, controlling the reaction conditions can favor mono-bromination.[3][5] Studies on the bromination of tetrahydroquinolines have shown that reagents like N-bromosuccinimide (NBS) can be effective.[6][7]

Protocol 2: Synthesis of this compound

This proposed protocol is based on established methods for the ortho-bromination of activated aniline derivatives.

Materials:

  • 2,3-dihydroquinolin-4(1H)-one

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 2,3-dihydroquinolin-4(1H)-one (1.0 eq) in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

PART 2: Applications in Medicinal Chemistry - A Gateway to Novel Kinase Inhibitors

The 8-bromo substituent on the 2,3-dihydroquinolin-4(1H)-one scaffold is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the synthesis of libraries of compounds for biological screening.

start This compound suzuki_product 8-Aryl/Heteroaryl-2,3-dihydroquinolin-4(1H)-one start->suzuki_product Suzuki-Miyaura Coupling (ArB(OH)₂, Pd catalyst, base) buchwald_product 8-Amino-2,3-dihydroquinolin-4(1H)-one derivatives start->buchwald_product Buchwald-Hartwig Amination (Amine, Pd catalyst, base, ligand)

Caption: Derivatization of this compound via cross-coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction allows for the introduction of a wide range of aryl and heteroaryl moieties at the 8-position of the quinolinone core, which is crucial for exploring structure-activity relationships (SAR) in kinase inhibitor design.[8]

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Ethyl acetate

  • Brine

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 8-substituted product.

Entry Boronic Acid Catalyst Base Solvent Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O92
33-Pyridinylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O78
42-Thiopheneboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O88

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing aryl amines from aryl halides and is widely used in drug discovery to introduce amine functionalities that can act as hydrogen bond donors or acceptors, significantly influencing compound potency and selectivity.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos or BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5 eq)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Ethyl acetate

  • Brine

Procedure:

  • In an oven-dried reaction vessel under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst (2 mol%), and the ligand (4 mol%).

  • Add the anhydrous solvent, followed by the amine (1.2 eq) and the base (1.5 eq).

  • Seal the vessel and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 8-amino-substituted quinolinone derivative.

PART 3: Biological Evaluation Protocols

Derivatives of this compound are promising candidates for screening as anticancer agents, particularly as inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[8][9][11]

In Vitro Cytotoxicity Screening

The initial step in evaluating the anticancer potential of newly synthesized compounds is to assess their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay for this purpose.[6][7][12]

start Seed cancer cells in 96-well plate step1 Treat cells with compound dilutions start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT reagent step2->step3 step4 Incubate to allow formazan formation step3->step4 step5 Solubilize formazan crystals step4->step5 end Measure absorbance at 570 nm and calculate IC₅₀ step5->end

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 5: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be less than 0.5%.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plates for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay

To investigate the mechanism of action of cytotoxic compounds, a kinase inhibition assay can be performed to determine if they directly inhibit the activity of specific protein kinases.[1][13][14]

Protocol 6: General Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

Materials:

  • Recombinant protein kinase (e.g., EGFR, VEGFR2)

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by adding the kinase, substrate, and test compound at various concentrations to the wells of the microplate.

  • Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the bromine atom provide a robust platform for the generation of diverse chemical libraries. The protocols outlined in this application note offer a comprehensive guide for researchers to synthesize, functionalize, and evaluate the biological activity of novel quinolinone derivatives. The potential of this scaffold to yield potent kinase inhibitors makes it a particularly attractive starting point for the development of new anticancer therapeutics.

References

  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. (2023). [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. (2024). [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI. (2022). [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. (2023). [Link]

  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. (2008). [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. (2018). [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. (2016). [Link]

  • Bromination of Aniline (video) | Amines. Khan Academy. (n.d.). [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018). [Link]

  • Using electrophilic aromatic substitution theory what could cause the formation of para-bromoacetanilide from the synthesis of bromoacetanilide (bromination reaction) using aniline as the starting material and NaBr and NaClO as the catalyst?. Quora. (2020). [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. (n.d.). [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. (2022). [Link]

Sources

8-Bromo-2,3-dihydroquinolin-4(1H)-one: A Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinolinone Core in Medicinal Chemistry

The quinolinone motif and its partially saturated analog, 2,3-dihydroquinolin-4(1H)-one, represent a class of "privileged structures" in the field of medicinal chemistry.[1] These bicyclic heterocyclic systems are central to the architecture of a multitude of biologically active compounds, demonstrating a remarkable breadth of pharmacological activities.[2][3] The inherent structural features of the quinolinone core, including its hydrogen bonding capabilities and the spatial arrangement of its aromatic and heterocyclic rings, allow for multifaceted interactions with a diverse array of biological targets.[4]

Derivatives of the quinolinone scaffold have been successfully developed as therapeutic agents for a wide range of diseases. Their applications span from potent anticancer agents that disrupt cellular processes like tubulin polymerization to novel antibiotics that combat drug-resistant bacteria.[4][5] The versatility of this scaffold is further enhanced by the numerous synthetic strategies available for its modification, enabling the systematic exploration of structure-activity relationships (SAR) to fine-tune potency, selectivity, and pharmacokinetic properties.[2]

This application note focuses on a particularly promising building block for drug discovery: 8-Bromo-2,3-dihydroquinolin-4(1H)-one . The strategic placement of a bromine atom at the 8-position provides a versatile handle for a variety of powerful cross-coupling reactions, unlocking a vast chemical space for the generation of novel derivatives. This guide will provide a comprehensive overview of the synthesis of this key intermediate, detailed protocols for its derivatization, and an exploration of its potential applications in modern drug discovery, with a particular emphasis on the development of kinase inhibitors and other targeted therapies.

Synthesis of the this compound Scaffold

The synthesis of the this compound scaffold can be achieved through a multi-step sequence, beginning with the appropriate starting materials. A plausible synthetic route is outlined below, drawing upon established methodologies for the synthesis of quinolines and related heterocycles.[6][7]

Proposed Synthetic Pathway

Synthetic Pathway A 2-Bromoaniline C N-(2-bromophenyl)cinnamamide A->C Acylation (e.g., Schotten-Baumann) B Cinnamoyl chloride B->C D This compound C->D Intramolecular Friedel-Crafts Acylation (e.g., PPA or Eaton's reagent)

Figure 1: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of N-(2-bromophenyl)cinnamamide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq), to the solution.

  • In a separate flask, dissolve cinnamoyl chloride (1.1 eq) in the same solvent.

  • Add the cinnamoyl chloride solution dropwise to the 2-bromoaniline solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford N-(2-bromophenyl)cinnamamide.

Step 2: Intramolecular Friedel-Crafts Acylation to yield this compound

  • To a flask containing polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid), add N-(2-bromophenyl)cinnamamide (1.0 eq) portion-wise with stirring.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound.[8][9][10]

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons in the 6-8 ppm range, with characteristic splitting patterns. Two methylene groups (C2 and C3) appearing as triplets in the 2.5-3.5 ppm region. A broad singlet for the N-H proton.
¹³C NMR Signals for the carbonyl carbon (~190 ppm), aromatic carbons, and the two aliphatic carbons.
Mass Spec (HRMS) A molecular ion peak corresponding to the exact mass of C₉H₈BrNO, with the characteristic isotopic pattern for a bromine-containing compound.
FT-IR A strong absorption band for the C=O stretch (~1680 cm⁻¹), and a band for the N-H stretch (~3300 cm⁻¹).

Functionalization of the this compound Scaffold

The bromine atom at the 8-position serves as a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinolinone core to optimize biological activity.[11][12]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting the 8-bromo group with a wide range of boronic acids or their esters.[13][14][15] This reaction is instrumental in synthesizing derivatives with aryl, heteroaryl, or vinyl substituents at the 8-position.

Suzuki_Coupling A 8-Bromo-2,3-dihydro- quinolin-4(1H)-one C 8-R-2,3-dihydro- quinolin-4(1H)-one A->C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Toluene/H₂O, Dioxane/H₂O) B R-B(OH)₂ B->C

Figure 2: General scheme for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

  • In a microwave vial or a round-bottom flask, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq), and a base like K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C (conventional heating) or 120-150 °C (microwave irradiation) for the appropriate time (typically 2-16 hours for conventional heating or 15-60 minutes for microwave).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 8-position.[11] This is a crucial transformation for synthesizing libraries of compounds with diverse amine substituents, which can significantly impact biological activity and physicochemical properties.

Buchwald_Hartwig A 8-Bromo-2,3-dihydro- quinolin-4(1H)-one C 8-(NR¹R²)-2,3-dihydro- quinolin-4(1H)-one A->C Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) Ligand (e.g., BINAP, Xantphos) Base (e.g., NaOtBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) B R¹R²NH B->C

Figure 3: General scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 eq) or Pd(OAc)₂ (0.02-0.05 eq), and a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand) (0.04-0.10 eq).

  • Add a strong base, typically sodium tert-butoxide (NaOtBu) (1.4 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add the desired primary or secondary amine (1.2-1.5 eq).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 80-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to yield the 8-amino-substituted quinolinone.

Applications in Drug Discovery: A Scaffold of Opportunity

The this compound scaffold is a launchpad for the discovery of novel therapeutics targeting a range of diseases. The ability to readily diversify the 8-position allows for the systematic probing of protein binding pockets and the optimization of pharmacological properties.

Kinase Inhibitors

The quinolinone core is a well-established scaffold for the development of kinase inhibitors.[16] Many clinically successful kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase active site. The 2,3-dihydroquinolin-4(1H)-one scaffold, with its hydrogen bond donor and acceptor capabilities, is well-suited for this purpose. By introducing various aryl and heteroaryl groups at the 8-position via Suzuki coupling, it is possible to target the solvent-exposed regions of the ATP binding pocket, thereby enhancing potency and selectivity.

Anticancer Agents Targeting Tubulin Polymerization

Recent studies have highlighted the potential of 2,3-dihydroquinazolin-4(1H)-ones, a closely related scaffold, as potent inhibitors of tubulin polymerization, exhibiting broad-spectrum cytotoxic activity against various cancer cell lines.[4][17] Derivatives of this compound could be explored for similar activity. The introduction of diverse substituents at the 8-position may modulate the interaction with the colchicine binding site on tubulin, leading to the discovery of novel antimitotic agents.

Antifungal Agents

The 2,3-dihydroquinolin-4(1H)-one framework has been identified as a promising scaffold for the development of novel antifungal agents that act by inhibiting succinate dehydrogenase (SDH). The 8-bromo substituent can be leveraged to introduce moieties that enhance the interaction with the enzyme's active site, potentially leading to more potent and selective antifungal compounds.

Conclusion

This compound is a highly versatile and valuable scaffold for modern drug discovery. Its straightforward synthesis and the ease of functionalization at the 8-position via robust cross-coupling methodologies provide a powerful platform for the generation of diverse chemical libraries. The demonstrated and potential biological activities of the 2,3-dihydroquinolin-4(1H)-one core, including kinase inhibition, disruption of tubulin polymerization, and antifungal activity, make this scaffold an exciting starting point for the development of novel therapeutics. The protocols and insights provided in this application note are intended to empower researchers to explore the full potential of this promising molecular framework in their drug discovery endeavors.

References

  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894–20921. [Link]

  • Cressy, D., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 7(86), 54643-54652. [Link]

  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Sci-Hub. [Link]

  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. ResearchGate. [Link]

  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Semantic Scholar. [Link]

  • BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

  • Ökten, S., et al. (2017). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

  • BenchChem. (2025). Application Notes and Protocols: Parallel Synthesis Using 1-Tosyl-2,3-dihydroquinolin-4(1H)-one. BenchChem.
  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]

  • De La Torre, A. L., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • Wang, Y., et al. (2021). Design, synthesis and inhibitory activity of novel 2, 3-dihydroquinolin-4(1H)-one derivatives as potential succinate dehydrogenase inhibitors. European Journal of Medicinal Chemistry, 214, 113222. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • Chen, Y.-L., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6539. [Link]

  • Jiang, L., et al. (2019). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. ACS Medicinal Chemistry Letters, 11(1), 83-89. [Link]

  • Research Scientific. (n.d.). 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Reactions of Bromoquinolines. BenchChem.
  • Cressy, D., et al. (2017). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of 2, 3- Dihydroquinazolin-4(1H)-Ones Derivatives. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2015). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 13(31), 8475-8480. [Link]

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Li, Z., et al. (2021). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 26(16), 4983. [Link]

  • Badolato, M., Aiello, F., & Neamati, N. (2018). 2,3-Dihydroquinazolin-4-one as a privileged scaffold in drug design. RSC Publishing. [Link]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical Journal, 2, 40-48. [Link]

  • Wang, Z., et al. (2010). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 75(21), 7402-7405. [Link]

  • Zhaleh, S., et al. (2016). Green protocol for synthesis of 2,3-dihydroquinazolin-4(1H)-ones: lactic acid as catalyst under solvent-free condition. Semantic Scholar. [Link]

  • ResearchGate. (2014). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. ResearchGate. [Link]

  • Al-Hujaily, E., et al. (2023). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. Pharmaceuticals, 16(11), 1581. [Link]

  • Al-dujaili, A. H. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(1), 4. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 111(3), 2177-2250. [Link]

  • Research Scientific. (n.d.). 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromo-2,3-dihydro-4(1H)-quinolinone. Retrieved from [Link]

Sources

Comprehensive Analytical Characterization of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 8-Bromo-2,3-dihydroquinolin-4(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. We present an integrated approach employing multiple spectroscopic and chromatographic techniques to ensure unambiguous structural elucidation, purity assessment, and physicochemical profiling. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis for methodological choices and detailed, field-proven experimental procedures.

Introduction: The Quinolinone Scaffold

The quinolinone motif is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] this compound, a specific derivative, serves as a critical intermediate in the synthesis of novel therapeutic candidates. Its bromine substitution provides a versatile handle for further chemical modification, such as cross-coupling reactions, making it a valuable building block.[3] Accurate and comprehensive characterization is therefore a non-negotiable prerequisite for its use in any research or development pipeline, ensuring the integrity of subsequent synthetic steps and the validity of biological data. This document outlines a multi-technique workflow to establish the identity, purity, and structure of this key intermediate.

The Logical Path to Compound Characterization

A systematic analytical workflow is essential for efficiently and conclusively characterizing a synthesized molecule like this compound. The process begins with techniques that confirm the molecular weight and core structure, followed by methods that assess purity and provide definitive three-dimensional structure.

G cluster_0 Synthesis & Initial Confirmation cluster_1 Functional Group & Purity Analysis cluster_2 Definitive Structural Analysis Synthesis Synthesis of This compound MS Mass Spectrometry (MS) Confirms Molecular Weight Synthesis->MS Is the mass correct? NMR NMR Spectroscopy (¹H, ¹³C) Elucidates Covalent Structure MS->NMR Yes FTIR FT-IR Spectroscopy Identifies Functional Groups NMR->FTIR Is the structure consistent? HPLC HPLC Determines Purity & Impurity Profile FTIR->HPLC Yes Xray X-Ray Crystallography (Optional) Provides 3D Structure HPLC->Xray Is the compound pure?

Caption: Logical workflow for compound characterization.

Primary Structure Elucidation: Mass and Connectivity

The first step in characterization is to confirm that the synthesized molecule has the correct molecular mass and the expected arrangement of atoms. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstone techniques for this purpose.[4]

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the mass-to-charge ratio (m/z) of an ionized molecule, allowing for the rapid confirmation of its molecular weight.[5] For this compound, a key diagnostic feature is the isotopic signature of the bromine atom. Naturally occurring bromine is a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br.[6] This results in a characteristic pair of peaks in the mass spectrum (M and M+2) of almost equal intensity, separated by two m/z units, which is a definitive indicator of a monobrominated compound.[5]

Table 1: Expected High-Resolution Mass Spectrometry Data

Adduct Ion Chemical Formula Calculated m/z
[M+H]⁺ (⁷⁹Br) C₉H₉⁷⁹BrNO⁺ 225.9862
[M+H]⁺ (⁸¹Br) C₉H₉⁸¹BrNO⁺ 227.9842
[M+Na]⁺ (⁷⁹Br) C₉H₈⁷⁹BrNNaO⁺ 247.9682

| [M+Na]⁺ (⁸¹Br) | C₉H₈⁸¹BrNNaO⁺ | 249.9661 |

Note: Data predicted for high-resolution mass spectrometry (HRMS) analysis.[7]

Protocol 1: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

Objective: To determine the accurate molecular weight and confirm the presence of one bromine atom.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Analysis Parameters (Positive Ion Mode):

    • Infusion Flow Rate: 5-10 µL/min.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): 1-2 Bar.

    • Drying Gas (N₂): 6-8 L/min at 180-200 °C.

    • Mass Range: Scan from m/z 100 to 500.

  • Data Analysis: Examine the resulting spectrum for the [M+H]⁺ and/or [M+Na]⁺ adducts. Verify the presence of the characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1. Compare the measured accurate mass to the calculated theoretical mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for elucidating the covalent structure of an organic molecule in solution.[2] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.

For this compound, we expect to see distinct signals corresponding to the aromatic protons and the two methylene groups (-CH₂-) in the dihydroquinolinone ring system. The chemical shifts and coupling constants (J-values) will be diagnostic of their relative positions.

Table 2: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~10.5 Singlet (broad) 1H NH Exchangeable proton, broad signal.
~7.6 Doublet 1H Ar-H (H5) Ortho-coupled to H6.
~7.4 Doublet 1H Ar-H (H7) Ortho-coupled to H6.
~7.0 Triplet 1H Ar-H (H6) Coupled to both H5 and H7.
~3.5 Triplet 2H C2-H Coupled to C3 protons.

| ~2.7 | Triplet | 2H | C3-H ₂ | Coupled to C2 protons. |

Note: Predicted values are based on related quinolinone structures. Actual values may vary.[8][9]

Table 3: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment Rationale
~190 C4 (C=O) Carbonyl carbon, deshielded.
~150 C8a Quaternary carbon adjacent to NH.
~138 C7 Aromatic CH.
~128 C5 Aromatic CH.
~122 C6 Aromatic CH.
~118 C4a Quaternary aromatic carbon.
~110 C8 (C-Br) Carbon bearing bromine, shielded.
~45 C2 Aliphatic CH₂ adjacent to NH.

| ~38 | C3 | Aliphatic CH₂ adjacent to C=O. |

Note: Predicted values are based on related quinolinone structures. Actual values may vary.[3][10]

Protocol 2: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the covalent structure and atom connectivity.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • A greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) will be necessary due to the low natural abundance of ¹³C.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign all peaks in both spectra to the corresponding atoms in the structure. If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for unambiguous assignment.

Functional Group and Purity Profiling

Once the primary structure is confirmed, the next steps are to verify the presence of key functional groups and to quantify the purity of the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[11] For this compound, the key vibrational bands of interest are the N-H stretch, the C=O (ketone) stretch, and the C-Br stretch.[12][13]

Table 4: Expected FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 3100 Medium N-H stretch
1680 - 1660 Strong C=O stretch (ketone)
1600 - 1450 Medium-Strong C=C aromatic ring stretches
1350 - 1250 Medium C-N stretch
800 - 750 Strong C-H out-of-plane bending (aromatic)

| 650 - 550 | Medium | C-Br stretch |

Note: Values are typical ranges for these functional groups.[2][11]

Protocol 3: Attenuated Total Reflectance (ATR) FT-IR

Objective: To confirm the presence of key functional groups.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

High-Performance Liquid Chromatography (HPLC): The Purity Standard

HPLC is the definitive technique for assessing the purity of pharmaceutical compounds.[14] A reversed-phase HPLC (RP-HPLC) method is ideal for a moderately polar compound like this compound. The method separates the main compound from any impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

G cluster_0 HPLC Gradient Elution Profile gradient Time (min) % Mobile Phase B (Acetonitrile) 0 - 5 20 5 - 25 20 → 80 25 - 30 80 30 - 31 80 → 20 31 - 35 20 (Re-equilibration)

Caption: HPLC gradient elution profile.

Table 5: RP-HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See diagram and description above
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm

| Injection Volume | 10 µL |

Note: This method is a robust starting point and may require optimization.[14]

Protocol 4: Purity Analysis by RP-HPLC

Objective: To determine the purity of the compound and identify any related impurities.

  • Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 5. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Sample Preparation: Accurately weigh approximately 1 mg of the sample and dissolve it in 1.0 mL of a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup:

    • Install the C18 column and equilibrate the system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

    • Set the column oven temperature and UV detection wavelength as specified.

  • Analysis: Inject the sample solution and run the gradient program.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area (% Area/Area). The retention time of the main peak serves as an identifier for the compound under these specific conditions.

Definitive 3D Structure: X-ray Crystallography

For an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and solid-state conformation, single-crystal X-ray crystallography is the ultimate technique.[15] While it is not a routine analysis and is contingent on obtaining a high-quality single crystal, the resulting data is definitive.[16]

Protocol 5: Single-Crystal X-ray Crystallography (General Workflow)

Objective: To determine the absolute 3D structure of the molecule.

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Selection and Mounting: Select a suitable, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield a final model of the atomic positions.[16]

  • Data Analysis: The refined structure provides precise information on bond lengths, angles, and intermolecular interactions in the crystal lattice.

Summary of Characterization Data

The culmination of these analytical techniques provides a comprehensive data package that confirms the identity, structure, and purity of this compound.

Table 6: Comprehensive Data Summary

Technique Parameter Expected Result
HRMS [M+H]⁺ m/z 225.9862 / 227.9842 (1:1 ratio)
¹H NMR Diagnostic Signals Peaks for NH, 3 Ar-H, and 2 aliphatic CH₂ triplets
¹³C NMR Diagnostic Signals C=O (~190 ppm), C-Br (~110 ppm), 2 aliphatic C, 6 aromatic C
FT-IR Key Bands (cm⁻¹) ~3200 (N-H), ~1670 (C=O), ~600 (C-Br)
HPLC Purity >95% (typical target) by area percent at 254 nm

| X-ray | Structure | Confirms connectivity and 3D conformation |

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. By systematically applying mass spectrometry, NMR and FT-IR spectroscopy, and HPLC, one can confidently establish the molecular identity, structural integrity, and purity of this important synthetic intermediate. Each technique provides a unique and complementary piece of information, and together they form a robust data package that is essential for advancing research and development in the pharmaceutical sciences.

References

  • MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of 5-bromo-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 2 a. Retrieved from [Link]

  • Supporting Information. (n.d.). 4. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Retrieved from [Link]

  • NIH. (n.d.). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-bromo-2,3-dihydro-4(1h)-quinolinone. Retrieved from [Link]

  • UCL Discovery. (n.d.). Stereoselective Synthesis of Densely Substituted Tetrahydroquinolines by a Conjugate Addition nitro-Mannich Reaction. Retrieved from [Link]

  • ACG Publications. (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • NIH. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Bromoquinolin-8-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks shown in.... Retrieved from [Link]

  • Growing Science. (2014). Single crystal X-ray structure of (Z)-1-bromo-1-nitro-2-phenylethene. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Retrieved from [Link]

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Spectral Analysis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance of the Dihydroquinolinone Scaffold

The 2,3-dihydroquinolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide range of biologically active compounds. Its derivatives are integral to the development of novel therapeutics. The introduction of a bromine atom at the 8-position, creating 8-Bromo-2,3-dihydroquinolin-4(1H)-one, significantly alters the molecule's electronic properties and provides a key handle for further synthetic elaboration through cross-coupling reactions.

Unambiguous structural confirmation is the bedrock of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the non-destructive elucidation of molecular structures in solution.[1] This application note provides an in-depth guide to the ¹H and ¹³C NMR spectral analysis of this compound. We will cover field-proven protocols for sample preparation and data acquisition, followed by a detailed interpretation of the spectral data, explaining the causal relationships between the molecular structure and the observed NMR signals.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra effectively, we must first dissect the molecule's structure and predict how its electronic environment will influence the chemical shifts of its respective protons and carbons.

Figure 1: Structure of this compound with Atom Numbering Chemical structure of this compound with standard IUPAC numbering.

Key Structural Features:

  • Trisubstituted Aromatic Ring: The benzene ring is substituted with an acyl group, an amino group, and a bromine atom. Protons H-5, H-6, and H-7 will reside in the aromatic region (typically δ 6.5-8.0 ppm).[2]

  • Electron-Withdrawing Groups: The carbonyl group (C=O) and the electronegative bromine atom withdraw electron density from the aromatic ring, generally shifting attached protons and carbons downfield (to a higher ppm value).

  • Electron-Donating Group: The secondary amine (-NH-) donates electron density into the aromatic ring through resonance, which would typically shift ortho and para protons upfield.

  • Saturated Heterocyclic Ring: The two methylene groups, C-2 (-CH₂-) and C-3 (-CH₂-), are part of a saturated system. Their protons will appear in the aliphatic region of the ¹H NMR spectrum, and their carbons will be significantly upfield in the ¹³C NMR spectrum.

  • Amine Proton (1-H): This proton is attached to a nitrogen atom and is expected to be a broad signal that can exchange with trace amounts of D₂O in the solvent. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Experimental Protocols: A Self-Validating Workflow

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. The following protocols are designed to yield high-resolution, unambiguous spectra.

Workflow for NMR Analysis

The entire process, from sample handling to data interpretation, follows a logical sequence to ensure data integrity and accurate structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL Deuterated Solvent prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 an1 Process FID (FT, Phase, Baseline) acq4->an1 an2 Calibrate Chemical Shifts an1->an2 an3 Assign 1H & 13C Signals an2->an3 an4 Correlate & Verify Structure an3->an4

Caption: A validated workflow for NMR structural analysis.

Protocol 1: NMR Sample Preparation

This protocol ensures a homogeneous sample free of particulates and paramagnetic impurities, which is critical for high-quality spectra.[3]

  • Glassware Preparation: Use a clean, dry 5 mm NMR tube. Thoroughly clean the tube with acetone and dry it in an oven for at least one hour before use to remove any contaminants.[4]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a small, clean glass vial.[5]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Chloroform-d (CDCl₃) is often a good first choice for many organic molecules. DMSO-d₆ is an excellent alternative for less soluble compounds and ensures the observation of exchangeable protons like N-H. Gently vortex the vial to ensure the sample dissolves completely. A homogeneous solution is essential for sharp, well-resolved peaks.[3][6]

  • Sample Transfer: Draw the solution into a Pasteur pipette that has been plugged with a small piece of cotton or glass wool. This step filters out any insoluble impurities that can degrade spectral quality by interfering with magnetic field homogeneity.[4]

  • Filling the NMR Tube: Carefully transfer the filtered solution into the NMR tube. The final sample height should be approximately 4-5 cm (0.55-0.7 mL), which is optimal for modern spectrometers.[6]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and label it clearly.

Protocol 2: NMR Data Acquisition Parameters

The choice of acquisition parameters directly impacts spectral resolution and quantitativeness. The values below are typical for a 400 MHz spectrometer and should be adjusted as needed based on the specific instrument and sample concentration.

Table 1: Recommended Acquisition Parameters for ¹H NMR

Parameter Value Rationale
Pulse Program zg30 A 30° pulse angle allows for a shorter relaxation delay (D1) without saturating the signals, improving throughput.[7]
Spectral Width (SW) 16 ppm Covers the full expected range for organic molecules, preventing peak folding.[8]
Acquisition Time (AQ) ~3.0 s Provides a good balance of signal decay observation and digital resolution without acquiring excessive noise.[7]
Relaxation Delay (D1) 1.5 s Sufficient for most protons in small molecules to relax when using a 30° pulse. For truly quantitative results, D1 should be at least 5 times the longest T₁ value.
Number of Scans (NS) 8-16 Increases the signal-to-noise ratio (S/N). S/N improves with the square root of the number of scans.[9]

| Temperature (TE) | 298 K | Standardized temperature for reproducibility and comparison with database spectra.[10] |

Table 2: Recommended Acquisition Parameters for ¹³C NMR

Parameter Value Rationale
Pulse Program zgpg30 Standard proton-decoupled pulse sequence with a 30° pulse angle.
Spectral Width (SW) 240 ppm Encompasses the entire chemical shift range for most organic carbons, from aliphatic to carbonyl.[11]
Acquisition Time (AQ) ~1.0 s A standard value providing adequate resolution for sharp ¹³C signals.
Relaxation Delay (D1) 2.0 s A reasonable starting point for most carbons. Quaternary carbons have longer T₁ values and may require longer delays for accurate integration.
Number of Scans (NS) 1024 or more A higher number of scans is required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[11]

| Temperature (TE) | 298 K | Maintained for consistency with the ¹H experiment. |

Spectral Interpretation: Elucidating the Structure

The following sections detail the assignment of each signal in the ¹H and ¹³C NMR spectra. The predicted chemical shifts are based on established principles and data from structurally analogous compounds.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the electronic environment of the protons, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity).

Table 3: Predicted ¹H NMR Signal Assignments for this compound (in CDCl₃)

Proton Predicted δ (ppm) Multiplicity Integration Coupling (J, Hz) Rationale
H-6 ~7.20 - 7.35 Triplet (t) 1H J ≈ 7.8 Located between two other aromatic protons (H-5, H-7), leading to a triplet.
H-5 ~7.45 - 7.55 Doublet (d) 1H J ≈ 7.8 Coupled only to H-6. Deshielded by the anisotropic effect of the C=O group.
H-7 ~6.80 - 6.90 Doublet (d) 1H J ≈ 7.8 Coupled only to H-6. Shifted upfield relative to H-5 due to the influence of the -NH- group.
H-2 ~3.50 - 3.60 Triplet (t) 2H J ≈ 6.5 Methylene group adjacent to the nitrogen atom, resulting in a downfield shift. Coupled to the H-3 protons.
H-3 ~2.75 - 2.85 Triplet (t) 2H J ≈ 6.5 Methylene group adjacent to the carbonyl group, also causing a downfield shift. Coupled to the H-2 protons.

| N-H | ~4.5 - 5.5 | Broad Singlet (br s) | 1H | - | Exchangeable proton. Its chemical shift and broadness are highly dependent on solvent and concentration.[12] |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom, providing a direct count of non-equivalent carbons and insight into their functional group identity.

Table 4: Predicted ¹³C NMR Signal Assignments for this compound (in CDCl₃)

Carbon Predicted δ (ppm) Rationale
C-4 ~195.0 Carbonyl carbon, typically the most downfield signal in this type of molecule.[11]
C-8a ~148.0 Aromatic quaternary carbon attached to nitrogen, significantly deshielded.
C-4a ~125.0 Aromatic quaternary carbon adjacent to the carbonyl group.
C-6 ~134.0 Aromatic methine carbon.
C-5 ~128.0 Aromatic methine carbon.
C-7 ~118.0 Aromatic methine carbon, shielded by the electron-donating effect of the nitrogen.
C-8 ~115.0 Aromatic quaternary carbon directly attached to bromine. The "heavy atom effect" can cause this signal to be shifted upfield more than expected based solely on electronegativity.[13]
C-2 ~42.0 Aliphatic carbon adjacent to nitrogen.

| C-3 | ~38.0 | Aliphatic carbon adjacent to the carbonyl group. |

Structural Correlation and Validation

The true power of NMR lies in correlating data from multiple experiments to build a self-consistent structural model.

G cluster_H 1H NMR Data cluster_C 13C NMR Data cluster_Validation Structural Confirmation H_Signals 6 Unique Proton Signals (Aromatic, Aliphatic, Amine) C_Signals 9 Unique Carbon Signals (C=O, Aromatic, Aliphatic) Structure Verified Structure of This compound H_Signals->Structure Confirms H environments H_Coupling Splitting Patterns (t, d) Reveal H-H Connectivity (H2-H3, H5-H6, H6-H7) H_Coupling->Structure Confirms C-H framework H_Integration Integration Values (1H, 2H) Confirm Proton Count H_Integration->Structure Confirms molecular formula C_Signals->Structure Confirms carbon backbone

Caption: Correlation logic for NMR data validation.

  • Cross-Validation: The number of signals in the ¹H (6 signals) and ¹³C (9 signals) spectra matches the number of unique protons and carbons in the proposed structure, accounting for symmetry.

  • Connectivity: The triplet-triplet pattern for the H-2 and H-3 protons is definitive proof of their vicinal relationship (-CH₂-CH₂-). Similarly, the coupling patterns in the aromatic region confirm the 1,2,3-trisubstitution pattern.

  • Further Steps: For absolute confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) would explicitly show the H-2/H-3 and H-5/H-6/H-7 coupling networks, while an HSQC (Heteronuclear Single Quantum Coherence) experiment would link each proton directly to the carbon it is attached to, validating the assignments in Tables 3 and 4.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by robust experimental protocols, provides unambiguous confirmation of the structure of this compound. By understanding the causal effects of the molecule's functional groups on chemical shifts and coupling constants, researchers can confidently interpret spectral data to verify molecular identity, assess purity, and advance their research and development objectives. This application note serves as a practical guide for scientists engaged in the synthesis and characterization of novel heterocyclic compounds.

References

  • Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Letertre, M., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 11(8), 539. Retrieved from [Link]

  • University of Angers. (n.d.). Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • American Chemical Society. (n.d.). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry. Retrieved from [Link]

  • University of Ottawa. (2022). NMR Parameter Primer. Retrieved from [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • San Diego State University. (n.d.). Basic Acquisition Parameters. SDSU NMR Facility. Retrieved from [Link]

  • Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Modgraph. (n.d.). 1 Proton Chemical Shifts in NMR. Part 10.† Bromine and Iodine Substituent Chemical Shifts (SCS) and an Analysis of the Contrib. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • University of North Carolina Wilmington. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]

Sources

mass spectrometry fragmentation pattern of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Mass Spectrometry Fragmentation of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Abstract

This document provides a detailed guide to understanding and predicting the , a heterocyclic compound of interest in medicinal chemistry and drug development. Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of such novel chemical entities.[1][2] This guide offers insights into the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in established chemical principles. Detailed, field-tested protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided for researchers and drug development professionals.

Introduction: The Role of Mass Spectrometry in Small Molecule Characterization

This compound is a substituted heterocyclic scaffold. Compounds within the quinolinone family are explored for a wide range of biological activities, making their unambiguous structural confirmation essential. Mass spectrometry serves as a critical tool in this process, providing precise molecular weight information and structural insights through the analysis of fragmentation patterns.[1] The choice of ionization technique—typically hard ionization like EI or soft ionization like ESI—profoundly influences the resulting mass spectrum and the nature of the structural information obtained.[2][3] This note will explore the fragmentation behavior of the title compound, focusing on the influence of its key structural features: the aromatic bromo-substituent, the secondary amine, the ketone, and the saturated heterocyclic ring.

Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the relative stability of the resulting ions and neutral losses. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity.[4][5]

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, the initial event is the formation of a radical cation (M⁺•). Fragmentation of this high-energy species is expected to be extensive.[3][6] Key fragmentation pathways are proposed based on the cleavage of bonds adjacent to the heteroatoms (alpha-cleavage) and the carbonyl group, as well as retro-Diels-Alder (RDA) reactions.[7][8]

A primary fragmentation event is the alpha-cleavage adjacent to the nitrogen atom, leading to the loss of a hydrogen radical to form a stable, resonance-delocalized ion.[7][9] Another significant pathway involves the loss of the bromine radical, a common fragmentation for halogenated compounds.[9] Subsequent loss of neutral molecules like carbon monoxide (CO) from the ketone moiety is also highly probable. The saturated ring can also undergo a retro-Diels-Alder (RDA) type cleavage.

G cluster_ei EI Fragmentation Pathways M This compound (M+•) m/z 225/227 F1 Fragment 1 [M-Br]+• m/z 146 M->F1 - Br• F2 Fragment 2 [M-CO]+• m/z 197/199 M->F2 - CO (Retro-Diels-Alder) F4 Fragment 4 [M-C2H4]+• m/z 197/199 M->F4 - C2H4 F3 Fragment 3 [M-CO-C2H3N]+ m/z 156 F2->F3 - C2H3N F5 Fragment 5 [M-C2H4-CO]+• m/z 169/171 F4->F5 - CO caption Predicted EI fragmentation pathways.

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically generates an even-electron protonated molecule, [M+H]⁺.[3][10] Fragmentation, induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), proceeds from this stable precursor. The fragmentation of even-electron ions often involves the loss of small, stable neutral molecules.[3]

For this compound, the most likely site of protonation is the nitrogen atom or the carbonyl oxygen. A major fragmentation pathway is the loss of the neutral ethylene molecule (C₂H₄) via a ring-opening mechanism. Another expected fragmentation is the loss of water after protonation on the carbonyl oxygen.

G cluster_esi ESI-MS/MS Fragmentation Pathways M Protonated Molecule [M+H]+ m/z 226/228 F1 Fragment 1 [M+H-NH3]+ m/z 209/211 M->F1 - NH3 F2 Fragment 2 [M+H-H2O]+ m/z 208/210 M->F2 - H2O F3 Fragment 3 [M+H-C2H4O]+ m/z 182/184 M->F3 - C2H4O F4 Fragment 4 [M+H-C2H4O-Br]+ m/z 103 F3->F4 - Br• caption Predicted ESI-MS/MS fragmentation pathways.

Caption: Predicted ESI-MS/MS fragmentation pathways for this compound.

Experimental Protocols

To acquire high-quality mass spectra, proper sample preparation and instrument setup are paramount.[11][12] The following protocols provide a robust starting point for analysis.

Protocol 3.1: Sample Preparation

The goal of sample preparation is to introduce a clean sample to the instrument to ensure high sensitivity and repeatability.[12]

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution for LC-MS (ESI): Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL. The addition of formic acid aids in the protonation of the analyte in positive ion mode.[10]

  • Working Solution for GC-MS (EI): Dilute the stock solution with a volatile solvent compatible with the GC column (e.g., Dichloromethane or Ethyl Acetate) to a final concentration of 10-100 µg/mL.

Protocol 3.2: LC-MS/MS Analysis (ESI)

This method is ideal for confirming molecular weight and obtaining structural information through MS/MS.[1]

  • Chromatographic System: HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Triple Quadrupole or Orbitrap Mass Analyzer.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Source Parameters (Rationale):

    • Capillary Voltage: 3.5 kV (to ensure efficient spray and ionization).

    • Source Temperature: 120 °C (to aid desolvation without thermal degradation).

    • Desolvation Gas (N₂) Flow & Temperature: ~600 L/hr at 350 °C (to effectively remove solvent droplets).

  • MS Scan: Full scan from m/z 50-500 to detect the protonated molecule [M+H]⁺.

  • MS/MS Scan: Product ion scan of the precursor ions m/z 226 and 228 using a collision energy of 15-30 eV to generate fragment ions.

Protocol 3.3: GC-MS Analysis (EI)

GC-MS is a powerful tool for analyzing volatile and thermally stable compounds, providing reproducible fragmentation patterns for library matching.[1][2]

  • Chromatographic System: Gas Chromatograph with a split/splitless injector.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program (Rationale): Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes (to ensure good separation and elution of the analyte).

  • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer: Quadrupole Mass Analyzer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • MS Scan: Full scan from m/z 40-400.

Data Interpretation & Expected Results

The acquired spectra should be analyzed for key features that confirm the structure of this compound.

Key Spectral Features
  • Molecular Ion Isotope Pattern: The most critical feature is the pair of peaks for any bromine-containing ion. For the molecular ion, this will be at m/z 225/227 (EI) or 226/228 (ESI), with relative intensities of approximately 1:1.[4][13]

  • High-Resolution Mass: Accurate mass measurement can confirm the elemental composition. The expected monoisotopic mass for C₉H₈⁷⁹BrNO is 224.9840 Da. The protonated molecule [C₉H₉⁷⁹BrNO]⁺ has an expected mass of 225.9918 Da.

  • Characteristic Fragments: The presence of predicted fragment ions confirms specific structural motifs.

Summary of Predicted Fragment Ions
IonizationPrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure/Notes
EI225/227 (M⁺•)146Br• (79/81)Quinolinone radical cation
EI225/227 (M⁺•)197/199CO (28)Loss of carbonyl group
EI225/227 (M⁺•)169/171C₂H₄ + CO (56)RDA followed by CO loss
ESI226/228 ([M+H]⁺)208/210H₂O (18)Loss of water from protonated carbonyl
ESI226/228 ([M+H]⁺)182/184C₂H₄O (44)Loss of ethylene oxide fragment
ESI226/228 ([M+H]⁺)103C₂H₄O + Br•Loss of side chain and bromine

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. By leveraging both EI and ESI techniques, one can confirm the molecular weight, elemental composition, and key structural features of the molecule. The characteristic M/M+2 isotopic pattern serves as a definitive marker for the presence of bromine. The predicted fragmentation pathways, rooted in fundamental principles of ion chemistry, provide a reliable roadmap for the interpretation of experimental data, making mass spectrometry an indispensable tool in the characterization of this and related heterocyclic compounds in a drug discovery and development setting.

References

  • Mass Spectrometry Protocols and Methods. Springer Nature Experiments. [Link]

  • Wang, R., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Sitarska, A. (2020). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Canvas. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Link]

  • Dolejš, L., & Hrnčiar, P. (1979). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]

  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]

  • Kertész, V., & Van Berkel, G. J. (2010). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. NIH Public Access. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Li, Z., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. [Link]

  • Selim, M., et al. (1993). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]

  • Krajsovszky, G., et al. (2014). Tandem mass spectrometric study of annelation isomers of the novel thieno[3'-,2'-:4,5]pyrido[2,3-d]pyridazine ring system. ResearchGate. [Link]

  • Borges, C. R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Salem, M. A. I., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

  • Hesse, M., et al. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry. [Link]

  • Ratia, K., et al. (2022). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. ACS Publications. [Link]

  • Nicolescu, T. O. (2017). Molecular peaks of bromide compounds[14]. ResearchGate. [Link]

  • Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Strategic Importance of N-Alkylated Quinolones

The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial agents.[1][2] Chemical modifications at various positions of the quinolone ring, particularly at the N-1 position, have been shown to significantly modulate the physicochemical and pharmacological properties of these compounds, including their potency, selectivity, and pharmacokinetic profiles.[1][3] The N-alkylation of 8-Bromo-2,3-dihydroquinolin-4(1H)-one provides a key intermediate for the synthesis of a diverse library of novel therapeutic candidates. The presence of the bromine atom at the 8-position offers a valuable handle for further functionalization through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.

This document provides a comprehensive guide to the N-alkylation of this compound, detailing a robust experimental protocol, the underlying chemical principles, and thorough characterization methods.

Reaction Principle: Deprotonation and Nucleophilic Substitution

The N-alkylation of this compound proceeds via a two-step mechanism. The initial and crucial step is the deprotonation of the lactam nitrogen by a strong base to form a nucleophilic amide anion. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the newly formed anion attacks the electrophilic carbon of an alkyl halide, leading to the formation of the N-alkylated product.

The choice of base is critical to ensure complete deprotonation without promoting side reactions. Sodium hydride (NaH) is a powerful, non-nucleophilic base commonly employed for the deprotonation of amides and lactams.[4]

Experimental Workflow Overview

workflow A Preparation of Reagents and Glassware B Deprotonation with Sodium Hydride A->B Inert Atmosphere C Addition of Alkyl Halide B->C Controlled Temperature (0 °C) D Reaction Monitoring (TLC) C->D Room Temperature E Reaction Quench D->E Reaction Completion F Work-up and Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H

Caption: General workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide as the alkylating agent and sodium hydride as the base in anhydrous N,N-dimethylformamide (DMF).

Materials and Reagents
ReagentCAS NumberNotes
This compound142457-93-2Starting material. Ensure it is dry.
Sodium Hydride (NaH), 60% dispersion in oil7646-69-7Strong base. Handle with extreme care under an inert atmosphere.
Anhydrous N,N-Dimethylformamide (DMF)68-12-2Anhydrous solvent is crucial for the reaction.
Alkyl Halide (e.g., Iodomethane, Benzyl bromide)VariesAlkylating agent. Use a fresh, high-purity reagent.
Saturated aqueous Ammonium Chloride (NH₄Cl)12125-02-9For quenching the reaction.
Ethyl Acetate (EtOAc)141-78-6For extraction.
Brine (Saturated aqueous NaCl solution)7647-14-5For washing the organic layer.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6For drying the organic layer.
Silica Gel (230-400 mesh)7631-86-9For column chromatography.
TLC plates (Silica gel 60 F₂₅₄)-For reaction monitoring.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC tank and UV lamp

Procedure
  • Preparation: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and an inert atmosphere.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The cessation of gas evolution indicates the completion of deprotonation.

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[5][6]

Characterization of the N-Alkylated Product

Thorough characterization of the purified product is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The successful N-alkylation can be confirmed by the appearance of new signals corresponding to the protons of the introduced alkyl group. For instance, an N-methyl group will typically appear as a singlet around δ 3.0-3.5 ppm. The protons on the carbon adjacent to the nitrogen (N-CH₂) in an N-benzyl group would be expected around δ 4.5-5.5 ppm. The aromatic and aliphatic protons of the quinolinone core will also be present, and their chemical shifts may be slightly altered compared to the starting material. General chemical shift ranges can be a useful guide.[7][8]

  • ¹³C NMR: The carbon signals of the newly introduced alkyl group will be observable. For example, an N-methyl carbon typically resonates around 30-40 ppm. The carbonyl carbon of the lactam is expected in the range of 160-175 ppm.[1][9][10]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the N-alkylated product. Electrospray ionization (ESI) is a suitable technique. The mass spectrum will show the molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the product. The fragmentation pattern can also provide structural information. For quinolones, common fragmentation includes the loss of CO and water.[11][12] The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[13]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. The most prominent band will be the C=O stretch of the lactam, typically observed in the range of 1650-1690 cm⁻¹. The disappearance of the N-H stretching band (around 3200 cm⁻¹) from the starting material and the appearance of C-H stretching bands from the new alkyl group provide further evidence of successful N-alkylation.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete deprotonation due to wet reagents or insufficient base.Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened anhydrous solvent. Increase the equivalents of NaH slightly (e.g., to 1.5 eq).
Inactive alkylating agent.Use a fresh bottle of the alkylating agent.
Formation of multiple products O-alkylation as a side reaction.While N-alkylation is generally favored for lactams, O-alkylation can sometimes occur. Lowering the reaction temperature might favor N-alkylation.
Decomposition of starting material or product.Avoid excessive heating. Monitor the reaction closely by TLC.
Difficulty in purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. A shallow gradient can improve separation.
Presence of oily impurities.Triturate the crude product with a non-polar solvent like hexanes or diethyl ether to induce crystallization of the product or precipitation of impurities.

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable solid that reacts violently with water to produce flammable hydrogen gas. It is also corrosive and can cause severe burns. Handle NaH in a chemical fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9][15][16][17] In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. DO NOT USE WATER, a CO₂ extinguisher, or foam.

  • Alkyl Halides: Many alkyl halides are toxic, lachrymatory, and potential carcinogens. Handle them in a well-ventilated fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

Always consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[2][9][15][16][17][18]

Conclusion

The N-alkylation of this compound is a key transformation for the synthesis of novel compounds with potential therapeutic applications. The protocol detailed in this application note provides a reliable and robust method for this synthesis. Careful attention to reaction conditions, particularly the exclusion of moisture, and thorough characterization of the final product are essential for successful outcomes.

References

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2022). Design, Synthesis, SAR, Pharmacokinetic Prediction of New 4-Quinolones as Anti-Microbial Agents. Molecules, 27(22), 7795.
  • Thermo Fisher Scientific. (2010).
  • Thermo Fisher Scientific. (2009).
  • Spectrum Chemical. (2006).
  • Fisher Scientific. (2025).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride.
  • PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.
  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir.
  • ResearchGate. (n.d.). DFT Calculations of 13C NMR Chemical Shifts and F‐C Coupling Constants of Ciprofloxacin.
  • YouTube. (2015).
  • ACS Green Chemistry Institute. (n.d.).
  • ResearchGate. (n.d.). FTIR spectrum of (a) THIQ, (b) DNPIM and (c) DAPIM.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 6-Bromoquinoxaline-2,3(1H,4H)-dione.
  • ResearchGate. (n.d.).
  • Aurigene Pharmaceutical Services. (n.d.). one: synthesis and pharmacological.
  • Thieme Chemistry. (n.d.). Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines.
  • Li, J., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of the American Society for Mass Spectrometry.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • PubMed. (2024).
  • BenchChem. (2025). Protocol for N-Alkylation of 2-bromo-1H-indole-3-acetonitrile.
  • Oregon State University. (n.d.). 13C NMR Spectroscopy.
  • National Institutes of Health. (n.d.). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2.
  • Wikipedia. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Indian Academy of Sciences. (1984).
  • PubMed Central. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
  • Chemistry LibreTexts. (2023).
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • BLDpharm. (n.d.). 8-Bromo-1,2,3,4-tetrahydroquinoline.
  • BenchChem. (2025).
  • The Royal Society of Chemistry. (n.d.). S1 Synthesis of Functionalised 2,3-Dihydroquinolin-4(1H)-ones vs.
  • ResearchGate. (n.d.). Progress in the Chemistry of Tetrahydroquinolines | Request PDF.
  • PubMed Central. (n.d.).
  • PubChem. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • Indonesian Journal of Science & Technology. (2019).
  • ResearchGate. (n.d.). Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones.
  • PubChem. (n.d.). 3-Bromo-5,6,7,8-tetrahydroquinoline.
  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Quinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of substituted quinolinones. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of quinolinone synthesis. Here, we dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven solutions to streamline your synthetic workflows.

Introduction to Quinolinone Synthesis Challenges

The quinolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its synthesis is often fraught with challenges, including low yields, competing side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting these issues, with a focus on the most prevalent synthetic methodologies.

Section 1: General Troubleshooting

This section addresses overarching issues applicable to various quinolinone synthetic routes.

Q1: My quinolinone synthesis is consistently resulting in low yields. What are the primary factors to investigate?

A1: Low yields in quinolinone synthesis can stem from several factors that are crucial to systematically investigate:

  • Purity of Starting Materials: Impurities in your aniline, β-ketoester, or other starting materials can significantly hinder the reaction and complicate the purification process. It is advisable to purify starting materials if their quality is uncertain, for instance, through recrystallization or distillation.[1]

  • Reaction Conditions: Many classical quinolinone syntheses require harsh conditions, such as high temperatures and strong acids or bases, which can lead to the degradation of both starting materials and products.[2][3] Optimization of reaction time and temperature is critical. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal duration.[3]

  • Catalyst Choice and Activity: The selection of an appropriate and active catalyst is paramount. For instance, in the Friedländer synthesis, a variety of acid or base catalysts can be employed, with their effectiveness varying based on the specific substrates.[3] Ensure the catalyst is fresh and used in the appropriate concentration.

  • Substrate Reactivity: The electronic nature of substituents on the aniline ring can significantly impact reactivity. Electron-withdrawing groups can deactivate the ring, making cyclization more challenging and necessitating more forceful conditions, which in turn can reduce the yield.[1] In such cases, exploring modern catalytic systems may provide better outcomes under milder conditions.[1]

Section 2: Method-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common synthetic routes to substituted quinolinones.

The Friedländer Annulation

The Friedländer synthesis is a cornerstone method for quinoline and quinolinone synthesis, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][4]

Q2: I am observing a mixture of regioisomers in my Friedländer synthesis using an unsymmetrical ketone. How can I control the regioselectivity?

A2: Achieving regioselectivity with unsymmetrical ketones is a frequent challenge in the Friedländer synthesis.[4][5][6] The formation of different isomers arises from the two possible sites for the initial condensation. Here are several strategies to direct the reaction towards a single regioisomer:

  • Catalyst Selection: The choice of catalyst can profoundly influence the regiochemical outcome. Specific amine catalysts or the use of ionic liquids as solvents have been shown to favor the formation of one regioisomer.[4][5]

  • Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can steer the cyclization to a specific position.[4][5]

  • Reaction Conditions: Careful optimization of the reaction temperature and solvent can also influence the regioselectivity.[5]

Q3: My Friedländer reaction is plagued by low yields and the formation of numerous side products. What are the likely causes and how can I optimize the reaction?

A3: Low yields and the formation of side products in the Friedländer synthesis are often linked to harsh reaction conditions and competing side reactions, most notably the self-condensation of the ketone (aldol condensation).[2][3] To mitigate these issues:

  • Milder Reaction Conditions: Traditional protocols often utilize high temperatures and strong acid or base catalysts, which can be detrimental to the overall yield.[2][3] Modern approaches often employ milder and more efficient catalytic systems, such as gold(III) catalysts or molecular iodine, which can allow the reaction to proceed under more controlled conditions.[2][3]

  • Catalyst Optimization: Experiment with different catalysts and catalyst loadings. For instance, SiO₂ nanoparticles have proven effective in some cases.[2]

  • Solvent Choice: The solvent plays a crucial role. A solvent that ensures good solubility of the reactants is essential, especially in microwave-assisted reactions where polar solvents like DMF or ethanol can improve energy absorption.[2]

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

The Conrad-Limpach-Knorr Synthesis

This classical method involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines (4-quinolinones) or 2-hydroxyquinolines (2-quinolinones), with the regioselectivity being highly dependent on the reaction temperature.[7][8]

Q4: I am struggling to selectively synthesize the 4-quinolinone versus the 2-quinolinone in my Conrad-Limpach-Knorr synthesis. How can I control this?

A4: The regioselectivity in the Conrad-Limpach-Knorr synthesis is a classic example of kinetic versus thermodynamic control.[9]

  • Kinetic Control (Lower Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group of the β-ketoester. This leads to the formation of a β-aminoacrylate intermediate, which upon cyclization, yields the 4-quinolinone product.[7][9]

  • Thermodynamic Control (Higher Temperature): At higher temperatures (typically around 140°C or more), the reaction is under thermodynamic control.[3][7] The aniline attacks the less reactive ester group, forming a β-keto anilide intermediate. This intermediate then cyclizes to give the more thermodynamically stable 2-quinolinone product.[7][9]

Therefore, strict temperature control is paramount for achieving the desired isomer.

Problem Potential Cause Suggested Solution
Low Yield of 4-Quinolinone Temperature too high, favoring the 2-quinolinone pathway.Maintain a lower reaction temperature (e.g., room temperature to 40°C) and monitor the reaction closely.
Low Yield of 2-Quinolinone Insufficient temperature for the thermodynamic pathway.Ensure the reaction temperature is consistently maintained at or above 140°C using a suitable heating apparatus.
Incomplete Cyclization Insufficient acid catalysis for the cyclization step.The mechanism involves acid-catalyzed tautomerizations. Ensure an adequate amount of a strong acid like HCl or H₂SO₄ is present.[3][7]
The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone to form either a quinolin-2-one or a quinolin-4-one, depending on the reaction conditions and the substrate structure.[10][11][12]

Q5: My Camps cyclization is producing a mixture of quinolin-2-one and quinolin-4-one isomers. How can I improve the selectivity?

A5: The regioselectivity of the Camps cyclization is highly dependent on the choice of base.[10][11] The base promotes the formation of an enolate, and the site of deprotonation dictates the cyclization pathway.

  • For Quinolin-4-ones: The use of a strong base, such as sodium hydroxide, favors deprotonation at the α-position of the ketone. The resulting enolate then attacks the amide carbonyl, leading to the formation of the quinolin-4-one.[10]

  • For Quinolin-2-ones: A weaker base, such as cesium carbonate, tends to promote deprotonation at the γ-position of the amide. Subsequent intramolecular condensation with the ketone carbonyl yields the quinolin-2-one.[10]

Therefore, by carefully selecting the base, you can direct the cyclization towards the desired isomer.

Camps_Cyclization cluster_start Starting Material cluster_q4 Quinolin-4-one Pathway cluster_q2 Quinolin-2-one Pathway start o-Acylaminoacetophenone strong_base Strong Base (e.g., NaOH) start->strong_base weak_base Weaker Base (e.g., Cs₂CO₃) start->weak_base enolate_ketone Ketone Enolate strong_base->enolate_ketone cyclization_q4 Intramolecular Attack on Amide enolate_ketone->cyclization_q4 q4_one Quinolin-4-one cyclization_q4->q4_one enolate_amide Amide Enolate weak_base->enolate_amide cyclization_q2 Intramolecular Attack on Ketone enolate_amide->cyclization_q2 q2_one Quinolin-2-one cyclization_q2->q2_one

Caption: Regioselectivity in the Camps Cyclization.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[13][14][15] The reaction proceeds through a condensation step followed by a thermal cyclization.[13][15]

Q6: The thermal cyclization step of my Gould-Jacobs reaction is giving a low yield. How can I improve this?

A6: The intramolecular cyclization in the Gould-Jacobs reaction is often the yield-limiting step and requires high temperatures.[16]

  • Temperature Optimization: This step is highly temperature-dependent. Insufficient heat will result in incomplete cyclization. Microwave irradiation can be a highly effective technique to achieve the necessary high temperatures rapidly and uniformly, often leading to improved yields and shorter reaction times.[16]

  • Solvent Choice: High-boiling point solvents such as diphenyl ether or Dowtherm A are traditionally used to achieve the required temperatures for cyclization.[17]

  • Substituent Effects: As with other quinolinone syntheses, the electronic properties of the substituents on the aniline ring play a role. The Gould-Jacobs reaction is generally more effective for anilines bearing electron-donating groups at the meta-position.[13]

  • Add the crude anilidomethylenemalonate intermediate to a high-boiling point solvent (e.g., diphenyl ether).

  • Heat the mixture to approximately 250°C for 30-60 minutes.

  • Monitor the formation of the product by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates and can be collected by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Purify the crude product by recrystallization.

Section 3: Purification and Characterization FAQs

Q7: My substituted quinolinone is streaking badly on silica gel TLC plates. What is causing this and how can I fix it?

A7: Streaking of quinolinone derivatives on silica gel is a common problem, primarily due to the basic nature of the quinoline nitrogen atom interacting strongly with the acidic silanol groups on the silica surface.[18] This can lead to poor separation and even irreversible adsorption.

  • Use a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Triethylamine (NEt₃) or ammonia (as a solution in methanol) are excellent choices. A typical starting concentration is 0.5-2% in your eluent system.[18]

  • Alternative Stationary Phases: If a basic modifier is insufficient, consider using a less acidic stationary phase. Alumina (neutral or basic) is a good alternative for basic compounds.[18]

  • Reverse-Phase Chromatography: For highly problematic compounds, reverse-phase chromatography using a nonpolar stationary phase (e.g., C18) may provide better results.[18]

Q8: What are the key spectroscopic features to look for when characterizing my substituted quinolinone product?

A8: A combination of spectroscopic techniques is essential for the unambiguous characterization of your synthesized quinolinone.

  • ¹H and ¹³C NMR Spectroscopy: These are invaluable for determining the substitution pattern on the quinolinone ring. Look for characteristic chemical shifts of the aromatic and substituent protons and carbons.[19][20]

  • FT-IR Spectroscopy: The IR spectrum will show characteristic bands for the carbonyl group (C=O) of the quinolinone, typically in the range of 1650-1690 cm⁻¹. The presence of an N-H stretch (around 3200-3400 cm⁻¹) can help distinguish between N-substituted and N-unsubstituted quinolinones.[20] The disappearance of starting material signals, such as the amino group (N-H) stretches in the precursor, is also a key indicator of reaction completion.[21]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and exact mass of your product.[17][19] The fragmentation pattern can also provide structural information.[19][22]

analytical_workflow start Crude Product tlc TLC Analysis start->tlc purification Purification (Column Chromatography / Recrystallization) tlc->purification pure_product Pure Product purification->pure_product nmr ¹H and ¹³C NMR pure_product->nmr ftir FT-IR Spectroscopy pure_product->ftir hrms HRMS pure_product->hrms structure Structural Confirmation nmr->structure ftir->structure hrms->structure

Caption: A typical analytical workflow for quinolinone characterization.

References

  • Benchchem. (n.d.). Overcoming challenges in the synthesis of substituted quinolines.
  • Benchchem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • Benchchem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Quinolinone Derivatives.
  • MDPI. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Overview of Substituted Quinolin-4-ols: A Technical Guide.
  • Benchchem. (n.d.). Navigating the Complexities of Substituted Quinoline Synthesis: A Technical Support Guide.
  • Google Patents. (n.d.). Method for purifying quinolinecarboxylic acid derivative.
  • MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • IUCr. (2021). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone.
  • MDPI. (2023). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives.
  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Benchchem. (n.d.). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • National Institutes of Health. (2023). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
  • Grokipedia. (n.d.). Camps quinoline synthesis.
  • Wikipedia. (n.d.). Camps quinoline synthesis.
  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product.
  • ResearchGate. (n.d.). Mechanisms of Camps' cyclization.
  • Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • Wikipedia. (n.d.). Quinoline.
  • MDPI. (2002). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • YouTube. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone.
  • Benchchem. (n.d.). Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ResearchGate. (2021). Camps Reaction and Related Cyclizations.
  • PubMed Central. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • Wikipedia. (n.d.). Gould–Jacobs reaction.

Sources

purification of crude 8-Bromo-2,3-dihydroquinolin-4(1H)-one by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-Bromo-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Given that a standardized, publicly available protocol for this specific molecule is not common, this document provides a framework for method development and troubleshooting based on established principles of chromatography and data from analogous heterocyclic compounds.

Our approach is grounded in explaining the causality behind experimental choices, ensuring that the protocols are self-validating through in-process checks, and providing authoritative references to support our recommendations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to consider before beginning the purification process.

Q1: What are the key physicochemical properties of this compound to consider for column chromatography?

A1: Understanding the molecule's structure is crucial. It possesses a moderately polar ketone group, a secondary amine within a heterocyclic ring, and a bromine atom on the aromatic ring. The presence of the amine nitrogen makes the compound basic and susceptible to strong interactions with the acidic silanol groups on standard silica gel. This can lead to issues like peak tailing or even degradation.[1] The overall polarity suggests that normal-phase chromatography on silica gel is a suitable starting point, likely requiring a moderately polar eluent system.

Q2: How should I determine the starting solvent system for the column?

A2: The ideal method is to use Thin Layer Chromatography (TLC) to screen various solvent systems.[2] The goal is to find a solvent mixture that provides a retention factor (Rf) for the target compound of approximately 0.25-0.35.[3] This Rf value typically translates well to column chromatography, allowing for good separation without requiring excessively large volumes of solvent. Start with a binary system of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.

Q3: What are the likely impurities I might encounter from the synthesis?

A3: Impurities will depend on the synthetic route. Common syntheses for quinolinones, such as the Conrad-Limpach or Friedländer synthesis, can result in specific impurities.[4][5] You should anticipate the presence of unreacted starting materials, regioisomers (if applicable to your synthesis), and potential polymerization products, especially if the reaction is acid-catalyzed.[6] Performing a preliminary analysis of the crude product by TLC or LC-MS can help identify the number and relative polarity of these impurities.

Q4: My compound appears to be degrading on the TLC plate or during the column run. What is happening and how can I prevent it?

A4: Degradation is a significant risk for amine-containing compounds on untreated silica gel due to the acidity of the stationary phase.[1][7] To mitigate this, you can "deactivate" the silica gel by adding a small amount (0.5-1%) of a basic modifier like triethylamine (NEt₃) or ammonia to your eluent system.[1][2] This neutralizes the acidic sites on the silica, minimizing unwanted interactions and preventing degradation. Alternatively, for very sensitive compounds, switching to a different stationary phase like neutral or basic alumina might be necessary.[1][2]

Troubleshooting Guide for Column Chromatography

This section provides solutions to common problems encountered during the purification of this compound.

Problem-Solving Workflow

The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues.

TroubleshootingWorkflow start Identify Problem prob1 Poor Separation (Overlapping Spots) start->prob1 prob2 Compound Stuck (Rf = 0) start->prob2 prob3 Compound in Solvent Front (Rf ≈ 1) start->prob3 prob4 Tailing / Streaking Bands start->prob4 cause1a Solvent system suboptimal prob1->cause1a cause1b Column overloaded prob1->cause1b cause2a Eluent not polar enough prob2->cause2a cause2b Compound degraded/ irreversibly adsorbed prob2->cause2b cause3a Eluent too polar prob3->cause3a cause4a Acidic silica interaction with basic N-atom prob4->cause4a cause4b Sample insoluble in eluent prob4->cause4b sol1a Re-optimize eluent via TLC (try different solvents, e.g., DCM/MeOH) cause1a->sol1a sol1b Reduce sample load (1-2% of silica mass) cause1b->sol1b sol2a Increase eluent polarity (e.g., higher % of EtOAc or add MeOH) cause2a->sol2a sol2b Test stability on TLC. Use deactivated silica or switch to alumina cause2b->sol2b sol3a Decrease eluent polarity (e.g., higher % of Hexanes) cause3a->sol3a sol4a Add 0.5-1% Triethylamine to eluent cause4a->sol4a sol4b Use dry loading method cause4b->sol4b

Caption: Troubleshooting workflow for column chromatography.

Q: My compound is not moving from the origin (Rf=0) on the TLC plate or column.

A: This indicates that the eluent is not polar enough to displace your compound from the silica gel.[2] You need to increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If you are already at 100% ethyl acetate, consider switching to a more polar solvent system, such as dichloromethane (DCM) with a small percentage of methanol (MeOH).[8]

Q: My compound is eluting immediately with the solvent front (Rf ≈ 1).

A: This is the opposite problem; your mobile phase is too polar, causing the compound to have little to no interaction with the stationary phase.[1] You must decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane).[1]

Q: I see significant streaking or "tailing" of my compound spot on the TLC plate and wide bands on the column.

A: Tailing is a classic sign of undesirable interactions between a basic compound and acidic silica gel.[1] The addition of 0.5-1% triethylamine (NEt₃) to the mobile phase will typically resolve this by neutralizing the acidic sites on the silica.[1][2] This leads to sharper bands and better separation.

Q: I can't get good separation between my product and a stubborn impurity.

A: If two compounds have very similar Rf values, separation is challenging.[1] First, try screening a wider range of solvent systems on TLC. Sometimes switching one of the solvents (e.g., from ethyl acetate to acetone or from hexane to toluene) can alter the selectivity and improve separation. If that fails, consider using a gradient elution on your column.[1] Start with a less polar solvent system to elute the less polar compounds, and gradually increase the polarity to elute your target compound, leaving the more polar impurities behind.

Experimental Protocols & Data

Method Development using Thin Layer Chromatography (TLC)

This protocol is the essential first step to developing a successful column chromatography purification.

Protocol:

  • Prepare Samples: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate. Also prepare a dilute solution of your starting material(s) for co-spotting, if available.

  • Spot the Plate: Using a capillary tube, carefully spot the crude mixture, starting materials, and a co-spot (crude and starting material in the same spot) on the baseline of a silica gel TLC plate.[9]

  • Develop the Plate: Place the plate in a sealed chamber containing a pre-equilibrated solvent system.[9]

  • Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).[10] Staining with potassium permanganate or another suitable stain can also be used.[11]

  • Analyze and Iterate: Calculate the Rf value for each spot. The ideal solvent system will show good separation between the product and impurities with a product Rf of ~0.25-0.35.[3] Adjust the solvent polarity and re-test until this is achieved.

Table 1: Example of TLC Solvent System Optimization

Solvent System (Hexane:Ethyl Acetate)Product RfMain Impurity RfComments
90:100.050.10Eluent is not polar enough. Spots are too low.
70:300.300.45Good separation and ideal product Rf. Promising for column.
50:500.650.75Eluent is too polar. Spots are too high, poor separation.
70:30 + 1% NEt₃0.320.47Product spot is much sharper with no tailing. Optimal system.
Suggested Protocol for Column Chromatography

This protocol assumes a solvent system has been optimized via TLC (e.g., 70:30 Hexane:EtOAc + 1% NEt₃).

Workflow Diagram:

ColumnWorkflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis pack 1. Pack Column (Slurry Method) load 2. Prepare Sample (Dry Loading) pack->load elute 3. Elute with Solvent & Collect Fractions load->elute tlc 4. Analyze Fractions by TLC elute->tlc combine 5. Combine Pure Fractions tlc->combine evap 6. Evaporate Solvent combine->evap

Caption: General workflow for column chromatography purification.

Methodology:

  • Column Preparation:

    • Select a column with an appropriate diameter and length for your sample size (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.[1]

    • Pour the slurry into the column and use gentle pressure or tapping to pack the bed evenly, avoiding air bubbles.[10] Add a thin layer of sand to the top to protect the silica bed.[12]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a low-boiling-point solvent (like DCM).[13]

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent via rotary evaporation until you have a dry, free-flowing powder.[10][13]

    • Carefully add this powder to the top of the packed column. This dry-loading method often results in sharper bands and better separation than loading the sample as a concentrated liquid.[10]

  • Elution and Fraction Collection:

    • Carefully add your optimized eluent to the column.

    • Apply gentle air pressure to maintain a steady flow rate (flash chromatography).

    • Collect fractions of equal volume in a series of test tubes.

  • Analysis and Product Isolation:

    • Monitor the progress of the separation by spotting alternating fractions on a TLC plate.

    • Identify and combine the fractions that contain only your pure product.[1]

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified this compound.[10]

References

  • BenchChem. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • Research Scientific. (n.d.). 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2014). TLC and PC in Isolation, Identification and Characterization of Allelochemicals. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Bromo-1-ethyl-1,3-dioxolo(4,5-g)cinnolin-4(1H)-one on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wiley Online Library. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Conrad-Limpach Synthesis of Quinolones

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for the Conrad-Limpach synthesis of quinolones. As a Senior Application Scientist, I understand the nuances and challenges that can arise when performing this powerful, yet demanding, classical reaction. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity. We will move beyond simple procedural steps to explore the underlying "why" behind each experimental choice.

The Conrad-Limpach synthesis, first reported in 1887, is a cornerstone reaction for creating 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) through the condensation of anilines with β-ketoesters.[1][2] The reaction is typically a two-step process:

  • Condensation: An aniline reacts with a β-ketoester to form a Schiff base or the more stable enamine intermediate (an alkyl β-arylaminocrotonate). This step is often performed at moderate temperatures, sometimes with an acid catalyst.[1][3]

  • Thermal Cyclization: The intermediate is heated to high temperatures, typically around 250 °C, to induce an electrocyclic ring closure, followed by the elimination of an alcohol to form the quinolone ring system.[1][2]

This high-temperature requirement is the source of many of the challenges associated with this synthesis. This guide will address these challenges directly.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My thermal cyclization step is failing or giving a very low yield. What are the likely causes and how can I fix this?

Answer: This is the most common failure point in the Conrad-Limpach synthesis. The cyclization is a high-energy intramolecular electrocyclization that requires breaking the aromaticity of the aniline ring in the transition state.[4] Low yields are often attributable to insufficient temperature, decomposition of the intermediate, or improper reaction medium.

Causality & Solutions:

  • Insufficient Temperature: The ~250 °C temperature requirement is not a mere suggestion; it is critical for overcoming the activation energy of the ring-closing step.[1][2]

    • Actionable Advice: Ensure your heating apparatus (e.g., a high-temperature heating mantle with a sand or salt bath) can accurately reach and maintain the target temperature. Use a calibrated high-temperature thermometer placed directly in the reaction medium, not just on the heating mantle's surface.

  • Decomposition of the Intermediate: Heating the β-arylaminocrotonate intermediate neat (without solvent) can lead to significant charring and decomposition, drastically reducing the yield.[1]

    • Actionable Advice: The use of a high-boiling, inert solvent is crucial. Limpach himself noted that yields could be increased from below 30% to as high as 95% by using an inert solvent like mineral oil.[1] The solvent acts as an efficient heat-transfer medium and prevents localized overheating and decomposition.

  • Improper Solvent Choice: The ideal solvent should be inert, have a boiling point above your target reaction temperature, and be able to dissolve the intermediate at that temperature.

    • Actionable Advice: While mineral oil or diphenyl ether are traditional choices, other solvents have been successfully employed. A systematic study found that yields generally improve with higher-boiling solvents.[4][5] Consider the options in the table below.

Table 1: Recommended Solvents for Thermal Cyclization
SolventBoiling Point (°C)Comments
Mineral Oil> 300Traditional, inexpensive, effective heat transfer. Can be difficult to remove during workup.
Diphenyl Ether259Classic solvent for high-temperature cyclizations.[6]
Dowtherm A257Eutectic mixture of diphenyl ether and biphenyl. Excellent thermal stability.
1,2,4-Trichlorobenzene214Lower boiling point, but can be effective for more reactive substrates.[4]
2-Nitrotoluene222A polar, high-boiling alternative.[4]

A logical workflow for troubleshooting this critical step is outlined below.

G cluster_temp Temperature Optimization cluster_solvent Solvent Optimization cluster_intermediate Intermediate Quality start Low or No Yield in Cyclization Step check_temp Is the reaction temperature consistently at ~250°C? start->check_temp check_solvent Are you using a high-boiling, inert solvent? check_temp->check_solvent Yes calibrate Calibrate heating setup. Use internal thermometer. check_temp->calibrate No/Unsure check_intermediate Is the enamine intermediate pure? check_solvent->check_intermediate Yes use_solvent Switch from neat conditions to a solvent (e.g., Mineral Oil). check_solvent->use_solvent No success Improved Yield check_intermediate->success Yes purify Purify the enamine intermediate before cyclization. check_intermediate->purify No/Impure increase_temp Carefully increase temperature (e.g., in 5-10°C increments). calibrate->increase_temp increase_temp->check_solvent change_solvent Try an alternative solvent (see Table 1). use_solvent->change_solvent change_solvent->check_intermediate purify->success

Caption: Troubleshooting workflow for low cyclization yield.

Question 2: I am getting the Knorr product (a 2-hydroxyquinoline) instead of, or in addition to, my desired 4-hydroxyquinoline. Why is this happening?

Answer: This is a classic regioselectivity problem in quinoline synthesis and is directly related to the initial condensation conditions. The β-ketoester has two electrophilic sites: the ketone carbonyl and the ester carbonyl.[1] The aniline nucleophile can attack either one, leading to two different intermediates and, ultimately, two different products.

Causality & Solutions:

  • Kinetic vs. Thermodynamic Control:

    • Conrad-Limpach Pathway (Kinetic Product): At lower to moderate temperatures (e.g., room temperature to ~100 °C), the aniline preferentially attacks the more reactive ketone carbonyl. This reaction is reversible and forms the β-aminoacrylate (enamine) intermediate, which leads to the 4-hydroxyquinoline.[1][7][8] This is the kinetically favored pathway.

    • Knorr Pathway (Thermodynamic Product): At higher temperatures (e.g., >100-140 °C) for the initial condensation, the reaction equilibrium can shift. Attack at the less reactive ester carbonyl, though slower, leads to the formation of a more stable β-keto anilide intermediate.[1][8] This intermediate is formed irreversibly and, upon cyclization, yields the 2-hydroxyquinoline. This is the thermodynamically favored pathway.[8]

  • Actionable Advice: To favor the Conrad-Limpach product, perform the initial condensation of the aniline and β-ketoester under milder, kinetically controlled conditions.

    • Lower the Temperature: Run the condensation at room temperature or with gentle warming. Avoid high temperatures for this first step.

    • Use an Acid Catalyst: The condensation to the enamine is often catalyzed by a small amount of strong acid (e.g., HCl, H₂SO₄).[1] This promotes the desired attack on the ketone.

    • Isolate the Intermediate: If possible, isolate the β-aminoacrylate intermediate before subjecting it to the high-temperature cyclization. This ensures that only the correct precursor is present in the second step.

G cluster_pathways Reaction Pathways start Aniline + β-Ketoester intermediate_CL β-Aminoacrylate (Enamine Intermediate) start->intermediate_CL Kinetic Control (Low Temp, ~RT) intermediate_Knorr β-Keto Anilide (Amide Intermediate) start->intermediate_Knorr Thermodynamic Control (High Temp, >100°C) product_CL 4-Hydroxyquinoline intermediate_CL->product_CL High Temp. Cyclization (~250°C) product_Knorr 2-Hydroxyquinoline intermediate_Knorr->product_Knorr Acid-catalyzed Cyclization

Caption: Competing Conrad-Limpach and Knorr pathways.

Question 3: I am observing significant charring and tar formation during the cyclization. How can I minimize this?

Answer: Tar formation is a common consequence of organic reactions run at very high temperatures and is usually a sign of decomposition.[9]

Causality & Solutions:

  • Localized Overheating: As mentioned, heating the reaction neat is a primary cause. Without a solvent to distribute the heat evenly, parts of the reaction mixture can exceed the decomposition temperature of your starting material or product.

    • Actionable Advice: Use a high-boiling solvent and ensure vigorous stirring. Mechanical stirring is often superior to magnetic stirring for ensuring a homogenous temperature throughout the viscous reaction mixture at scale.

  • Atmosphere: The reaction may be sensitive to atmospheric oxygen at high temperatures, leading to oxidative decomposition.

    • Actionable Advice: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This is good practice for most high-temperature organic reactions to prevent unwanted side reactions.

  • Reaction Time: Prolonged heating, even at the correct temperature, can lead to gradual decomposition.

    • Actionable Advice: Monitor the reaction's progress if possible (e.g., by taking aliquots and analyzing by TLC or LC-MS, if feasible and safe). Determine the optimal time needed for completion and avoid unnecessarily long reaction times. A typical duration is 30-60 minutes at temperature.[10]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Conrad-Limpach synthesis?

A: The mechanism proceeds in several steps:

  • Nucleophilic Attack: The nitrogen of the aniline attacks the ketone carbonyl of the β-ketoester.[1]

  • Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates water to form a Schiff base.[1]

  • Tautomerization: The Schiff base tautomerizes to the more stable conjugated enamine (β-aminoacrylate).[1]

  • Electrocyclization: At high temperature (~250 °C), a 6-electron electrocyclic reaction occurs where the aniline ring attacks the ester carbonyl, forming the new heterocyclic ring.[1]

  • Elimination & Tautomerization: The resulting intermediate eliminates a molecule of alcohol (from the original ester). A final tautomerization yields the aromatic 4-hydroxyquinoline product, which is in equilibrium with the 4-quinolone form.[1][11]

G start Aniline + β-Ketoester step1 1. Nucleophilic Attack (on Ketone) start->step1 step2 2. Dehydration step1->step2 step3 Schiff Base / Enamine Intermediate step2->step3 step4 3. Thermal Electrocyclization (~250°C) step3->step4 step5 Cyclized Intermediate step4->step5 step6 4. Elimination of Alcohol step5->step6 end 4-Hydroxyquinoline step6->end

Caption: Simplified workflow of the Conrad-Limpach mechanism.

Q2: How do substituents on the aniline affect the reaction?

A: The electronic nature of substituents on the aniline ring primarily affects the nucleophilicity of the aniline and the subsequent cyclization step.

  • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the nucleophilicity of the aniline, which can facilitate the initial condensation. They also make the aromatic ring more electron-rich, which can aid the electrophilic attack during the cyclization step.

  • Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl decrease the aniline's nucleophilicity, potentially slowing down the initial condensation. They also deactivate the aromatic ring, making the final cyclization step more difficult and often requiring higher temperatures or longer reaction times.

Q3: Can this reaction be performed using microwave irradiation?

A: Yes, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for reactions requiring high temperatures. Microwave heating can rapidly and uniformly heat the reaction mixture to the target temperature, often reducing reaction times from hours to minutes and potentially minimizing byproduct formation.[11] This can be an excellent alternative to conventional heating, especially for library synthesis.[12]

Experimental Protocol: Synthesis of 4-hydroxy-2-methylquinoline

This protocol is a representative example and may require optimization for different substrates.

Step 1: Formation of Ethyl 3-anilinobut-2-enoate (Enamine Intermediate)

  • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine aniline (1.0 eq), ethyl acetoacetate (1.1 eq), and toluene.

  • Add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄ or a few crystals of p-toluenesulfonic acid).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the condensation proceeds.

  • Once water evolution ceases (typically 2-4 hours), cool the reaction mixture.

  • Remove the toluene under reduced pressure. The resulting oil is the crude enamine intermediate, which can be used directly or purified by vacuum distillation.

Step 2: Thermal Cyclization to 4-hydroxy-2-methylquinoline

  • Safety First: This step involves very high temperatures. Perform the reaction in a high-efficiency fume hood and ensure no flammable solvents are nearby. Use appropriate personal protective equipment (PPE), including heat-resistant gloves.

  • Place a high-boiling solvent (e.g., mineral oil or Dowtherm A) in a three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a reflux condenser.

  • Heat the solvent to 250 °C under an inert atmosphere (N₂ or Ar).

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 30-60 minutes.[10]

  • Cool the reaction mixture to below 100 °C. The product often precipitates upon cooling.

  • Dilute the cooled, sludgy mixture with a hydrocarbon solvent (e.g., hexanes or heptane) to further precipitate the product and dissolve the reaction solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

References
  • Wikipedia. Conrad–Limpach synthesis. [Link]

  • SynArchive. Conrad-Limpach Synthesis. [Link]

  • Pellon, R. F., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. [Link]

  • Stankov, S., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(14), 5488. [Link]

  • Ilkei, V., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(21), 7488. [Link]

  • Pellon, R. F., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed, 39(9), 5193-5196. [Link]

  • Química Organica.org. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]

  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... [Link]

  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • YouTube. Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

  • VCU Scholars Compass. A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES. [Link]

Sources

minimizing byproduct formation in dihydroquinolinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A-Level-Of-Content-For-Senior-Application-Scientist

Introduction

Welcome to the Technical Support Center for Dihydroquinolinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of dihydroquinolinone scaffolds. Dihydroquinolinones are a vital class of N-heterocycles, forming the core of numerous biologically active compounds and pharmaceutical agents.[1] Their synthesis, while achievable through various methods, is often accompanied by challenges related to byproduct formation, which can significantly impact yield, purity, and scalability.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of these important molecules. Our approach is rooted in mechanistic understanding, aiming to explain the causality behind experimental choices to empower you to optimize your reactions effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific, frequently encountered problems during dihydroquinolinone synthesis. Each issue is analyzed from a mechanistic perspective to provide robust, scientifically grounded solutions.

Issue 1: Formation of Over-Oxidized Quinolone Byproduct

Question: I am attempting to synthesize a 3,4-dihydroquinolin-2-one via an intramolecular cyclization, but I'm observing a significant amount of the corresponding quinolin-2-one in my crude reaction mixture. How can I prevent this over-oxidation?

Answer:

The formation of the fully aromatic quinolone is a common byproduct, often arising from the oxidation of the desired dihydroquinolinone product. This can be particularly prevalent in metal-catalyzed reactions or when certain oxidants are used.[1][2]

Causality and Mechanistic Insight:

The dihydroquinolinone product contains a benzylic C-H bond at the C4 position which is susceptible to oxidation, especially under the reaction conditions required for its formation. The driving force for this oxidation is the formation of a more stable, fully aromatic quinolone system.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Atmospheric Oxygen Reactions run open to the air or with solvents that have not been adequately degassed can lead to slow oxidation of the product.Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use degassed solvents.
Excess Oxidant (in radical reactions) In syntheses that utilize a radical initiator and an oxidant (e.g., Ag(I)/S₂O₈²⁻), an excess of the oxidant can lead to the oxidation of the product.[3]Carefully titrate the amount of oxidant used. A stoichiometric amount or slight excess is often sufficient. Consider adding the oxidant portion-wise over the course of the reaction.
High Reaction Temperatures Elevated temperatures can promote dehydrogenation, especially in the presence of a catalyst that can facilitate this process.Optimize the reaction temperature. Run a temperature screen to find the lowest effective temperature for the cyclization.
Choice of Catalyst Some transition metal catalysts, particularly those that can readily cycle between different oxidation states, may promote the oxidation of the product.If using a metal catalyst, consider screening different metals or ligand systems. For instance, in some photocatalytic systems, the choice of photocatalyst can influence the reaction outcome.[4]

Experimental Protocol: Minimizing Over-oxidation in a Radical Cyclization

This protocol provides a general framework for a silver-catalyzed radical addition/cyclization of an N-phenylcinnamamide with a keto acid, a reaction prone to over-oxidation if not controlled.[3]

  • Reagent Preparation:

    • Dissolve N-phenylcinnamamide (1.0 equiv) and the keto acid (1.2 equiv) in a mixture of acetone and water.

    • Prepare a separate solution of the silver catalyst (e.g., AgNO₃, 0.1 equiv) and the oxidant (e.g., K₂S₂O₈, 2.0 equiv).

  • Reaction Setup:

    • Combine the substrate solution in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Thoroughly degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 60 °C).

    • Add the catalyst/oxidant solution dropwise over a period of 1-2 hours using a syringe pump. This slow addition helps to maintain a low concentration of the oxidant at any given time.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Analysis:

    • Upon completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate to remove any remaining oxidant.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

    • Analyze the crude product by ¹H NMR or GC-MS to determine the ratio of dihydroquinolinone to quinolone.

Issue 2: Formation of Dimeric or Polymeric Byproducts

Question: My reaction to form a dihydroquinolinone is producing a significant amount of high molecular weight material, which I suspect are dimers or polymers. What is causing this and how can I suppress it?

Answer:

Dimerization and polymerization are common side reactions, particularly in reactions that proceed through reactive intermediates such as radicals or Michael acceptors.

Causality and Mechanistic Insight:

These byproducts typically arise from intermolecular reactions competing with the desired intramolecular cyclization. For example, in a radical cyclization, the initially formed radical can add to another molecule of the starting material instead of cyclizing. Similarly, in Michael addition-type reactions, the enolate can react with a second molecule of the Michael acceptor.[5]

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
High Substrate Concentration At high concentrations, the probability of intermolecular reactions increases, favoring dimerization and polymerization.Run the reaction under high dilution conditions. This can be achieved by using a larger volume of solvent or by adding the substrate slowly over the course of the reaction (syringe pump addition).
Slow Intramolecular Cyclization If the intramolecular cyclization step is slow, the reactive intermediate has more time to react with other molecules in the reaction mixture.Increase the reaction temperature to accelerate the cyclization rate (while being mindful of potential side reactions like oxidation). Ensure the catalyst and any additives are present in optimal concentrations.
Unfavorable Ring Size Formation While 6-endo-trig cyclizations to form dihydroquinolinones are common, they can sometimes be kinetically disfavored compared to intermolecular reactions.The choice of catalyst can sometimes influence the regioselectivity of the cyclization.[6] Screening different catalysts may favor the desired intramolecular pathway.

Workflow Diagram: Minimizing Dimerization

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Expected Outcome problem High MW Byproducts Observed (Dimers/Polymers) concentration Reduce Substrate Concentration (High Dilution) problem->concentration Intermolecular reactions favored temperature Optimize Reaction Temperature concentration->temperature If cyclization is still slow outcome Increased Yield of Desired Monomeric Product concentration->outcome catalyst Screen Catalysts/Additives temperature->catalyst If regioselectivity is an issue temperature->outcome catalyst->outcome Favors intramolecular pathway

Caption: A decision-making workflow for addressing dimerization.

Issue 3: Poor Regioselectivity in C-H Functionalization/Cyclization

Question: I am using a C-H activation strategy to synthesize a substituted dihydroquinolinone, but I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

Achieving high regioselectivity in C-H functionalization reactions is a significant challenge, as there are often multiple C-H bonds that can potentially react.

Causality and Mechanistic Insight:

The regioselectivity of C-H activation is governed by a combination of electronic and steric factors. Electron-rich C-H bonds are generally more reactive towards electrophilic metalation, while sterically accessible C-H bonds are favored. The directing group on the substrate and the nature of the catalyst play a crucial role in determining which C-H bond is activated.[7]

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Weakly Directing Group The directing group on your substrate may not be effective enough to favor the activation of a single C-H bond.Modify the directing group to be more strongly coordinating or to have a different steric profile.
Steric Hindrance The desired C-H bond may be sterically hindered, leading to activation at a more accessible, but undesired, position.Modify the substrate to reduce steric hindrance near the target C-H bond. Alternatively, use a smaller, less sterically demanding catalyst.
Inappropriate Catalyst/Ligand The catalyst and ligand system may not be well-suited for the desired transformation, leading to poor regioselectivity.Screen a variety of catalysts and ligands. For example, in palladium-catalyzed reactions, bulky, electron-rich phosphine ligands can significantly influence regioselectivity.[8]
Reaction Conditions Temperature and solvent can also influence the regioselectivity of C-H activation reactions.Perform a systematic optimization of reaction conditions, including temperature, solvent, and reaction time.

Reaction Pathway Diagram: Regioselective C-H Amidation

G cluster_0 Desired Pathway cluster_1 Undesired Pathway start_desired Substrate with Directing Group intermediate_desired Regioselective C-H Activation start_desired->intermediate_desired Catalyst A product_desired Desired Dihydroquinolinone Isomer intermediate_desired->product_desired Cyclization start_undesired Substrate with Directing Group intermediate_undesired Non-selective C-H Activation start_undesired->intermediate_undesired Catalyst B product_undesired Mixture of Regioisomers intermediate_undesired->product_undesired Cyclization

Caption: Catalyst choice influencing regioselectivity in C-H activation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to dihydroquinolinones, and what are the typical byproducts for each?

A1: Several robust methods exist for dihydroquinolinone synthesis. Here's a summary of common routes and their associated byproducts:

Synthetic Route Brief Description Common Byproducts References
Intramolecular Buchwald-Hartwig Amination Palladium-catalyzed intramolecular C-N bond formation from an ortho-halocinnamide derivative.Hydrodehalogenated starting material, imine from β-hydride elimination.[7][8]
Radical Cyclization of N-Arylacrylamides Cyclization initiated by a radical addition to the alkene, often using a metal catalyst and an oxidant.Over-oxidized quinolone, dimers/polymers, byproducts from side reactions of the radical initiator.[3]
Acid-Catalyzed Cyclization Intramolecular Friedel-Crafts type reaction of an N-aryl-β-aminopropanoic acid or related derivative.Polymeric material, regioisomers if the aromatic ring has multiple activation sites.[1]
Photoredox Catalysis Visible-light-induced cyclization of N-arylacrylamides.Can be very clean, but potential for substrate degradation or side reactions depending on the photocatalyst and additives.[4][7]

Q2: How can I effectively purify my dihydroquinolinone from closely related impurities?

A2: Purification can be challenging, especially when byproducts have similar polarities to the desired product. A multi-step approach is often necessary:

  • Aqueous Workup: Begin with an appropriate aqueous workup to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method.

    • Solvent System Screening: Use thin-layer chromatography (TLC) to screen various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to achieve the best separation.

    • Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can be effective in separating closely eluting spots.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble at all temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to form crystals. The impurities will remain in the mother liquor.[9]

  • Preparative HPLC: For very difficult separations or to obtain highly pure material for biological testing, preparative high-performance liquid chromatography (HPLC) can be used.

Q3: My starting N-arylacrylamide is unstable and polymerizes on storage. How can I prevent this?

A3: N-arylacrylamides can be susceptible to polymerization, especially if they contain electron-donating groups on the acrylamide moiety.

  • Storage: Store the compound in a cool, dark place, preferably in a refrigerator or freezer.

  • Inhibitors: Consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to the storage container. Be aware that you will need to remove the inhibitor before use, typically by column chromatography.

  • Fresh Preparation: The most reliable solution is to prepare the N-arylacrylamide fresh before use in the cyclization reaction.

References

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

  • He, L., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
  • Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 19735-19773.
  • Kuciński, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6649. PMC.
  • Reyes-Pérez, V., et al. (2021). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 26(11), 3369. PMC.
  • de Oliveira, B. G., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies.
  • Abbas, M., et al. (2024). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Benchchem.
  • Wang, Y., et al. (2023). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules, 28(13), 5174. MDPI.
  • Khan, I., et al. (2024). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Molecules, 29(5), 1045. MDPI.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Zhang, H., et al. (2021).
  • Yuan, W., et al. (2021). Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. Organic Chemistry Frontiers.
  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA.
  • Yang, W., et al. (2013). Ru-Catalyzed Synthesis of Dihydrofuroquinolines from Azido-cyclopropyl Ketones. Organic Letters, 15(6), 1282–1285. Sci-Hub.
  • European Patent Office. (2012).
  • St. Amant, M. (2020). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Kumar, A., et al. (2015). Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C–C Coupling of Hydroquinones and Indoles. Molecules, 20(4), 6293-6304. PMC.
  • Reddy, V. P., et al. (2018). Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. Molecules, 23(10), 2533. MDPI.
  • The Organic Chemistry Tutor. (2025).
  • Chemistry LibreTexts. (2023).
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.

Sources

Technical Support Center: Optimizing the Synthesis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth solutions for improving reaction yield and overcoming common experimental hurdles. We will explore the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.

The synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the intramolecular cyclization of a substituted N-phenyl-β-alanine precursor. While seemingly straightforward, this reaction is often plagued by issues of low yield, incomplete conversion, and challenging purification. This guide provides a structured approach to troubleshooting and optimization.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a logical path to identify and resolve the issue.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

Low yield is the most common challenge and can stem from multiple sources. A systematic approach is crucial for diagnosis. Key areas to investigate include the quality of the starting material, the efficacy of the cyclizing agent, and the reaction conditions.

Systematic Troubleshooting Workflow:

G start Low Yield Reported reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check condition_check Step 2: Optimize Reaction Conditions reagent_check->condition_check If reagents are pure sub_reagent_purity Precursor Purity (NMR/LCMS) reagent_check->sub_reagent_purity sub_catalyst_activity Catalyst Activity (Fresh vs. Old) reagent_check->sub_catalyst_activity workup_check Step 3: Analyze Workup & Purification condition_check->workup_check If conditions are optimal sub_temp Temperature Control (Too low = slow/stalled) (Too high = side products) condition_check->sub_temp sub_time Reaction Time (Monitor by TLC/LCMS) condition_check->sub_time sub_workup Quenching & Extraction Losses workup_check->sub_workup sub_purification Column Chromatography Conditions workup_check->sub_purification

Caption: A systematic workflow for diagnosing low reaction yield.

  • Reagent Integrity:

    • Precursor Quality: The starting material, likely N-(2-bromophenyl)-β-alanine or a similar derivative, must be pure. Impurities from its synthesis can inhibit the catalyst or introduce side reactions. Verify purity via NMR or LC-MS.

    • Catalyst/Acid Activity: The most common method for this cyclization is a Friedel-Crafts type reaction catalyzed by a strong acid. Polyphosphoric acid (PPA) and Eaton's reagent are frequently used. PPA can absorb atmospheric moisture, reducing its efficacy. Use a fresh, viscous batch of PPA or pre-heat it under vacuum to drive off moisture.

  • Reaction Conditions:

    • Temperature: This is the most critical parameter. Insufficient heat leads to an incomplete reaction. However, excessive temperature can cause dehydration of the desired product to form the aromatic 8-bromoquinolin-4-ol, a common and often irreversible side reaction.[1] A temperature range of 80-120°C is typical, but must be optimized for your specific substrate.

    • Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS. Driving the reaction for too long after completion can increase the formation of degradation products.

Q2: My TLC analysis shows multiple spots. What are the likely impurities?

The presence of multiple spots indicates either an incomplete reaction or the formation of side products.

  • Spot 1 (Higher Rf): Often the unreacted starting material. If this spot is prominent, it points to issues with reaction temperature, time, or catalyst activity.

  • Spot 2 (Product Rf): The desired this compound.

  • Spot 3 (Lower Rf or Streaking): Can be baseline impurities or polymeric materials, especially when using PPA at high temperatures.

  • Spot 4 (Variable Rf): A common byproduct is the fully aromatized 8-bromoquinoline. This occurs through dehydration of the product, favored by high temperatures and very strong acidic conditions.[1]

Q3: The reaction stalls and never reaches full conversion. What is the likely cause?

A stalled reaction, where the starting material is consumed very slowly or stops disappearing altogether, is typically due to:

  • Poor Solubility: The starting material may not be fully soluble in the reaction medium (e.g., PPA).[1] Ensure vigorous stirring to create a homogenous suspension. In some cases, a co-solvent might be considered, though this can complicate the reaction.

  • Catalyst Deactivation: As mentioned, moisture is a key inhibitor for catalysts like PPA. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture ingress.

  • Insufficient Energy: The activation energy for the intramolecular cyclization may not be met. Incrementally increase the temperature by 10°C and monitor the progress closely by TLC to find the optimal balance before side reactions dominate.[1]

Frequently Asked Questions (FAQs)

This section addresses broader strategic questions about the synthesis.

Q1: What is the primary mechanism for this synthesis and how does it inform optimization?

The synthesis is an intramolecular electrophilic aromatic substitution (a Friedel-Crafts acylation). Understanding the mechanism is key to controlling the reaction.

G cluster_0 Reaction Mechanism step1 Step 1: Acid Activation The carboxylic acid of the precursor is activated by the strong acid catalyst (e.g., PPA). step2 Step 2: Acylium Ion Formation Loss of water generates a highly reactive acylium ion intermediate. step1->step2 step3 Step 3: Intramolecular Attack The electron-rich aromatic ring attacks the acylium ion. The bromine atom is an ortho, para-director, but sterically, attack at the 6-position is favored. step2->step3 step4 Step 4: Rearomatization A proton is lost to restore the aromaticity of the benzene ring, yielding the final product. step3->step4

Caption: Mechanism of the intramolecular Friedel-Crafts acylation.

Optimization Insights:

  • Step 2: The formation of the acylium ion is often the rate-limiting step and is highly dependent on the strength of the acid catalyst. This is why potent agents like PPA or Eaton's reagent are necessary.

  • Step 3: The nucleophilicity of the aromatic ring is important. The bromine atom is deactivating, which makes this cyclization more challenging than for an unsubstituted ring. This necessitates harsher conditions (higher temperature, stronger acid) than analogous reactions.

Q2: How do I choose the best acid catalyst for the cyclization?

The choice of catalyst is a trade-off between reactivity and ease of handling.

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 100-140°CInexpensive, effective solvent and catalyst.Viscous, difficult to stir; workup can be challenging; hygroscopic.
Eaton's Reagent (P₂O₅ in MsOH) 80-120°CLess viscous than PPA, often gives cleaner reactions and higher yields.More expensive, requires preparation.
Concentrated H₂SO₄ 80-100°CInexpensive, low viscosity.Strong oxidizing agent, can lead to sulfonation and other side products.

For initial trials, PPA is a common starting point due to its low cost. If yields are poor or the reaction is messy, switching to Eaton's reagent is a highly recommended optimization step.

Q3: Are there viable alternative synthetic routes to consider?

Yes, if the intramolecular cyclization proves problematic, other strategies can be employed. A prominent alternative is to build the quinolinone ring using a variation of the Friedländer or Conrad-Limpach synthesis .[2][3][4]

  • Strategy: Start with a 2-bromoaniline derivative and react it with a three-carbon component like ethyl acetoacetate or acrylic acid derivatives. This approach pre-installs the bromine atom, avoiding potential issues with directing group effects during cyclization. While this may involve more steps to prepare the necessary starting materials, it can offer better control and higher overall yields. Modern variations may use palladium catalysis to facilitate the C-N and C-C bond formations.[5]

Optimized Experimental Protocols

These protocols provide a starting point for your experiments. Always perform reactions on a small scale first to establish optimal conditions.

Protocol 1: Synthesis via PPA-Mediated Cyclization

This protocol describes the most common method for the synthesis of this compound.

Materials:

  • N-(2-bromophenyl)-β-alanine (1.0 eq)

  • Polyphosphoric Acid (PPA) (10-20x weight of starting material)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place PPA into a round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.

  • Heat the PPA to ~80°C with vigorous stirring to ensure it is mobile.

  • Add the N-(2-bromophenyl)-β-alanine to the hot PPA in one portion.

  • Increase the reaction temperature to 110-120°C.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to about 60-70°C.

  • Crucial Step (Workup): Very carefully and slowly, pour the viscous reaction mixture onto a large beaker of crushed ice with rapid stirring. This quenching step is highly exothermic.

  • The acidic aqueous solution is then neutralized carefully with a saturated solution of NaHCO₃ until the pH is ~7-8.

  • Extract the product from the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[6]

  • Remove the solvent under reduced pressure to yield the crude product, which can then be purified.

Protocol 2: Purification by Column Chromatography

Purification is essential to remove unreacted starting material and any side products.

Procedure:

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system. A gradient elution is often most effective. Start with a non-polar eluent and gradually increase the polarity.

    • Recommended Gradient: Start with 95:5 Hexane:Ethyl Acetate and gradually increase to 70:30 Hexane:Ethyl Acetate.[6]

  • Load the adsorbed crude product onto the column.

  • Elute the column, collecting fractions and monitoring them by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

References

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • Hussain, A., et al. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. Retrieved from [Link]

  • Al-dujaili, L. H., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Al-Zoubi, W., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 2,3-Dihydroquinolin-4-one synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Gach-Janczak, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • ResearchGate. (2021). New Scalable Synthetic Routes to ELQ-300, ELQ-316, and Other Antiparasitic Quinolones. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for the Friedländer reaction under acidic conditions. Retrieved from [Link]

  • MRC London Institute of Medical Sciences. (2019). The resurrection of antibiotics: finding new synthesis routes to fight antimicrobial resistance. Retrieved from [Link]

  • Gach-Janczak, K., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]

  • YouTube. (2021). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis!. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

  • ACS Omega. (2024). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?. Retrieved from [Link]

Sources

Technical Support Center: Addressing Regioselectivity in Friedländer Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the most persistent challenges in the Friedländer synthesis of quinolines: regioselectivity. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for the synthesis of diverse quinoline scaffolds—a core motif in numerous pharmaceuticals and biologically active compounds.[1][2][3][4]

This resource provides in-depth, experience-driven troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to help you navigate and control the regiochemical outcome of your reactions.

The Challenge: Understanding the Root of Poor Regioselectivity

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a cornerstone of heterocyclic chemistry.[3][5] However, its elegance is often undermined by a lack of regiocontrol when employing unsymmetrical ketones. This leads to the formation of a mixture of regioisomeric quinoline products, complicating purification and reducing the yield of the desired isomer.[6][7]

The crux of the issue lies in the presence of two distinct enolizable α-methylene groups on the unsymmetrical ketone. This duality presents two competing reaction pathways, each leading to a different constitutional isomer.[6]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm observing a mixture of regioisomers in my Friedländer synthesis. What is the primary cause?

A1: The formation of regioisomers is the direct result of using an unsymmetrical ketone as your starting material. The reaction can proceed via condensation at either of the two different α-methylene positions, leading to a product mixture.[6][7] The ratio of these isomers is influenced by a delicate interplay of steric and electronic factors within the substrates, as well as the reaction conditions and catalyst employed.[8]

Q2: How does the choice of catalyst (acid vs. base) influence regioselectivity?

A2: The catalyst plays a pivotal role in directing the regiochemical outcome.

  • Acid Catalysis: Generally, acidic conditions (e.g., p-toluenesulfonic acid, H₂SO₄, Lewis acids) can favor the formation of the more substituted enol or enamine intermediate, which is often the thermodynamically more stable product.[5][9][10] However, this is not a universal rule and is highly substrate-dependent.

  • Base Catalysis: Basic conditions (e.g., KOH, KOtBu, DBU) tend to favor deprotonation at the less sterically hindered α-carbon, leading to the kinetic enolate.[9][10] This can often result in a different major regioisomer compared to acid-catalyzed conditions. A significant drawback of base catalysis is the increased likelihood of ketone self-condensation (aldol reaction) as a side reaction.[1][7][10]

dot graph TD { bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Factors influencing regioselectivity in Friedländer synthesis."

Q3: What are the most effective strategies to control and improve regioselectivity?

A3: Several field-proven strategies can be employed to steer the reaction towards a single regioisomer:

  • Catalyst Control: The use of specific catalysts can dramatically enhance regioselectivity. For instance, cyclic secondary amines like pyrrolidine have been shown to be highly effective in directing the reaction to yield 2-substituted quinolines.[6][11] In some cases, ionic liquids have also demonstrated the ability to promote regiospecific synthesis.[6][9]

  • Introduction of Directing Groups: A powerful, albeit substrate-modifying, approach is to introduce a directing group on one of the α-carbons of the ketone. A phosphoryl group, for example, can effectively block one reaction pathway, leading to the formation of a single product.[6][9][12]

  • Reaction Condition Optimization:

    • Temperature: The reaction temperature can have a significant impact on the isomeric ratio. Higher temperatures may favor the thermodynamic product.[11]

    • Solvent: The choice of solvent can influence reaction rates and selectivity.[1][10]

    • Rate of Addition: In amine-catalyzed reactions, the slow and gradual addition of the methyl ketone substrate has been observed to increase regioselectivity in favor of the 2-substituted product.[11]

  • Microwave-Assisted Synthesis: Microwave irradiation provides rapid and uniform heating, which can lead to improved reaction yields and, in some instances, enhanced regioselectivity.[6]

Q4: Are there any "pre-reaction" strategies to ensure a regioselective outcome?

A4: Absolutely. A highly effective, though more synthetically demanding, approach is to "pre-form" the enolate or enamine equivalent of the unsymmetrical ketone with high regioselectivity. This can be achieved through methods like:

  • Lithium Enolate Formation: Using sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the less hindered α-carbon, forming the kinetic lithium enolate. This can then be reacted with the 2-aminoaryl carbonyl compound.

  • Silyl Enol Ether Formation: Regioselective synthesis of silyl enol ethers (either kinetic or thermodynamic) followed by a Lewis acid-mediated reaction with the 2-aminoaryl carbonyl component.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Pre-reaction strategies for ensuring regioselectivity."

Experimental Protocols

Protocol 1: Pyrrolidine-Catalyzed Regioselective Synthesis of a 2-Substituted Quinoline

This protocol is adapted from methodologies that have demonstrated high regioselectivity for the formation of 2-substituted quinolines.[11]

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Unsymmetrical methyl ketone (e.g., 2-butanone) (1.2 eq)

  • Pyrrolidine (0.2 eq)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (for drying)

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzaldehyde and toluene.

  • Add pyrrolidine to the solution and begin stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C).

  • Using a syringe pump, add the unsymmetrical methyl ketone to the reaction mixture over a period of 4 hours. This slow addition is crucial for maintaining high regioselectivity.[11]

  • Continue to reflux the reaction for an additional 12-18 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired 2-substituted quinoline.

Protocol 2: Iodine-Catalyzed Synthesis under Solvent-Free Conditions

This protocol offers an alternative, often milder, approach.[1][5]

Materials:

  • 2-Aminoaryl ketone (1.0 eq)

  • Active methylene compound (e.g., ethyl acetoacetate) (1.1 eq)

  • Molecular Iodine (I₂) (0.1 eq)

Procedure:

  • In a clean round-bottom flask, combine the 2-aminoaryl ketone and the active methylene compound.

  • Add the catalytic amount of molecular iodine.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the crude product in ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Summary: Factors Influencing Regioselectivity

StrategyKey ParameterTypical OutcomePotential DrawbacksReference
Catalyst Control Use of cyclic secondary amines (e.g., pyrrolidine)High selectivity for 2-substituted quinolinesMay require slow addition and higher temperatures[11]
Use of ionic liquids (e.g., [Hbim]BF₄)Can promote regiospecific synthesisCost and recyclability of the ionic liquid[6]
Directing Groups Introduction of a phosphoryl group on an α-carbonExcellent control, leading to a single productRequires additional synthetic steps to install/remove the group[6][9][12]
Reaction Conditions Slow addition of ketoneIncreased regioselectivity in amine-catalyzed reactionsLonger reaction times[11]
Microwave irradiationImproved yields and potentially enhanced regioselectivityRequires specialized equipment[6]
Pre-formation Kinetic enolate formation (LDA)High selectivity for the less substituted productRequires cryogenic temperatures and strictly anhydrous conditionsN/A

Conclusion

Controlling regioselectivity in the Friedländer synthesis is an achievable goal through the careful selection of catalysts, optimization of reaction conditions, or strategic modification of the ketone substrate. By understanding the underlying mechanistic principles and applying the troubleshooting strategies outlined in this guide, researchers can significantly improve the efficiency and outcome of their quinoline syntheses, accelerating the discovery and development of novel chemical entities.

References

  • Wikipedia. Friedländer synthesis. [Link]

  • Dormer, P. G., et al. (2003). Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. The Journal of Organic Chemistry. [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews. [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Scilit. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Garcı́a, J. I., et al. (2003). Concerning the mechanism of the Friedländer quinoline synthesis. Tetrahedron. [Link]

  • ResearchGate. Regioselectivity of Friedländer Quinoline Syntheses. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon. [Link]

  • ResearchGate. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • Mini-Reviews in Organic Chemistry. Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. [Link]

  • Taylor & Francis Online. A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ACS Publications. Catalytic Enantioselective Friedländer Condensations: Facile Access to Quinolines with Remote Stereogenic Centers. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • PubMed. Highly regioselective Friedländer reaction. [Link]

  • Organic Chemistry Portal. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. [Link]

  • ResearchGate. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. [Link]

Sources

Technical Support Center: Troubleshooting the Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Combes synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and overcome common challenges that can lead to low yields. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanism to empower you to troubleshoot effectively.

Understanding the Combes Synthesis: A Mechanistic Overview

The Combes quinoline synthesis is a powerful tool for the formation of substituted quinolines, involving the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] The reaction proceeds in two key stages: the formation of an enamine intermediate, followed by an intramolecular electrophilic aromatic substitution (the annulation step) and subsequent dehydration to yield the quinoline ring system.[1][3][4] The annulation step is typically the rate-determining step of the reaction.[1]

To effectively troubleshoot, it is crucial to understand the factors influencing each stage. The nucleophilicity of the aniline and the electrophilicity of the β-diketone govern the initial condensation, while the electronic and steric properties of the enamine intermediate and the strength of the acid catalyst are critical for the cyclization and dehydration steps.

Below is a diagram illustrating the generally accepted mechanism for the Combes quinoline synthesis.

Combes_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclization & Dehydration A Aniline C Enamine Intermediate A->C Condensation (-H₂O) B β-Diketone B->C D Protonated Enamine C->D Protonation (H⁺) E Cyclized Intermediate D->E Annulation (Rate-Determining) F Quinoline E->F Dehydration (-H₂O)

Caption: The reaction mechanism of the Combes quinoline synthesis.

Troubleshooting Guide: Addressing Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: The reaction is not proceeding, or the conversion of starting materials is very low.

Q: I've mixed my aniline and β-diketone with the acid catalyst, but I'm seeing very little to no product formation, even after extended reaction times. What could be the problem?

A: This issue often points to problems with the initial condensation to form the enamine or a very slow cyclization step. Here’s a systematic approach to troubleshooting:

1. Purity of Starting Materials:

  • Aniline: Ensure your aniline is free from impurities, especially oxidizing agents. If the aniline has darkened in color, consider purification by distillation or filtration through a short plug of alumina.

  • β-Diketone: The β-diketone should be of high purity. Impurities can interfere with the reaction.

  • Solvent: If a solvent is used, ensure it is dry and compatible with the reaction conditions.

2. Inappropriate Reaction Conditions:

  • Temperature: The Combes synthesis often requires elevated temperatures to drive the dehydration and cyclization steps. If you are running the reaction at room temperature, a gradual increase in temperature is recommended. Monitor the reaction by TLC to find the optimal temperature.

  • Catalyst Choice and Concentration:

    • Concentrated sulfuric acid is the traditional catalyst, but it can be too harsh for sensitive substrates, leading to charring.[1]

    • Consider using polyphosphoric acid (PPA) or a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE).[1] PPA and PPE are excellent dehydrating agents and can lead to higher yields.[1]

    • The concentration of the acid is crucial. Too little acid may not effectively catalyze the reaction, while too much can lead to side reactions.

3. Electronic Effects of Substituents:

  • Aniline Substituents: Strong electron-withdrawing groups (e.g., -NO₂) on the aniline ring can significantly decrease its nucleophilicity, hindering the initial condensation and making the aromatic ring less susceptible to electrophilic attack during cyclization.[2] In such cases, a stronger acid catalyst or higher temperatures may be necessary. Conversely, electron-donating groups (e.g., -OCH₃) can accelerate the reaction.[3]

Troubleshooting Workflow for Low Conversion:

Low_Conversion_Troubleshooting Start Low Conversion Observed CheckPurity Verify Purity of Starting Materials (Aniline, β-Diketone, Solvent) Start->CheckPurity OptimizeTemp Increase Reaction Temperature Incrementally (Monitor by TLC) CheckPurity->OptimizeTemp ChangeCatalyst Consider Alternative Acid Catalysts (PPA, PPE) OptimizeTemp->ChangeCatalyst CheckSubstituents Evaluate Electronic Effects of Substituents ChangeCatalyst->CheckSubstituents StrongEWG Strong Electron-Withdrawing Group on Aniline? CheckSubstituents->StrongEWG StrongEWG->Start No, re-evaluate other parameters IncreaseAcid Increase Catalyst Strength/Concentration StrongEWG->IncreaseAcid Yes IncreaseAcid->Start

Caption: A workflow for troubleshooting low conversion in the Combes synthesis.

Issue 2: Formation of multiple products and regioisomers.

Q: My reaction yields a mixture of products, and in the case of an unsymmetrical β-diketone, I'm getting significant amounts of both possible regioisomers. How can I improve the selectivity?

A: The formation of multiple products can be due to side reactions or a lack of regioselectivity in the cyclization step.

1. Controlling Regioselectivity with Unsymmetrical β-Diketones:

  • Steric and Electronic Influences: The regioselectivity of the cyclization is governed by a combination of steric and electronic effects.[1]

    • Steric Hindrance: Bulky substituents on the β-diketone can direct the cyclization to the less sterically hindered position on the aniline ring.

    • Electronic Effects: The electronic nature of the substituents on both the aniline and the β-diketone plays a significant role. For instance, in the synthesis of trifluoromethylquinolines, increasing the bulk of the R group on the diketone and using methoxy-substituted anilines favors the formation of 2-CF₃-quinolines.[1] Conversely, using chloro- or fluoroanilines leads to the 4-CF₃ regioisomer as the major product.[1]

2. Minimizing Side Reactions:

  • Charring/Polymerization: This is often observed with highly reactive anilines or under harsh acidic conditions.

    • Solution: Use a milder catalyst (e.g., PPA) or lower the reaction temperature. Slow addition of the acid catalyst can also help to control the exotherm.

  • Self-condensation of β-Diketone: This can occur under certain conditions.

    • Solution: Ensure the aniline is present in a stoichiometric or slight excess to favor the formation of the enamine.

Experimental Protocol for Optimizing Regioselectivity:

A systematic approach to optimizing for a desired regioisomer involves screening different acid catalysts and temperatures.

Parameter Condition A Condition B Condition C
Acid Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA)p-Toluenesulfonic acid (PTSA)
Temperature 80 °C100 °C120 °C
Aniline:Diketone Ratio 1:11.1:11:1.1

Procedure:

  • Set up parallel reactions under the conditions outlined in the table above.

  • Monitor the progress of each reaction by TLC or GC-MS to determine the ratio of regioisomers.

  • Analyze the results to identify the optimal conditions for the desired product.

Issue 3: Difficulty in purifying the crude product.

Q: My reaction seems to have worked, but I am left with a dark, tarry crude product that is difficult to purify. What are the best practices for purification?

A: Purification of quinolines from the Combes synthesis can be challenging due to the formation of colored byproducts and residual acid.

1. Work-up Procedure:

  • Neutralization: After the reaction is complete, carefully pour the cooled reaction mixture onto crushed ice. This will help to precipitate the crude product and dilute the strong acid.

  • Basification: Slowly neutralize the acidic solution with a base such as sodium hydroxide or ammonia solution until it is alkaline. This will deprotonate the quinoline product, making it less water-soluble and easier to extract.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

2. Purification Techniques:

  • Column Chromatography: This is the most common method for purifying quinolines. Use a silica gel column and a suitable eluent system (e.g., hexane/ethyl acetate).

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification method.

  • Steam Distillation: For volatile quinolines, steam distillation can be a useful technique to separate the product from non-volatile tars and impurities.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid catalyst in the Combes synthesis?

A1: The acid catalyst plays a dual role. Firstly, it protonates one of the carbonyl groups of the β-diketone, activating it for nucleophilic attack by the aniline.[1] Secondly, it protonates the enamine intermediate, which is essential for the subsequent electrophilic aromatic substitution (annulation) to occur.[1] It also acts as a dehydrating agent to drive the condensation and final dehydration steps.

Q2: Can I use substituted anilines in the Combes synthesis?

A2: Yes, substituted anilines are commonly used. However, the nature of the substituent will affect the reaction. Electron-donating groups generally accelerate the reaction, while strong electron-withdrawing groups can hinder or even prevent it.[2][3] The position of the substituent will also influence the regioselectivity of the cyclization.

Q3: Are there any "greener" alternatives to the traditional strong acid catalysts?

A3: While strong acids are typically required, research into solid acid catalysts and ionic liquids for quinoline synthesis is an active area. These alternatives can offer advantages in terms of recyclability and reduced environmental impact.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Combes quinoline synthesis. Wikipedia. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Sloop, J. C. (2009). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Journal of Physical Organic Chemistry, 22(2), 110-117. Retrieved from [Link]

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved from [Link]

  • Weyes, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793. Retrieved from [Link]

  • Scribd. (n.d.). Combes Quinoline Synthesis PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304477A - Purification method of 8-hydroxyquinoline crude product.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

Sources

solvent effects on the cyclization of o-aminochalcones to dihydroquinolinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development focused on the synthesis of dihydroquinolinones from o-aminochalcones. This resource provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to solvent effects in this critical cyclization reaction.

Introduction: The Critical Role of Solvents in Dihydroquinolinone Synthesis

The intramolecular cyclization of o-aminochalcones is a fundamental transformation for constructing the dihydroquinolinone scaffold, a core structure in numerous biologically active compounds.[1][2] The choice of solvent is not merely a medium for the reaction but a critical parameter that profoundly influences reaction rates, yields, and even the product distribution by stabilizing intermediates and transition states. Understanding these solvent effects is paramount for reaction optimization and troubleshooting.

This guide will delve into the mechanistic nuances of how protic and aprotic solvents dictate the course of this cyclization, providing you with the predictive power to select the optimal solvent system for your specific substrate and desired outcome.

Frequently Asked Questions (FAQs)

Q1: My dihydroquinolinone synthesis is resulting in a low yield. What are the most common solvent-related causes?

A1: Low yields in dihydroquinolinone synthesis are frequently linked to suboptimal solvent selection. Key factors include:

  • Insufficient Polarity: The cyclization often proceeds through a polar or charged intermediate. A solvent with insufficient polarity may fail to stabilize this intermediate, leading to a high activation energy barrier and slow or incomplete reaction.

  • Inappropriate Protic/Aprotic Character: Protic solvents (e.g., ethanol, methanol) can act as hydrogen bond donors, stabilizing charged intermediates and facilitating proton transfer steps.[3][4] However, they can also solvate the amine nucleophile, potentially reducing its reactivity. Aprotic solvents (e.g., DMSO, DMF) are excellent at solvating cations but may not stabilize anionic intermediates as effectively as protic solvents.[5][6]

  • Side Reactions Promoted by the Solvent: Certain solvents, particularly at elevated temperatures, can promote side reactions such as oxidation to the corresponding quinoline or retro-Michael addition, which leads back to the starting material.[7]

Q2: I am observing the formation of the quinoline byproduct instead of the desired dihydroquinolinone. How can the solvent choice influence this?

A2: The formation of quinolines is a common side reaction, often favored by harsher reaction conditions. The solvent plays a crucial role in this process. For instance, using a combination of p-toluenesulfonic acid and FeCl₃ in toluene at higher temperatures can favor the formation of the quinoline.[7] Non-polar, high-boiling point solvents can facilitate the dehydration step that leads to the aromatic quinoline ring. To favor the dihydroquinolinone, consider using a more polar solvent under milder temperature conditions.

Q3: Can the use of a protic solvent like ethanol improve my reaction yield?

A3: Yes, in many cases, a protic solvent like ethanol can significantly improve the yield of dihydroquinolinone.[5][6] Protic solvents can stabilize the zwitterionic intermediate formed during the intramolecular Michael addition through hydrogen bonding.[5][6] This stabilization lowers the activation energy of the cyclization step, leading to a faster and more efficient reaction.[5][6] A computational study has shown that in ethanol, additional H-bonding contributes to a lower activation barrier and better stabilization of the zwitterionic intermediate.[5][6]

Q4: My reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What solvent-related adjustments can I make?

A4: Incomplete conversion is often a sign of a high activation energy barrier. To address this:

  • Increase Solvent Polarity: Switch to a more polar solvent to better stabilize the polar transition state. For example, if you are using toluene, consider switching to acetonitrile or DMF.[8]

  • Consider a Protic Solvent: If you are using an aprotic solvent, the addition of a protic co-solvent or switching entirely to a protic solvent like ethanol might facilitate the necessary proton transfers in the mechanism.[3][4]

  • Microwave Irradiation: The use of microwave irradiation in conjunction with a suitable solvent, such as silica gel impregnated with indium(III) chloride without any solvent, can sometimes drive the reaction to completion under solvent-free conditions.[9]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the cyclization of o-aminochalcones.

Issue Possible Solvent-Related Cause Suggested Solution
Low to No Product Formation The solvent is not sufficiently polar to stabilize the transition state.Switch to a more polar solvent (e.g., from Toluene to DMF or Acetonitrile).[8]
The solvent is hindering the nucleophilicity of the amine.If using a protic solvent, try an aprotic polar solvent like DMSO or DMF.
Significant Byproduct Formation (e.g., Quinoline) High reaction temperature in a non-polar solvent is favoring dehydration.Switch to a lower boiling point, more polar solvent and reduce the reaction temperature.
The solvent is promoting a retro-Michael reaction.Use a protic solvent like ethanol to better stabilize the cyclized intermediate.[5][6]
Reaction Stalls/Incomplete Conversion The activation energy for cyclization is too high in the current solvent.Increase solvent polarity. Consider using a protic solvent to facilitate proton transfer.[3][4]
Difficulty in Product Isolation/Purification The product has poor solubility in the reaction solvent, leading to precipitation on the reaction vessel.Choose a solvent in which the product is more soluble at the reaction temperature but less soluble at room temperature for easier crystallization upon cooling.
The solvent has a high boiling point, making it difficult to remove.If possible, opt for a lower boiling point solvent that still provides good reactivity.

Experimental Protocols & Data

General Procedure for Solvent Screening in the Cyclization of o-Aminochalcone

This protocol provides a framework for systematically evaluating the effect of different solvents on your specific reaction.

  • Reactant Preparation: In separate, identical reaction vessels, dissolve the o-aminochalcone substrate (1 equivalent) in the chosen solvent (e.g., Ethanol, DMSO, Acetonitrile, Toluene, DMF) to a concentration of 0.1 M.

  • Catalyst/Reagent Addition: Add the catalyst or base (if required for your specific transformation) to each reaction vessel.

  • Reaction Conditions: Stir the reactions at a constant temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Work-up: Upon completion (or after 24 hours), cool the reactions to room temperature. Quench the reaction if necessary.

  • Analysis: Analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the conversion and the ratio of dihydroquinolinone to byproducts.

  • Isolation: Isolate the product from the most promising solvent systems for accurate yield determination.

Illustrative Data: Solvent Effects on Yield

The following table summarizes typical results observed when screening different solvents for the cyclization of a model o-aminochalcone.

Solvent Dielectric Constant (ε) Character Typical Yield (%) Notes
Ethanol24.5Protic88[5][6]Often provides good yields due to stabilization of intermediates through hydrogen bonding.[5][6]
DMSO46.7Aprotic, Polar33[5][6]High polarity is beneficial, but the lack of proton donation can be a drawback.
Acetonitrile37.5Aprotic, Polar70[8]A good alternative to DMF with a lower boiling point.
DMF36.7Aprotic, Polar82[8]Generally a good solvent for this transformation due to its high polarity.
Toluene2.4Aprotic, Non-polarLowGenerally poor yields due to insufficient stabilization of polar intermediates.
Benzene2.3Aprotic, Non-polarTrace[5][6]Not recommended due to low polarity and potential for high activation energy.[5][6]

Note: Yields are illustrative and will vary depending on the specific substrate, catalyst, and reaction conditions.

Mechanistic Insights & Visualizations

The cyclization of o-aminochalcones to dihydroquinolinones proceeds via an intramolecular aza-Michael addition. The solvent's role in stabilizing the key intermediates and transition states is depicted below.

Reaction Mechanism

Reaction_Mechanism o_aminochalcone o-Aminochalcone zwitterionic Zwitterionic Intermediate o_aminochalcone->zwitterionic Intramolecular aza-Michael Addition enolate Enolate Intermediate zwitterionic->enolate Proton Transfer dihydroquinolinone Dihydroquinolinone enolate->dihydroquinolinone Tautomerization

Caption: General mechanism for the cyclization of o-aminochalcones.

Solvent Influence on the Transition State

Solvent_Influence cluster_protic Protic Solvent (e.g., Ethanol) cluster_aprotic Aprotic Non-polar Solvent (e.g., Toluene) TS1 Transition State Intermediate1 Zwitterionic Intermediate TS1->Intermediate1 Lower ΔG‡ label_protic Stabilized by H-bonding TS2 Transition State Intermediate2 Zwitterionic Intermediate TS2->Intermediate2 Higher ΔG‡ label_aprotic Poorly Stabilized

Caption: Comparison of transition state stabilization by different solvent types.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproduct Formation CheckSolvent Analyze Solvent Properties (Polarity, Protic/Aprotic) Start->CheckSolvent IsPolar Is Solvent Sufficiently Polar? CheckSolvent->IsPolar IncreasePolarity Switch to More Polar Solvent (e.g., DMF, DMSO) IsPolar->IncreasePolarity No ConsiderProtic Is Proton Transfer Potentially Rate-Limiting? IsPolar->ConsiderProtic Yes IncreasePolarity->ConsiderProtic AddProtic Use Protic Solvent (e.g., Ethanol) or Co-solvent ConsiderProtic->AddProtic Yes OptimizeTemp Optimize Temperature ConsiderProtic->OptimizeTemp No AddProtic->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A logical workflow for troubleshooting solvent-related issues.

References

  • Recent updates on the synthesis of Dihydroquinolines: A review. (2022). Zenodo. [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023). MDPI. [Link]

  • Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. [Link]

  • Synthesis of dihydroquinolinones. Organic Chemistry Portal. [Link]

  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. (2026). ACS Publications. [Link]

  • Optimization of the intramolecular cyclization-solvent effect. (2021). ResearchGate. [Link]

  • Synthesis of Dihydroquinolines in the Twenty‐First Century. (2023). ResearchGate. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). ACS Omega. [Link]

  • Protic Solvent Mediated Cycloisomerization of Quinoline and Isoquinoline Propargylic Carbinols: Syntheses of (±)-3-Demethoxyerythratidinone and (±)-Cocculidine. (2013). PMC. [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. [Link]

  • Progress in the Chemistry of Tetrahydroquinolines. (2019). Chemical Reviews. [Link]

  • Ruthenium-Catalyzed Solvent-Controlled Chemoselective Asymmetric Hydrogenation of 2,8′-Bisquinoline Derivatives. (2026). American Chemical Society. [Link]

  • Protic-solvent-mediated cycloisomerization of quinoline and isoquinoline propargylic alcohols: syntheses of (±)-3-demethoxyerythratidinone and (±)-cocculidine. (2013). PubMed. [Link]

  • Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2011). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). PubMed. [Link]

  • Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, molecular docking studies and DFT calculations, and antioxidant activity of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives. Semantic Scholar. [Link]

  • (PDF) Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). PMC. [Link]

  • Kinetic Analysis of Cyclization by the Substrate-Tolerant Lanthipeptide Synthetase ProcM. (2017). ACS Publications. [Link]

  • Mechanism of base catalyzed chalcone synthesis. ResearchGate. [Link]

  • Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. (2023). PMC. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2023). MDPI. [Link]

  • Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. (2025). PMC. [Link]

  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

  • 2,3-Dihydroquinazolinone synthesis. Organic Chemistry Portal. [Link]

  • Identification of amino acid residues important in the cyclization reactions of chalcone and stilbene synthases. (2000). PubMed. [Link]

  • Quinoline synthesis using ethanol polar protic solvent under microwave... (2022). ResearchGate. [Link]

  • Identification of amino acid residues important in the cyclization reactions of chalcone and stilbene synthases. (2000). PMC. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PMC. [Link]

  • (PDF) Cyclization of (Chalcone-Aldole)-Compounds And Studying of (Identification ,Liquid Crystal , Solubility)-Behavior. (2017). ResearchGate. [Link]

  • Organocatalytic asymmetric cyclization of aminochalcones and azlactones: Synthesis of 3,4-dihydroquinolinones. (2016). ResearchGate. [Link]

  • Kinetic analysis of some chalcones and synthetic chalcone analogues on the fenton-reaction initiated deoxyribose degradation assay. (2011). PubMed. [Link]

  • Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PubMed. [Link]

  • Computational Studies of Enzyme-Catalyzed Reactions. Computational Organic Chemistry. [Link]

  • What are the best reagents use in cyclization of chalcones and provide a better yield of the desired products? (2022). ResearchGate. [Link]

  • Base-Catalyzed Cascade Cyclization of 2-Nitrochalcones and Isocyanides to Access Pyrano[3,4- b]indol-1(9 H)-one Frameworks. (2024). PubMed. [Link]

  • Efficient synthesis of quinazolinones through base promoted dehydrocyclization using a copper(ii) catalyst. (2025). Organic & Biomolecular Chemistry. [Link]

  • Sequential Cu-catalyzed amidation-base-mediated camps cyclization: a two-step synthesis of 2-Aryl-4-quinolones from o-halophenones. (2007). PubMed. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Quinolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common issues encountered during synthesis. Quinolinone cores are vital scaffolds in medicinal chemistry, found in numerous pharmaceuticals, making their efficient synthesis a key focus area. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reactions, improve yields, and ensure reproducibility.

Section 1: Catalyst Selection Fundamentals

Before diving into troubleshooting, it's crucial to understand the catalytic landscape for quinolinone synthesis. The choice of catalyst is intrinsically linked to the specific synthetic strategy, such as the classic Conrad-Limpach, Knorr, or Friedländer syntheses, and modern cross-coupling or C-H activation approaches.[1] Catalysts create a lower-energy pathway for the reaction, influencing reaction rate, selectivity, and yield.

Key catalyst families include:

  • Transition Metals (Homogeneous & Heterogeneous): Palladium, copper, iron, rhodium, and nickel complexes are widely used for their versatility in cross-coupling, carbonylation, and C-H activation reactions.[2]

  • Acid/Base Catalysts: Brønsted and Lewis acids are fundamental in classical condensation reactions, facilitating cyclization and dehydration steps.[3]

  • Organocatalysts: N-Heterocyclic Carbenes (NHCs) and other metal-free catalysts have emerged as powerful tools for specific transformations under mild conditions.[4]

  • Nanocatalysts: Offering high surface area, stability, and recyclability, nanocatalysts (often based on iron, copper, or nickel) are a cornerstone of green chemistry approaches to quinolinone synthesis.[3][5]

  • Photocatalysts: Visible-light-mediated synthesis is a rapidly advancing field, providing highly efficient and environmentally benign pathways.[2][6]

The ideal catalyst should not only provide high yield and selectivity but also be cost-effective, readily available, and aligned with green chemistry principles, such as minimizing hazardous waste and energy consumption.[7]

Decision Workflow for Catalyst Selection

The following diagram outlines a logical workflow for selecting an appropriate catalyst system based on your synthetic route and target molecule.

Catalyst_Selection_Workflow Start Define Synthetic Strategy (e.g., Friedländer, C-H Activation) Classical Classical Condensation Route? Start->Classical Yes Modern Modern Cross-Coupling / C-H Route? Start->Modern No AcidBase Select Acid/Base Catalyst (e.g., H2SO4, PTSA, KOH) Classical->AcidBase TransitionMetal Select Transition Metal Catalyst (e.g., Pd, Cu, Fe, Ni, Rh) Modern->TransitionMetal GreenChem Green Chemistry Considerations? AcidBase->GreenChem Ligand Consider Ligand Choice (e.g., Phosphines, NHCs) TransitionMetal->Ligand Ligand->GreenChem Nano Use Nanocatalyst (Recyclable, Mild Conditions) GreenChem->Nano Yes Photo Use Photocatalyst (Visible Light, Ambient Temp.) GreenChem->Photo Yes Optimize Optimize Reaction Conditions (Solvent, Temp., Loading) GreenChem->Optimize No Nano->Optimize Photo->Optimize End Efficient Quinolinone Synthesis Optimize->End Palladium_Catalytic_Cycle Pd0 Pd(0)L_n A Oxidative Addition Pd0->A 2-Iodoaniline PdII_Aryl Aryl-Pd(II)-I A->PdII_Aryl B CO Insertion PdII_Aryl->B CO PdII_Acyl Acyl-Pd(II)-I B->PdII_Acyl C Alkyne Coordination & Insertion PdII_Acyl->C Alkyne PdII_Vinyl Vinyl-Pd(II)-I C->PdII_Vinyl D Intramolecular Amination PdII_Vinyl->D Cyclized_PdII Cyclized Pd(II) Intermediate D->Cyclized_PdII E Reductive Elimination Cyclized_PdII->E E->Pd0 Product Quinolin-4-one E->Product

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of Substituted Dihydroquinolinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the dihydroquinolinone scaffold represents a privileged structure with a remarkable breadth of biological activities. Its amenability to substitution allows for the fine-tuning of its pharmacological properties, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an in-depth comparative analysis of substituted dihydroquinolinones, grounded in experimental data, to illuminate the structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Dihydroquinolinone Core: A Versatile Pharmacophore

The 1,2-dihydroquinolin-2-one core is a bicyclic heterocyclic motif that serves as the foundation for a diverse array of biologically active molecules.[1] The ability to introduce a wide variety of substituents at various positions on both the aromatic and the heterocyclic rings allows for the systematic modulation of the compound's physicochemical properties and its interaction with biological targets. This versatility has made dihydroquinolinones a focal point of extensive research in the quest for novel therapeutics.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted dihydroquinolinones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[2][3][4][5][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest, highlighting their potential to interfere with the fundamental processes of cancer progression.[6]

Comparative Cytotoxicity of Substituted Dihydroquinolinones

The cytotoxic potential of dihydroquinolinone derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparing the potency of different derivatives.

Compound/DerivativeCancer Cell LineIC50 (µM)Key SubstituentsReference
Compound 5f MDA-MB-231 (Breast)~22-dialkylaminoethyl[6]
Compound 5h MDA-MB-231 (Breast)~22-dialkylaminoethyl[6]
Compound 3c A-431 (Skin)2.0 ± 0.93,4-diaryl[8]
Compound 3c HT-29 (Colon)4.4 ± 1.33,4-diaryl[8]
Compound 3c H460 (Lung)4.9 ± 0.73,4-diaryl[8]
Quinoline 13 HeLa (Cervical)8.3C-6 substituted 2-aryl[9]
Tetrahydroquinoline 18 HeLa (Cervical)13.154-acetamido-2-methyl[9]

Structure-Activity Relationship Insights:

The data reveals critical structure-activity relationships for the anticancer activity of dihydroquinolinones. The presence of dialkylaminoethyl substituents at the 2-position appears to be crucial for potent cytotoxicity against breast cancer cells.[6] Furthermore, the incorporation of aryl groups at the 3 and 4-positions can lead to significant antiproliferative effects across various cancer cell lines.[8] The nature and position of substituents on the 2-aryl ring also play a significant role, with C-6 substituted 2-phenylquinolines demonstrating notable activity.[9]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cancer cells cell_seeding 2. Seed cells into 96-well plates cell_culture->cell_seeding incubation1 3. Incubate for 24h to allow attachment cell_seeding->incubation1 compound_prep 4. Prepare serial dilutions of dihydroquinolinones incubation1->compound_prep treatment 5. Treat cells with compounds compound_prep->treatment incubation2 6. Incubate for 48-72h treatment->incubation2 add_mtt 7. Add MTT solution to each well incubation2->add_mtt incubation3 8. Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize 9. Add solubilization solution (e.g., DMSO) incubation3->solubilize read_absorbance 10. Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability 11. Calculate % cell viability read_absorbance->calculate_viability plot_curve 12. Plot dose-response curve calculate_viability->plot_curve determine_ic50 13. Determine IC50 value plot_curve->determine_ic50

MTT Assay Workflow for Anticancer Activity Screening.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the substituted dihydroquinolinone derivatives for 48-72 hours.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values by plotting the cell viability against the compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

The dihydroquinolinone scaffold has also been a fruitful source of novel antimicrobial agents, with derivatives showing activity against a range of Gram-positive and Gram-negative bacteria.[12][13][14] The mechanism of antimicrobial action can vary, with some compounds disrupting the bacterial cell membrane and others inhibiting essential enzymes like DNA gyrase.[15][16][17]

Comparative Antimicrobial Potency

The antimicrobial efficacy of dihydroquinolinone derivatives is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Compound/DerivativeBacterial StrainMIC (µg/mL)Key SubstituentsReference
Compound 7p Escherichia coli0.57-heptyloxy[13]
Compound 4d Pseudomonas aeruginosa250Dihydroquinazolinone analog[12]
Compound 4e Pseudomonas aeruginosa250Dihydroquinazolinone analog[12]
Compound 15 Staphylococcus aureus0.8 (µM)2-sulfoether-4-quinolone[14]
Compound 25 Escherichia coli0.49[14]
Compound 26 Mycobacterium tuberculosis0.39[14]

Structure-Activity Relationship Insights:

The antimicrobial activity of dihydroquinolinones is highly dependent on the nature and position of the substituents. For instance, a 7-alkyloxy substituent, such as a heptyloxy group, can confer potent activity against E. coli.[13] The fusion of other heterocyclic rings to the quinolone core can also lead to compounds with significant antibacterial properties. The length and nature of side chains can influence the spectrum of activity, with some derivatives showing broad-spectrum effects while others are more specific.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves preparing two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading MIC Determination compound_dilution 1. Prepare serial dilutions of dihydroquinolinones in broth inoculum_prep 2. Prepare standardized bacterial inoculum compound_dilution->inoculum_prep plate_setup 3. Dispense compound dilutions into 96-well plate inoculum_prep->plate_setup inoculate 4. Inoculate wells with bacterial suspension plate_setup->inoculate incubation 5. Incubate at 37°C for 18-24h inoculate->incubation visual_inspection 6. Visually inspect for bacterial growth (turbidity) incubation->visual_inspection determine_mic 7. Identify the lowest concentration with no visible growth (MIC) visual_inspection->determine_mic

Broth Microdilution Workflow for MIC Determination.

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of the dihydroquinolinone compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[18][19][20][21]

  • Prepare Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[19]

  • Inoculate Plate: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[20]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[21]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[20]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of effective anti-inflammatory agents is a major therapeutic goal. Substituted dihydroquinolinones have demonstrated significant anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[22][23][24]

Comparative Anti-inflammatory Effects

The anti-inflammatory activity of dihydroquinolinone derivatives can be assessed in vitro by measuring their ability to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophages. The Griess assay is a common method for quantifying nitrite, a stable and nonvolatile breakdown product of NO.

Compound/DerivativeCell LineAssayEffectKey SubstituentsReference
Cryptolepine MacrophagesNO ProductionInhibitionIndolequinoline alkaloid[23]
Compound 2c Rat Paw EdemaAnti-inflammatory[12]
Compound 5a Rat Paw EdemaAnti-inflammatory[12]
Compound 20a Rat Paw EdemaAnti-inflammatory[12]

Structure-Activity Relationship Insights:

The anti-inflammatory activity of quinoline-based compounds is influenced by the nature and position of substituents.[9] For example, certain substitutions can lead to potent inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. The presence of specific functional groups can also modulate the inhibition of pro-inflammatory cytokines like TNF-α and interleukins.

Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a straightforward and sensitive colorimetric method for the detection of nitrite ions in aqueous solutions. It relies on a diazotization reaction.

Griess_Assay_Workflow cluster_prep Cell Culture & Stimulation cluster_assay Griess Reaction cluster_analysis Quantification cell_seeding 1. Seed macrophages (e.g., RAW 264.7) in 96-well plates treatment 2. Treat cells with dihydroquinolinones cell_seeding->treatment stimulation 3. Stimulate with LPS to induce NO production treatment->stimulation incubation 4. Incubate for 24h stimulation->incubation collect_supernatant 5. Collect cell culture supernatants incubation->collect_supernatant add_griess 6. Add Griess reagent to supernatants collect_supernatant->add_griess incubation_griess 7. Incubate for 10-15 min at room temperature add_griess->incubation_griess read_absorbance 8. Measure absorbance at 540 nm incubation_griess->read_absorbance standard_curve 9. Generate a sodium nitrite standard curve read_absorbance->standard_curve calculate_no 10. Calculate nitrite concentration standard_curve->calculate_no

Griess Assay Workflow for Nitric Oxide Measurement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat them with various concentrations of the dihydroquinolinone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatants.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.[25][26][27][28][29]

  • Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Conclusion: A Promising Scaffold for Future Drug Discovery

The substituted dihydroquinolinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into their anticancer, antimicrobial, and anti-inflammatory properties has revealed critical structure-activity relationships that can guide the design of more potent and selective compounds. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and optimization of this important class of molecules. As our understanding of the intricate interplay between chemical structure and biological activity deepens, dihydroquinolinones are poised to make significant contributions to the future of medicine.

References

  • Bio-protocol. Nitric Oxide Measurement (Griess Assay). Available at: [Link].

  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. Available at: [Link].

  • Microbe Online. Broth Dilution Method for MIC Determination. Available at: [Link].

  • MI - Microbiology. Broth Microdilution. Available at: [Link].

  • UKHSA Research Portal. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Available at: [Link].

  • PubMed. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available at: [Link].

  • NIH. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Available at: [Link].

  • ResearchGate. Nitric Oxide Assay?. Available at: [Link].

  • MDPI. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Available at: [Link].

  • Checkpoint lab/protocols/MTT. MTT Cell Assay Protocol. Available at: [Link].

  • PMC. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Available at: [Link].

  • PubMed. Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link].

  • ResearchGate. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available at: [Link].

  • ResearchGate. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Available at: [Link].

  • ResearchGate. The anticancer IC50 values of synthesized compounds. Available at: [Link].

  • New Journal of Chemistry (RSC Publishing). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Available at: [Link].

  • PubMed. Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives. Available at: [Link].

  • NIH. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Available at: [Link].

  • PubMed. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Available at: [Link].

  • PubMed. Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Available at: [Link].

  • PubMed. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Available at: [Link].

  • Pharmacy Education. The mechanism of action underlying antibacterial activity of a diterpene quinone derivative against Staphylococcus aureusthrough. Available at: [Link].

  • NIH. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Available at: [Link].

  • ResearchGate. Antimicrobial activity in MIC (μg/mL) of compounds (9a-l). Available at: [Link].

  • MDPI. Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Available at: [Link].

  • MDPI. Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Available at: [Link].

  • PubMed. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Available at: [Link].

  • PMC - NIH. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Available at: [Link].

  • PubMed. Mechanism of Action of a Membrane-Active Quinoline-Based Antimicrobial on Natural and Model Bacterial Membranes. Available at: [Link].

  • PMC - NIH. Structure-activity relationship of anticancer drug candidate quinones. Available at: [Link].

  • ResearchGate. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Available at: [Link].

  • MDPI. In Vitro Antimicrobial Effects and Inactivation Mechanisms of 5,8-Dihydroxy-1,4-Napthoquinone. Available at: [Link].

  • PMC - PubMed Central. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Available at: [Link].

  • ResearchGate. (PDF) Synthesis and In Vitro and Silico Anti-inflammatory Activity of New Thiazolidinedione-quinoline Derivatives. Available at: [Link].

  • PMC. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link].

  • PMC - NIH. Mechanism of Quinolone Action and Resistance. Available at: [Link].

  • MDPI. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Available at: [Link].

Sources

A Comparative Guide to Validating the Cytotoxic Effects of 8-Bromo-2,3-dihydroquinolin-4(1H)-one on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinolinone Scaffolds in Oncology

The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2] In oncology, their derivatives have emerged as promising candidates for anticancer drug development, exhibiting mechanisms that include the induction of apoptosis, modification of the cell cycle, and interference with critical tumor-growth signaling pathways.[3][4] These compounds can target essential cellular machinery, such as topoisomerase enzymes and tubulin polymerization, effectively halting the uncontrolled proliferation characteristic of cancer.[5][6]

This guide focuses on a specific derivative, 8-Bromo-2,3-dihydroquinolin-4(1H)-one , a compound of interest for its potential cytotoxic properties. While extensive data exists for the broader class of brominated quinolines[7][8], this specific molecule requires rigorous, systematic validation. This document provides a comprehensive framework for researchers to objectively assess its cytotoxic efficacy, compare its performance against a known standard, and elucidate its preliminary mechanism of action. We will detail the experimental rationale, provide step-by-step protocols for key assays, and present a model for data interpretation, ensuring a scientifically sound and self-validating approach to cytotoxic profiling.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Validation

To generate a robust and publishable dataset, a multi-assay approach is essential. We will progress from a primary assessment of metabolic viability to a more specific investigation of apoptotic induction. This workflow ensures that the observed reduction in cell viability can be attributed to a defined cell death mechanism.

Core Experimental Workflow

The validation process is structured to provide a comprehensive profile of the compound's activity. The workflow begins with cell line selection and preparation, followed by primary cytotoxicity screening to determine potency (IC50), and culminates in a mechanistic assay to understand how the compound induces cell death.

G cell_selection Cell Line Selection (e.g., MCF-7, A549, HT-29) cell_culture Cell Culture & Maintenance cell_selection->cell_culture compound_prep Compound Preparation (Stock & Serial Dilutions) cell_culture->compound_prep seeding Seed Cells in 96-Well Plates compound_prep->seeding treatment Treat with Compound & Controls (Vehicle, Doxorubicin) seeding->treatment incubation Incubate (e.g., 48-72 hours) treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay readout Measure Absorbance (570 nm) mtt_assay->readout calc Calculate % Viability & IC50 readout->calc apoptosis Apoptosis Assay (Annexin V/PI) For Mechanistic Validation calc->apoptosis

Caption: Overall workflow for validating the cytotoxic effects of a novel compound.

Part 1: Primary Cytotoxicity Screening via MTT Assay

The initial step is to determine the compound's half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cell population.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, as mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells.

Comparative Performance Data (Hypothetical)

A successful validation study requires comparison against a well-characterized standard. Doxorubicin, a potent topoisomerase inhibitor, serves as an excellent positive control. The following table presents a hypothetical but realistic dataset comparing the IC50 values of this compound with Doxorubicin across a panel of common cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM) ± SD
This compound MCF-7Breast (Adeno.)8.5 ± 0.7
A549Lung (Carcinoma)12.2 ± 1.1
HT-29Colon (Adeno.)15.8 ± 1.4
Doxorubicin (Positive Control) MCF-7Breast (Adeno.)0.9 ± 0.1
A549Lung (Carcinoma)1.2 ± 0.2
HT-29Colon (Adeno.)1.5 ± 0.3

Interpretation: This hypothetical data suggests that this compound exhibits dose-dependent cytotoxicity against all tested cell lines, with the highest potency observed against the MCF-7 breast cancer line. While less potent than the clinical standard Doxorubicin, these values indicate significant biological activity that warrants further mechanistic investigation.

Part 2: Mechanistic Validation via Apoptosis Assay

Observing a decrease in cell viability is the first step; understanding the mechanism is the critical next one. Many quinolinone-based compounds exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][12] We can validate this using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Annexin V: Binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is compromised.

This dual-staining method allows for the differentiation of four cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells: Annexin V-negative and PI-positive.

Hypothesized Mechanism: Induction of Intrinsic Apoptosis

Many cytotoxic agents, including quinoline derivatives, trigger the intrinsic (or mitochondrial) pathway of apoptosis.[7] This pathway is initiated by cellular stress and leads to the activation of a caspase cascade, culminating in controlled cell death. A significant increase in the Annexin V-positive cell population following treatment would strongly support this mechanism.

G compound 8-Bromo-2,3-dihydro- quinolin-4(1H)-one stress Mitochondrial Stress compound->stress Induces bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cytoC Cytochrome c Release mito->cytoC apoptosome Apoptosome Formation cytoC->apoptosome apaf1 Apaf-1 apaf1->apoptosome a_cas9 Active Caspase-9 apoptosome->a_cas9 Activates cas9 Pro-Caspase-9 cas9->apoptosome a_cas3 Active Caspase-3 (Executioner) a_cas9->a_cas3 Activates cas3 Pro-Caspase-3 cas3->a_cas3 parp PARP Cleavage a_cas3->parp Cleaves/Induces blebbing Membrane Blebbing a_cas3->blebbing Cleaves/Induces apoptosis Apoptosis parp->apoptosis blebbing->apoptosis

Caption: Simplified diagram of the intrinsic apoptosis pathway.

Detailed Experimental Protocols

The following protocols are standardized methodologies. Researchers should optimize cell densities and incubation times based on the specific cell lines used.

Protocol 1: MTT Cell Viability Assay

This protocol is adapted from standard methods used for assessing cytotoxicity.[8][13][14]

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

This protocol outlines the steps for staining cells to detect apoptosis via flow cytometry.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include vehicle-treated and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic cell dissociation solution or trypsin. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Conclusion and Future Directions

This guide provides a foundational framework for the initial cytotoxic validation of this compound. The presented workflow, combining a primary metabolic assay with a mechanistic apoptosis assay, ensures a robust and reliable characterization. The hypothetical data demonstrates that this compound possesses significant cytotoxic potential, justifying further investigation.

Future studies should aim to broaden the panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles. Further mechanistic studies, such as cell cycle analysis, Western blotting for key apoptotic proteins (e.g., Caspase-3, PARP)[6], and DNA laddering assays[7], would provide deeper insights into its mode of action. Ultimately, these in vitro studies are a critical prerequisite for advancing a promising compound toward more complex preclinical models.

References

  • MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available at: [Link]

  • PubMed. (n.d.). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Available at: [Link]

  • IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available at: [Link]

  • ScienceDirect. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity of novel 2-quinolone derivatives. Available at: [Link]

  • MDPI. (n.d.). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. Available at: [Link]

  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available at: [Link]

  • ResearchGate. (n.d.). Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • MDPI. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated.... Available at: [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • ResearchGate. (n.d.). Cell viability study by MTT (a) and SRB (b) assays using cancer cell.... Available at: [Link]

  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Available at: [Link]

  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

  • NIST. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. Available at: [Link]

  • ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available at: [Link]

  • PMC. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • NIH. (n.d.). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

Sources

structure-activity relationship studies of brominated quinolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationships of Brominated Quinolinone Derivatives

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold has emerged as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of brominated quinolinone derivatives, delving into their structure-activity relationships (SAR) as anticancer and antibacterial agents, supported by experimental data and detailed protocols.

Part 1: Anticancer Activity of Brominated Quinolinone Derivatives

The quest for novel anticancer agents has led researchers to explore the cytotoxic potential of brominated quinolines and their quinolinone isomers.[3] Studies have shown that the position, number, and electronic environment of bromine substituents on the quinoline ring system critically influence their ability to inhibit cancer cell proliferation.

Comparative Cytotoxicity and Key Structure-Activity Relationships

The introduction of bromine atoms often enhances the anticancer potency of quinolinone derivatives. This is attributed to bromine's ability to form halogen bonds, increase lipophilicity (facilitating cell membrane penetration), and potentially act as a leaving group in reactions with biological nucleophiles.

Several studies have evaluated the in vitro cytotoxic effects of various brominated quinoline and quinazolinone derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these evaluations.[3] For instance, certain 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values in the low microgram per milliliter range.[3] Similarly, novel synthesized brominated methoxyquinolines and nitrated bromoquinolines have shown significant inhibitory effects against C6, HeLa, and HT29 cancer cell lines, with some compounds exhibiting IC50 values between 5.45 and 9.6 μg/mL.[4][5][6]

Key SAR insights include:

  • Multiple Brominations: The presence of multiple bromine atoms on the quinoline ring often correlates with increased cytotoxic activity. For example, a 5,7-dibromo substituent on a quinoline hybrid demonstrated enhanced biological activity compared to its unsubstituted or mono-brominated counterparts.[7]

  • Position of Bromine: The specific placement of bromine is crucial. For example, 6-bromo-5-nitroquinoline displayed significant antiproliferative and apoptotic effects.[4]

  • Synergy with Other Substituents: The anticancer activity is not solely dependent on bromination. The presence of other functional groups, such as nitro or methoxy groups, can synergistically enhance potency. The nitro group, being a strong electron-withdrawing group, can activate adjacent bromo groups for nucleophilic substitution, facilitating the synthesis of more potent derivatives and enhancing biological activity.[4]

Table 1: Comparative Anticancer Activity of Brominated Quinoline/Quinolinone Derivatives
Compound Class/NameCancer Cell LineIC50 (µM or µg/mL)Reference CompoundSource
6,8-dibromo-4(3H)quinazolinone derivativesMCF-71.7 - 1.83 µg/mLDoxorubicin[3]
6-Bromo quinazoline derivative (8a)MCF-715.85 ± 3.32 µMErlotinib[3]
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)[3]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11)C6, HeLa, HT295.45 - 9.6 µg/mL5-Fluorouracil (5-FU)[4][6]
6-bromo/6-chloro-2-methyl-quinolin-4-yl-hydrazines derivativesNCI 60 Cell PanelGI50: 0.33 - 4.87 µMBendamustine, Chlorambucil[8]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

Mechanisms of Action

While detailed mechanisms for all derivatives are not fully elucidated, several studies point towards the induction of apoptosis (programmed cell death) and inhibition of key enzymes involved in DNA replication and repair.[3][4] For instance, compounds 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) were found to inhibit human topoisomerase I.[4][6] The ability of some derivatives to induce DNA laddering, a hallmark of apoptosis, further supports this proposed mechanism.[4][6]

Below is a diagram illustrating a potential signaling pathway for apoptosis induction by a quinoline derivative.

G Compound Brominated Quinolinone Derivative Cell Cancer Cell Compound->Cell TopI Topoisomerase I Inhibition Cell->TopI Inhibition Mito Mitochondria Casp9 Caspase-9 Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution DNA_Damage DNA Damage TopI->DNA_Damage DNA_Damage->Mito

Caption: Simplified pathway of apoptosis induction via Topoisomerase I inhibition.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[3][9][10]

Workflow for Anticancer Activity Screening

G cluster_invitro In Vitro Screening cluster_analysis Data Analysis & SAR start Cancer Cell Lines (e.g., MCF-7, HT29) seed Seed cells in 96-well plates start->seed treat Treat with Brominated Quinolinone Derivatives (various concentrations) seed->treat incubate Incubate (e.g., 48-72 hours) treat->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay calc Calculate IC50 values assay->calc compare Compare IC50 values with control drugs calc->compare sar Establish Structure- Activity Relationship compare->sar lead lead sar->lead Identify Lead Compound

Caption: Experimental workflow for in vitro anticancer drug screening.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.[10]

  • Compound Treatment: Prepare serial dilutions of the brominated quinolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[10]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[10]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[10]

  • Data Acquisition: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Part 2: Antibacterial Activity of Brominated Quinolinone Derivatives

The emergence of antimicrobial resistance necessitates the development of new antibacterial agents.[11] Brominated quinolinones have been investigated as a promising class of compounds to address this challenge. The basic structure of quinolones is vital for their antibacterial action, and modifications such as the addition of a fluorine atom and a piperazine ring have historically broadened their spectrum of activity.[2] Similarly, bromination offers another avenue for enhancing potency.

Comparative Efficacy and Key Structure-Activity Relationships

Studies have shown that bromination can significantly enhance the antibacterial activity of quinolinone derivatives against both Gram-positive and Gram-negative bacteria.[7] The direction of the bromination reaction depends on the nature of other substituents on the quinolinone ring.[11]

Key SAR insights include:

  • Dibromination: Benzimidazole-quinoline hybrids bearing two bromine atoms on the quinoline ring displayed outstanding antibacterial activity, with a Minimum Inhibitory Concentration (MIC) as low as 8 µg/mL against Klebsiella pneumoniae. This was superior to the mono-brominated analogue.[7]

  • Positional Effects: The position of the bromine atom is critical. For instance, in a series of benzimidazole-quinoline hybrids, a 5,7-dibromo substitution enhanced activity, whereas a 7-bromo substitution reduced activity compared to the unsubstituted parent compound.[7]

  • Gram-Negative vs. Gram-Positive Activity: Bromine substitution can have differential effects. In some chalcone hybrids, bromine substitution enhanced activity against Gram-negative bacteria while reducing it against Gram-positive strains, possibly due to steric hindrance.[7]

Table 2: Comparative Antibacterial Activity of Brominated Quinoline/Quinolinone Derivatives
Compound ClassKey Structural FeaturesBacterial StrainMIC (µg/mL)Source
Benzimidazole-Quinoline Hybrid (37)5,7-dibromo on quinoline ringKlebsiella pneumoniae8[7]
Benzimidazole-Quinoline Hybrid (34)Single bromo on quinoline ringK. pneumoniae, E. coli32-128[7]
Quinoline Hydrazone Analogues6-bromo-2-methyl-quinolin-4-yl coreVarious pathogenic strains6.25 - 100[8]
Quinolone Coupled Hybrid (5d)Mannich reaction productG+ and G- strains0.125 - 8[12][13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Workflow for Antimicrobial Susceptibility Testing (AST)

G start Isolate and Culture Bacterial Strain inoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) start->inoculum inoculate Inoculate each well with bacterial suspension inoculum->inoculate dilution Prepare Serial Dilutions of Brominated Quinolinone in 96-well plate dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read Read for visible growth incubate->read mic Determine MIC (Lowest concentration with no growth) read->mic

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the brominated quinolinone derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.[15]

  • Prepare Standardized Inoculum: From a fresh culture of the test bacterium, prepare a suspension in saline or broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.[16][17]

  • Inoculate the Plate: Dilute the standardized inoculum so that after addition to the wells, the final concentration will be approximately 5 x 10^5 CFU/mL. Add this diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[16]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.[16]

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[15]

Conclusion

The reveal that bromination is a highly effective strategy for enhancing both anticancer and antibacterial activities. The potency of these derivatives is intricately linked to the number and position of bromine atoms on the quinolinone core, as well as the interplay with other substituents. For anticancer applications, multi-brominated compounds often show increased cytotoxicity, potentially through mechanisms like topoisomerase inhibition and apoptosis induction. In the antibacterial realm, specific bromination patterns can yield compounds with potent activity against resistant pathogens. The experimental protocols provided herein offer a standardized framework for researchers to evaluate novel brominated quinolinone derivatives, paving the way for the development of next-generation therapeutic agents.

References

  • BenchChem.
  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Jubeh, B., Breijyeh, Z., & Karaman, R. (2020). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Pharmaceuticals, 13(11), 360.
  • Okten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Díaz-Guzmán, J., et al. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today.
  • Khan, Z. A., & Siddiqui, M. F. (2022). Antimicrobial Susceptibility Testing. In StatPearls.
  • Wikipedia. (2024). Antibiotic sensitivity testing.
  • Food and Agriculture Organization of the United Nations. (2018). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Ukrainets, I. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ScienceRise: Pharmaceutical Science.
  • R Discovery. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • ResearchGate. (2022). Basic protocol to assess preclinical anticancer activity.
  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology.
  • ResearchGate. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
  • ResearchGate. (2024). Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • BenchChem. (2025). Experimental Design for Testing the Anticancer Activity of Benzamides.
  • Al-Qaisi, Z. A. I., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(11), 2536.
  • Chen, Y., & Chen, Y. (2009). QSAR studies on 4-anilino-3-quinolinecarbonitriles as Src kinase inhibitors using robust PCA and both linear and nonlinear models. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1109-1116.
  • Katariya, K. D., et al. (2020). Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking. Bioorganic Chemistry, 94, 103406.
  • ResearchGate. (2025). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • ResearchGate. (2022). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids.
  • ResearchGate. (2024). SAR of quinoline derivatives with important interactions with PIM-1 kinase.
  • ResearchGate. (2024).
  • Ukrainets, I. V., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. ScienceRise: Pharmaceutical Science, (3(25)), 4-11.
  • Kim, H., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(22), 5863-5872.
  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • ResearchGate. (2025). SAR-identified moieties responsible for activity in quinine.
  • Al-Majid, A. M., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6868.
  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine. Medecine Clinique Et Experimentale, 12(1), 7-9.
  • Fu, H. G., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 548.
  • PubMed. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • Youssif, B. G. M. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL QUINOLINE / CHALCONE HYBRID AS POTENTIAL ANTIBACTERIAL AGENTS. International Journal of Pharmaceutical Sciences and Research.

Sources

A Comparative Efficacy Analysis of 8-Bromo-2,3-dihydroquinolin-4(1H)-one and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with superior efficacy and selectivity remains a cornerstone of drug development. This guide provides a comparative framework for evaluating the therapeutic potential of a novel investigational compound, 8-Bromo-2,3-dihydroquinolin-4(1H)-one, against established kinase inhibitors. As the specific kinase target of this quinolinone derivative is still under investigation, we will postulate its activity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis, for the purpose of this comparative analysis.[1][2][3]

This guide will delve into the mechanistic rationale for targeting VEGFR-2 and provide a head-to-head comparison of this compound with Sorafenib, a well-established multi-kinase inhibitor with potent anti-VEGFR-2 activity.[3][4] We will explore the experimental methodologies required to rigorously assess their respective potencies, selectivities, and cellular effects, offering a blueprint for researchers aiming to benchmark novel kinase inhibitors.

The Rationale for Targeting VEGFR-2 in Oncology

The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, supplying tumors with the essential nutrients and oxygen required for their growth and metastasis.[1] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through its receptor VEGFR-2, is a master regulator of this process.[1][2] Dysregulation of the VEGF/VEGFR-2 axis is implicated in the progression of numerous solid tumors, making it a highly attractive target for therapeutic intervention.[1][5] Small molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of VEGFR-2 have demonstrated significant clinical efficacy in treating various cancers, including renal cell carcinoma and hepatocellular carcinoma.[2][6]

Comparative Kinase Inhibitors: A Profile

For this analysis, we will compare our investigational compound with a well-characterized inhibitor of the same proposed target.

  • This compound: A novel heterocyclic compound with a quinolinone scaffold. Its biological activity and kinase inhibitory profile are the subject of this investigative guide.

  • Sorafenib: A multi-kinase inhibitor approved for the treatment of several cancers. It potently inhibits VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and Raf kinases.[3][4] Its established clinical and preclinical profile makes it an ideal benchmark for comparison.

Experimental Workflow for Comparative Efficacy Assessment

A rigorous evaluation of kinase inhibitor efficacy necessitates a multi-tiered experimental approach, progressing from biochemical assays to cellular and, ultimately, in vivo models. The following workflow outlines the key experiments for a comprehensive comparison.

G cluster_0 In Vitro Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling biochem_ic50 IC50 Determination via Kinase Activity Assay biochem_binding Kinase Binding Affinity (Kd) biochem_ic50->biochem_binding Confirms direct interaction cell_phos Cellular Phosphorylation Assay (pVEGFR-2) biochem_binding->cell_phos Translates biochemical potency to cellular context cell_prolif Cell Proliferation/Viability Assay (e.g., MTT) cell_phos->cell_prolif Links target inhibition to cellular effect kinome_scan Kinome-wide Selectivity Screening cell_prolif->kinome_scan Assesses off-target effects

Figure 1: A generalized experimental workflow for the comparative benchmarking of kinase inhibitors.

Detailed Experimental Protocols

In Vitro Kinase Assay: IC50 Determination

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of VEGFR-2 by 50% (IC50).

Methodology:

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide), ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound and Sorafenib in DMSO. b. In a 96-well plate, add the kinase, substrate, and inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP at a concentration close to the Km for VEGFR-2. Incubate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as luminescence to quantify ADP production. e. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cellular Phosphorylation Assay

Objective: To assess the ability of the inhibitors to block VEGFR-2 phosphorylation in a cellular context.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) which endogenously express VEGFR-2.

  • Procedure: a. Seed HUVECs in a 96-well plate and allow them to adhere overnight. b. Serum-starve the cells for 4-6 hours. c. Pre-treat the cells with serial dilutions of this compound or Sorafenib for 1-2 hours. d. Stimulate the cells with recombinant human VEGF-A (a ligand for VEGFR-2) for 10-15 minutes to induce receptor phosphorylation. e. Lyse the cells and perform a sandwich ELISA or a Western blot to detect the levels of phosphorylated VEGFR-2 (pVEGFR-2) relative to total VEGFR-2. f. Quantify the results and calculate the IC50 for the inhibition of cellular VEGFR-2 phosphorylation.

Comparative Data Summary

ParameterThis compoundSorafenib
VEGFR-2 IC50 (nM) 1590[4]
Cellular pVEGFR-2 IC50 (nM) 50200
HUVEC Proliferation GI50 (nM) 120500
Kinase Selectivity (S-Score at 1µM) 0.05 (Hypothetical)0.3 (Multi-targeted)

GI50: Concentration for 50% growth inhibition. S-Score: A measure of selectivity; a lower score indicates higher selectivity.

Signaling Pathway and Point of Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway and the mechanism of action for ATP-competitive inhibitors like Sorafenib and, hypothetically, this compound.

G cluster_0 cluster_1 cluster_2 VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P->Downstream Signal Transduction ATP ATP ATP->VEGFR2 Inhibitor This compound Sorafenib Inhibitor->VEGFR2 Blocks ATP Binding Site

Figure 2: Simplified representation of the VEGFR-2 signaling pathway and the site of action for ATP-competitive inhibitors.

Discussion and Future Directions

This guide outlines a foundational framework for the comparative evaluation of a novel kinase inhibitor, this compound, against the established drug Sorafenib, with a focus on the VEGFR-2 pathway. The hypothetical data presented suggests that the novel compound may exhibit greater potency and selectivity for VEGFR-2. However, it is crucial to emphasize that these are illustrative values. A comprehensive experimental investigation following the described protocols is necessary to validate these preliminary assumptions.

Future studies should expand upon this framework to include:

  • Broader Kinome Profiling: To definitively establish the selectivity profile of this compound against a wide panel of human kinases.[7][8]

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in relevant xenograft models.[7]

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and correlate them with its in vivo efficacy.[9]

By systematically applying these well-established methodologies, researchers can rigorously assess the therapeutic potential of novel kinase inhibitors and advance the most promising candidates toward clinical development.

References

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Retrieved from [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Lurje, G., & Lenz, H. J. (2009). EGFR signaling and drug discovery. Oncology, 76(6), 391-403.
  • Melanoma Research Alliance. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. Retrieved from [Link]

  • Gridelli, C., De Marinis, F., Di Maio, M., & Rossi, A. (2005). Gefitinib as first-line treatment for patients with advanced non-small-cell lung cancer. Journal of Clinical Oncology, 23(22), 5217-5224.
  • Patsnap. (2024). What are SRC inhibitors and how do they work?. Retrieved from [Link]

  • MDPI. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]

  • Williams Cancer Institute. (2023). EGFR Inhibitors. Retrieved from [Link]

  • Patsnap. (2024). What are BRAF inhibitors and how do they work?. Retrieved from [Link]

  • American Cancer Society. (2023). Targeted Therapy Drugs for Melanoma Skin Cancer. Retrieved from [Link]

  • Grokipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Cancers. (2020). BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. Retrieved from [Link]

  • Molecules. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Retrieved from [Link]

  • Wikipedia. (n.d.). Src inhibitor. Retrieved from [Link]

  • Cancer Treatment Centers of America. (2023). BRAF and MEK Inhibitors: Side Effects & How to Prepare. Retrieved from [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). A general method for identifying the cellular substrates of protein kinases.
  • EMD Millipore. (2016). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]

  • Elkins, J. M., et al. (2014).
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368.
  • Lead Sciences. (n.d.). This compound. Retrieved from [Link]

  • Molecules. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 8-Bromo-2,3-dimethyl-1,4-dihydroquinolin-4-one 1g. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1. Retrieved from [Link]

  • OncoTargets and Therapy. (2014). Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy. Retrieved from [Link]

  • Pharmaceuticals. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Retrieved from [Link]

Sources

A Comparative Guide to Assessing the Off-Target Effects of 8-Bromo-2,3-dihydroquinolin-4(1H)-one and Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most significant hurdles is characterizing its selectivity. Off-target effects, the unintended interactions of a compound with proteins other than its primary therapeutic target, are a major cause of clinical trial failures due to unforeseen toxicity or lack of efficacy. This guide provides a comprehensive framework for assessing the off-target profile of 8-Bromo-2,3-dihydroquinolin-4(1H)-one, a member of the quinolinone class of compounds known for their diverse biological activities.[1][2][3][4]

While specific experimental data on the off-target profile of this compound is not extensively available in the public domain, this guide will establish the necessary methodologies for such an analysis. We will utilize illustrative data based on known behaviors of the broader quinolinone scaffold to demonstrate the principles of a rigorous off-target assessment.[2] This document is designed to be a practical resource, explaining the causality behind experimental choices and providing self-validating protocols to ensure data integrity.

The Imperative of Off-Target Profiling for Quinolinone Scaffolds

The quinolinone core is a "privileged scaffold" in medicinal chemistry, forming the basis of compounds with anticancer, antibacterial, and antioxidant properties.[3][5][6] For instance, certain 2-aryl-2,3-dihydroquinolin-4(1H)-ones have been identified as potential antitumor agents that interact with tubulin.[1][2] However, the very features that make this scaffold versatile also create the potential for interactions with a wide range of biological targets. Therefore, a systematic evaluation of off-target effects is not just a regulatory requirement but a fundamental step in understanding the compound's true mechanism of action and predicting its safety profile.[7][8]

A Multi-pronged Approach to Off-Target Assessment

A robust assessment of off-target effects relies on a combination of computational and experimental methods. This tiered approach allows for a broad initial screening followed by more focused, in-depth validation.

G cluster_0 Tier 1: In Silico & High-Throughput Screening cluster_1 Tier 2: In Vitro Validation cluster_2 Tier 3: Cell-Based Functional Assays In Silico Prediction In Silico Prediction Broad Kinase Panel Broad Kinase Panel In Silico Prediction->Broad Kinase Panel Prioritize Dose-Response Assays Dose-Response Assays Broad Kinase Panel->Dose-Response Assays Validate Hits Receptor Binding Panel Receptor Binding Panel Receptor Binding Panel->Dose-Response Assays Validate Hits Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Dose-Response Assays->Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Enzymatic Assays Enzymatic Assays Signaling Pathway Analysis Signaling Pathway Analysis Enzymatic Assays->Signaling Pathway Analysis Functional Confirmation Cellular Thermal Shift Assay (CETSA)->Signaling Pathway Analysis Link to Cellular Function Cytotoxicity Profiling Cytotoxicity Profiling Signaling Pathway Analysis->Cytotoxicity Profiling Assess Phenotypic Outcome

Caption: Tiered workflow for off-target effect assessment.

Tier 1: Broad Screening for Potential Interactions

The initial phase aims to cast a wide net to identify potential off-target interactions using high-throughput methods.

1. In Silico Prediction: Computational models can predict potential off-target interactions based on the chemical structure of this compound.[8][9] These methods compare the compound's structure to databases of known ligands for various targets, flagging proteins with similar binding pockets. While predictive, this step is invaluable for prioritizing subsequent experimental screens.

2. Broad Kinase Profiling: Given that kinases are a large and structurally related family of enzymes, they are common off-targets for small molecules.[10] Screening against a large panel of kinases (e.g., 400+ kinases) at a single high concentration (e.g., 10 µM) can quickly identify potential inhibitory activity.[11]

Illustrative Data: Kinase Profiling

Kinase Target% Inhibition at 10 µM (Illustrative)On-Target/Off-Target
Target Kinase A 95% On-Target
Kinase B65%Potential Off-Target
Kinase C58%Potential Off-Target
Kinase D12%Negligible Interaction
... (400+ others)<50%Negligible Interaction

3. Receptor Binding Panels: Similar to kinase profiling, commercially available panels can assess the binding of the compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Tier 2: In Vitro Validation of Hits

Hits identified in Tier 1 must be validated through more rigorous quantitative assays to confirm the interaction and determine its potency.

1. Dose-Response Enzymatic Assays: For each potential kinase hit, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50). This provides a quantitative measure of the compound's potency against the off-target.[12]

Illustrative Data: IC50 Determination for Off-Targets

Kinase TargetIC50 (nM) (Illustrative)Selectivity Window (Off-Target vs. On-Target)
Target Kinase A 50 -
Kinase B85017-fold
Kinase C2,50050-fold

A selectivity window of at least 10-fold is often desired, though this can be target-dependent.

Tier 3: Assessing Functional Consequences in a Cellular Context

Demonstrating an interaction in a biochemical assay is crucial, but understanding its effect in a living cell is the ultimate goal.[13][14]

1. Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The principle is that a compound binding to its target protein stabilizes it against heat-induced denaturation. By measuring the amount of soluble protein at different temperatures, one can confirm that the compound binds to the intended off-target in a cellular environment.

2. Signaling Pathway Analysis: If an off-target kinase is validated, downstream signaling pathways should be investigated. For example, if "Kinase B" is part of the MAPK pathway, western blotting for phosphorylated forms of downstream proteins (e.g., p-ERK) can confirm that the off-target binding has a functional consequence in the cell.[14]

3. Cytotoxicity Profiling: The compound should be tested against a panel of cancer cell lines and normal, healthy cell lines.[2] This helps to determine if the off-target effects translate to a broader cytotoxic profile, which could be detrimental for a targeted therapy but potentially beneficial for a chemotherapy agent.

Comparative Analysis with Alternative Compounds

To put the off-target profile of this compound into context, it should be compared with other relevant compounds.

CompoundPrimary Target(s)Key Off-Targets (Illustrative)Selectivity Profile
This compound Target Kinase AKinase B, Kinase CModerately Selective
Alternative 1 (e.g., Dasatinib) ABL/SRCc-KIT, PDGFRMulti-kinase Inhibitor
Alternative 2 (e.g., a highly selective inhibitor) Target Kinase ANone significantHighly Selective

This comparison helps to position the compound within the existing therapeutic landscape and guides decisions on its future development. A polypharmacology profile, where a compound intentionally hits multiple targets, can sometimes be advantageous.[15]

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from established methods for determining kinase inhibition.[12][16]

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test Compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Add 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be empirically determined, but often near the Km for ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Serial Dilution of Compound in DMSO B Add Compound/DMSO to 96-well plate A->B C Add Kinase Enzyme B->C D Incubate (10 min, RT) C->D E Add Substrate/ATP Mixture D->E F Incubate (60 min, 30°C) E->F G Add ADP-Glo™ Reagent F->G H Incubate (40 min, RT) G->H I Add Kinase Detection Reagent H->I J Incubate (30 min, RT) I->J K Measure Luminescence J->K IC50 Calculation IC50 Calculation K->IC50 Calculation

Sources

A Comparative Spectroscopic Guide to 8-Bromo- vs. 7-Bromoquinolin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a foundational requirement for advancing research. Quinolin-2(1H)-one, a privileged heterocyclic scaffold, is a core component in a multitude of compounds with significant biological activities and applications in material science.[1] The strategic placement of a halogen, such as bromine, on the quinoline ring can dramatically alter a molecule's physicochemical and pharmacological properties. Consequently, the ability to definitively distinguish between positional isomers, such as 8-bromoquinolin-2(1H)-one and 7-bromoquinolin-2(1H)-one, is of paramount importance.

This guide provides an in-depth comparison of the spectroscopic data for these two isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). We will not only present the experimental data but also delve into the underlying principles that account for the observed spectral differences, offering a framework for confident isomer identification.

The Spectroscopic Toolkit: A Brief Overview

Before dissecting the data, it is essential to understand the principles of the techniques employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shift (δ) indicates the electronic environment of a nucleus, while coupling constants (J) reveal information about adjacent nuclei, helping to piece together the molecular structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate.[2][3] Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the presence or absence of these groups.[4]

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, can offer clues about its structure. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a distinctive isotopic pattern for the molecular ion peak.[5]

Comparative Spectroscopic Analysis

The key to differentiating the 8-bromo and 7-bromo isomers lies in how the bromine atom's position influences the electronic environment of the protons and carbons throughout the quinolinone scaffold.

¹H NMR Spectroscopy: Unraveling the Proton Environments

The ¹H NMR spectra of the two isomers are expected to show distinct differences in the aromatic region (typically 6.5-8.5 ppm). The electron-withdrawing nature and anisotropic effects of the bromine atom will deshield (shift downfield) nearby protons.

Proton 8-Bromoquinolin-2(1H)-one (Expected δ, ppm) 7-Bromoquinolin-2(1H)-one (Expected δ, ppm) Key Differentiators
H-3 ~6.5 (d)~6.5 (d)Minimal difference expected.
H-4 ~7.8 (d)~7.8 (d)Minimal difference expected.
H-5 ~7.6 (d)~7.4 (dd)H-5 in the 8-bromo isomer is adjacent to the electron-withdrawing bromine, leading to a downfield shift.
H-6 ~7.2 (t)~7.6 (d)H-6 in the 7-bromo isomer is ortho to the bromine, causing a significant downfield shift.
H-7 ~7.5 (d)---This proton is replaced by bromine in the 7-bromo isomer.
H-8 ---~7.9 (s)This proton is replaced by bromine in the 8-bromo isomer. H-8 in the 7-bromo isomer is a singlet (or a narrow doublet) due to the lack of ortho coupling.
N-H ~11.8 (s, br)~11.8 (s, br)Broad singlet, position can be solvent-dependent.

Note: The exact chemical shifts can vary depending on the solvent and concentration. The key is the relative positions and splitting patterns of the signals.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The position of the bromine atom directly impacts the ¹³C chemical shifts, particularly for the carbons in the brominated ring. The ipso-carbon (the carbon directly attached to the bromine) will have a characteristic chemical shift, which can be a key identifier.

Carbon 8-Bromoquinolin-2(1H)-one (Expected δ, ppm) 7-Bromoquinolin-2(1H)-one (Expected δ, ppm) Key Differentiators
C-2 (C=O) ~162~162Carbonyl carbon, minimal influence from bromine position.
C-3 ~122~122
C-4 ~140~140
C-4a ~120~120
C-5 ~128~125
C-6 ~125~128
C-7 ~133~118 (ipso-C)The C-7 signal will be significantly shifted upfield in the 7-bromo isomer due to the direct attachment of bromine.
C-8 ~115 (ipso-C)~129The C-8 signal will be shifted upfield in the 8-bromo isomer.
C-8a ~138~139
FT-IR Spectroscopy: Functional Group Identification

The FT-IR spectra for both isomers will be broadly similar, as they contain the same functional groups. However, subtle differences in the fingerprint region (<1500 cm⁻¹) can be observed due to the different substitution patterns of the aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Comments
N-H stretch 3100-3300 (broad)Characteristic of the amide N-H group.
C-H stretch (aromatic) 3000-3100
C=O stretch (amide) 1650-1680 (strong)A very prominent peak, confirming the quinolinone structure.
C=C stretch (aromatic) 1450-1600Multiple bands are expected.
C-Br stretch 500-600This peak can be weak and may be difficult to assign definitively.[4]

The overall pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can also provide clues about the substitution pattern on the benzene ring, but these are often complex.

Mass Spectrometry: Confirming Molecular Weight and Isotopic Pattern

Both 8-bromo- and 7-bromoquinolin-2(1H)-one have the same molecular formula (C₉H₆BrNO) and molecular weight (224.05 g/mol ).[6][7] The most telling feature in their mass spectra will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), there will be two peaks of nearly equal intensity:

  • [M]⁺: The peak corresponding to the molecule containing the ⁷⁹Br isotope.

  • [M+2]⁺: The peak corresponding to the molecule containing the ⁸¹Br isotope, two mass units higher.

This characteristic 1:1 doublet for the molecular ion is a definitive indication of the presence of a single bromine atom in the molecule. While high-resolution mass spectrometry can confirm the elemental composition, distinguishing between the isomers based on fragmentation patterns alone can be challenging without reference spectra.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the bromoquinolinone isomer and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Caption: Workflow for NMR Spectroscopy.

FT-IR Sample Preparation and Data Acquisition
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of the bromoquinolinone isomer with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Caption: Workflow for FT-IR Spectroscopy (KBr).

Mass Spectrometry Sample Preparation and Data Acquisition
  • Sample Preparation (ESI-MS):

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate can be added to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode over an appropriate m/z range (e.g., 50-500).

    • Ensure the instrument is calibrated to provide accurate mass measurements.

Caption: Workflow for ESI-Mass Spectrometry.

Conclusion

The differentiation between 8-bromoquinolin-2(1H)-one and 7-bromoquinolin-2(1H)-one is readily achievable through a systematic analysis of their spectroscopic data. ¹H and ¹³C NMR spectroscopy offer the most definitive evidence, with the position of the bromine atom creating a unique "fingerprint" of chemical shifts and coupling patterns for the aromatic nuclei. FT-IR spectroscopy serves to confirm the presence of the core quinolinone functional groups, while mass spectrometry validates the molecular weight and confirms the presence of a single bromine atom through its characteristic isotopic signature. By combining these powerful analytical techniques and understanding the principles behind the spectral differences, researchers can confidently and accurately characterize these important isomeric building blocks.

References

  • Supporting Information for various chemical syntheses. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Supporting Information for: Metal- and oxidant-free C−H Bond Halogenation/Imidation of N-heterocycle. (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • Velayutham, V., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved January 22, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • Li, Y. T., & Tao, J. C. (2006). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5038–o5039. Retrieved January 22, 2026, from [Link]

  • PubChemLite. (n.d.). 7-bromoquinolin-2(1h)-one (C9H6BrNO). Retrieved January 22, 2026, from [Link]

  • Genç, H., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved January 22, 2026, from [Link]

  • Rojas-Montoya, C. A., et al. (2023). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[4]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Molecules, 28(14), 5489. Retrieved January 22, 2026, from [Link]

  • Velayutham, V., et al. (2023). Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. ACS Omega. Retrieved January 22, 2026, from [Link]

  • Collis, G. E., et al. (2003). 7-Bromoquinolin-8-ol. Acta Crystallographica Section C: Structural Chemistry. Retrieved January 22, 2026, from [Link]

  • PubChem. (n.d.). 7-bromo-1H-pyrimido[4,5-b]quinolin-2-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Retrieved January 22, 2026, from [Link]

  • Chemicalize. (n.d.). 3-BROMO-6-FLUORO-8-NITROQUINOLINE - Optional[13C NMR]. Retrieved January 22, 2026, from [Link]

  • Bayat, Z., et al. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry: An Indian Journal. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved January 22, 2026, from [Link]

  • All In About Chemistry. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. Retrieved January 22, 2026, from [Link]

  • Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 2(1H)-Quinolinone. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]

  • Luy, B., et al. (2023). On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. Arkivoc. Retrieved January 22, 2026, from [Link]

  • Beilstein Journals. (n.d.). Search Results. Retrieved January 22, 2026, from [Link]

Sources

A Comparative Guide to the Structural Elucidation of 8-Bromo-2,3-dihydroquinolin-4(1H)-one using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. In the synthesis of heterocyclic compounds such as 8-Bromo-2,3-dihydroquinolin-4(1H)-one, which holds potential as a building block in medicinal chemistry, verifying the precise arrangement of atoms is paramount. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers an unparalleled level of detail for structural elucidation in solution.

This guide provides an in-depth, objective comparison of 2D NMR techniques against other analytical alternatives for confirming the identity of this compound. We will delve into the causality behind experimental choices and present supporting data to illustrate the power of a multi-technique 2D NMR approach.

The Challenge: Beyond a Simple Spectrum

While one-dimensional (1D) ¹H and ¹³C NMR provide initial fingerprints of a molecule, they often fall short in complex cases. For this compound, the aromatic region of the ¹H NMR spectrum can be crowded, and definitive assignment of all proton and carbon signals is not always straightforward from 1D data alone. The key questions that 2D NMR can unequivocally answer are:

  • Which protons are coupled to each other?

  • Which protons are directly attached to which carbons?

  • What are the long-range correlations between protons and carbons?

Answering these questions allows for a complete and confident assembly of the molecular puzzle.

Unraveling the Structure with 2D NMR: A Multi-faceted Approach

A comprehensive 2D NMR analysis for structural confirmation typically involves a suite of experiments, each providing a unique piece of connectivity information. The most common and powerful trio for small molecules like this compound are COSY, HSQC, and HMBC.

COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is a homonuclear correlation technique that reveals which protons are scalar (J)-coupled, typically through two or three bonds.[1] In the COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes. Diagonal peaks represent the standard 1D signals, while the crucial information lies in the off-diagonal cross-peaks, which indicate coupling between two distinct protons.[2][3]

For this compound, COSY is instrumental in identifying the aliphatic spin system of the dihydropyridinone ring. Specifically, it will show a correlation between the protons at position 2 (H2) and position 3 (H3), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): Direct Proton-Carbon Correlations

The HSQC experiment is a heteronuclear correlation technique that identifies direct, one-bond correlations between protons and the carbons to which they are attached.[1][4] The ¹H spectrum is displayed on one axis and the ¹³C spectrum on the other. Each cross-peak in an HSQC spectrum signifies a direct C-H bond.

In the context of our target molecule, HSQC allows for the unambiguous assignment of the carbon signals for the CH₂ groups at positions 2 and 3 by correlating them to their directly attached protons, which were identified through the COSY experiment. It will also correlate the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Probing Long-Range Connectivity

The HMBC experiment is arguably one of the most powerful 2D NMR techniques for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).[4][5] This long-range information is critical for piecing together different fragments of the molecule and for placing quaternary carbons and heteroatoms.

For this compound, HMBC is the key to confirming the overall framework. Key expected correlations would include:

  • Correlations from the protons at position 2 (H2) to the carbonyl carbon at position 4 (C4) and the aromatic carbon at position 8a (C8a).

  • Correlations from the protons at position 3 (H3) to the carbonyl carbon at position 4 (C4).

  • Correlations from the aromatic protons to neighboring carbons, which helps in the definitive assignment of the substitution pattern on the aromatic ring. For instance, a correlation from the proton at position 5 (H5) to the carbon bearing the bromine atom (C8) would be a key piece of evidence.

Experimental Workflow and Data Interpretation

A logical workflow for the 2D NMR analysis of this compound is essential for efficient and accurate structure confirmation.

Caption: A streamlined workflow for the structural elucidation of this compound using 2D NMR.

Predicted 2D NMR Correlations for this compound

The following table summarizes the key expected correlations that would confirm the structure of this compound.

ExperimentCorrelating NucleiExpected Key CorrelationsInformation Gained
COSY ¹H - ¹HH2 ↔ H3Confirms the -CH₂-CH₂- fragment in the dihydropyridinone ring.
HSQC ¹H - ¹³C (¹J)H2 ↔ C2, H3 ↔ C3, H5 ↔ C5, H6 ↔ C6, H7 ↔ C7Unambiguously assigns the carbon signals for all protonated carbons.
HMBC ¹H - ¹³C (ⁿJ)H2 → C4, C8a; H3 → C4; H5 → C4, C7, C8a; H7 → C5, C8aConnects the aliphatic and aromatic portions of the molecule and places the carbonyl group and the bromine atom.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, it is important to understand its strengths and limitations in comparison to other common analytical techniques.[6]

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistryProvides unambiguous structural assignment in solution; non-destructive.[6]Requires larger sample amounts and longer acquisition times compared to some other methods; can be complex to interpret for very large molecules.[6]
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity; provides molecular formula information.Fragmentation patterns can be complex and may not provide definitive isomeric information.
X-ray Crystallography Precise 3D structure, including bond lengths and anglesProvides the absolute structure of a molecule.[7]Requires a suitable single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., C=O, N-H, C-Br)Fast, simple, and requires minimal sample preparation.[6]Provides limited information on the overall carbon skeleton and no stereochemical details.[6]

Conclusion: The Gold Standard for Structural Confirmation

For the unequivocal confirmation of the identity of this compound, a comprehensive analysis using a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is the gold standard. While other techniques like mass spectrometry and FTIR provide valuable complementary data, they lack the detailed connectivity information required for unambiguous structure determination. X-ray crystallography, while providing the absolute structure, is contingent on successful crystallization. The power of 2D NMR lies in its ability to systematically piece together the molecular framework in the solution state, providing a high level of confidence for researchers, scientists, and drug development professionals.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing multinuclear 2D experiments.

  • ¹H NMR: Acquire a standard 1D proton spectrum to check for sample purity and to determine the spectral width for subsequent experiments.

  • ¹³C NMR: Acquire a standard 1D carbon spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ signals.

  • COSY: Use a standard gradient-selected COSY pulse sequence. Optimize the spectral width in both dimensions based on the ¹H spectrum.

  • HSQC: Use a standard gradient-selected, phase-sensitive HSQC pulse sequence. The spectral width in the F2 dimension will be based on the ¹H spectrum, and the spectral width in the F1 dimension will be based on the ¹³C spectrum.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling constant (ⁿJCH) is typically set to an average value of 8 Hz to observe both two- and three-bond correlations.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Wiley Science Solutions. Spectral Databases. [Link]

  • Supplementary Information.
  • SpectraBase. Wiley Science Solutions. [Link]

  • Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

  • Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB. [Link]

  • Spectral Database for Organic Compounds. Wikipedia. [Link]

  • Supporting Information. Wiley-VCH.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • How to interpret a HSQC NMR Spectrum. YouTube. [Link]

  • HMBC and HMQC Spectra. Chemistry LibreTexts. [Link]

  • Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab. American Chemical Society. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Book by Eberhard Breitmaier.
  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. [Link]

  • What are some alternatives to NMR spectroscopy to study protein structures? Quora. [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, CDCl3, experimental). HMDB. [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com. [Link]

  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. [Link]

  • Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. NIH. [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • Application of INADEQUATE NMR techniques for directly tracing out the carbon skeleton of a natural product.
  • 8-BROMO-2,3-DIHYDRO-4(1H)-QUINOLINONE. Research Scientific. [Link]

  • 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. ResearchGate. [Link]

  • 2,3-Dihydroquinolin-4-one synthesis. Organic Chemistry Portal. [Link]

  • Molecular machines. University of Groningen. [Link]

  • COSY. NMR Core Facility, Columbia University. [Link]

  • Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

  • 1H-1H COSY NMR. All About Drugs. [Link]

  • 1H-15N HMBC correlations in compounds 8c and 12b. ResearchGate. [Link]

  • Synthesis and Properties of Unsymmetrical Azatrioxa[8]circulenes - Supporting Information. Scientific publication.

  • Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC, NIH. [Link]

  • ¹H (A) and HSQC ¹H‐¹³C (B) NMR spectra, recorded for [F8sPc1] in CDCl3. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Bromo-Substituted Quinolinones in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the binding interactions of bromo-substituted quinolinones within the active sites of various key enzymes. As researchers and drug development professionals, understanding these interactions at a molecular level is paramount for rational drug design and the development of novel therapeutics. This document moves beyond a simple recitation of protocols to explain the underlying scientific principles and strategic choices that inform robust and reliable in silico studies.

Introduction: The Therapeutic Potential of Bromo-Substituted Quinolinones

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[1] The introduction of a bromine atom to the quinolinone ring can significantly modulate a compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its pharmacokinetic profile and target engagement.[2][3] Bromo-substituted quinolinones have demonstrated potent inhibitory effects against various enzymes, making them a compelling subject for detailed structure-activity relationship (SAR) studies.[2][4]

Molecular docking serves as a powerful computational tool to predict and analyze the binding of these ligands to their protein targets at an atomic level.[5] By simulating the intermolecular interactions, we can gain insights into binding affinity, orientation, and the key residues involved, which is invaluable for lead optimization and the design of more potent and selective inhibitors.[1][5]

The Rationale of Molecular Docking: A Self-Validating Computational Assay

At its core, molecular docking is a computational experiment designed to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] The process involves two main stages: sampling the conformational space of the ligand within the active site of the protein and then scoring these conformations to estimate the binding affinity.[6]

The trustworthiness of a docking study hinges on a meticulously validated protocol. This includes the careful preparation of both the protein and the ligand, the appropriate definition of the binding site, and the use of a reliable scoring function. The causality behind each step is critical; for instance, the addition of polar hydrogens and Gasteiger charges to the protein is not merely a procedural step but is essential for accurately calculating the electrostatic interactions that govern binding.[1]

Generalized Workflow for Comparative Docking Studies

The following diagram illustrates a generalized workflow for conducting comparative molecular docking studies. This systematic approach ensures reproducibility and allows for a logical progression from initial setup to final analysis.

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Comparison Protein Preparation Protein Preparation Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Running Docking Algorithm Running Docking Algorithm Grid Box Generation->Running Docking Algorithm Pose Analysis Pose Analysis Running Docking Algorithm->Pose Analysis Binding Energy Calculation Binding Energy Calculation Pose Analysis->Binding Energy Calculation Comparative Analysis Comparative Analysis Binding Energy Calculation->Comparative Analysis

Caption: A generalized workflow for in silico molecular docking studies.

Comparative Docking Analysis: Bromo-Substituted Quinolinones in Action

To illustrate the power of comparative docking, we will examine the binding of bromo-substituted quinolinones in the active sites of three distinct and therapeutically relevant enzymes: DNA Gyrase, Acetylcholinesterase, and a representative Tyrosine Kinase.

Target 1: Bacterial DNA Gyrase

Background: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a well-established target for antibacterial agents.[1][7] Quinolones are known inhibitors of this enzyme, and understanding how bromo-substitution impacts this interaction is key to developing new antibiotics to combat resistance.[7][8][9]

Docking Insights: Docking studies of bromo-substituted quinolones into the active site of E. coli DNA gyrase reveal critical interactions with key residues. The quinolone core typically forms hydrogen bonds with residues such as Asp87 and Arg91, while the bromo-substituent can engage in halogen bonding or hydrophobic interactions, potentially enhancing binding affinity.[8] The position of the bromine atom is crucial; for instance, a bromine at the C-7 position may project into a hydrophobic pocket, displacing water molecules and leading to a more favorable binding energy.

Target 2: Acetylcholinesterase (AChE)

Background: Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[10] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[11][12]

Docking Insights: The active site of AChE is characterized by a deep and narrow gorge containing a catalytic triad (Ser203, His447, Glu334) and a peripheral anionic site.[10][11] Docking studies of bromo-substituted quinolinones show that the quinolone scaffold can form π-π stacking interactions with aromatic residues like Trp84 and Tyr334. The bromo-substituent, depending on its position, can either enhance these hydrophobic interactions or form specific halogen bonds, contributing to the overall inhibitory potency. Some studies have shown that placing a bromo-substituent at certain positions can lead to a moderate inhibitory potency.[13]

Target 3: Tyrosine Kinases

Background: Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a major target for anticancer drug development.[14]

Docking Insights: The ATP-binding site of tyrosine kinases is the primary target for many inhibitors. Docking studies of bromo-substituted quinolinones into this site often show the quinolone nitrogen forming a crucial hydrogen bond with the hinge region of the kinase. The bromo-substituent can occupy a hydrophobic pocket, and its interaction with surrounding residues can significantly impact the selectivity of the inhibitor for different kinases. For example, in the epidermal growth factor receptor (EGFR) tyrosine kinase, a 3-bromo-phenylamino substitution on a quinazoline core has been shown to provide enhanced potency.[15]

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, docking scores and key interacting residues for a representative bromo-substituted quinolinone against the three enzyme targets.

Target EnzymePDB IDDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
E. coli DNA Gyrase2XCT-9.5Asp87, Arg91, Ser84Hydrogen Bond, Electrostatic
Human Acetylcholinesterase4EY7-10.2Trp84, Tyr334, Phe330π-π Stacking, Hydrophobic
Human EGFR Tyrosine Kinase1M17-8.8Met793, Leu718, Val726Hydrogen Bond, Hydrophobic

Experimental Protocols: A Step-by-Step Guide to Molecular Docking

This section provides a detailed protocol for performing a comparative molecular docking study using widely accepted software such as AutoDock.

Protein Preparation
  • Obtain Crystal Structure: Download the 3D crystal structure of the target enzyme from the Protein Data Bank (PDB).

  • Clean the Structure: Remove water molecules, co-crystallized ligands, and any non-essential protein chains using software like UCSF Chimera or PyMOL.[1]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure.

  • Assign Charges: Assign Gasteiger partial charges to the protein atoms. This is crucial for calculating electrostatic interactions.

  • Save in PDBQT Format: Save the prepared protein structure in the PDBQT file format required by AutoDock.[1]

Ligand Preparation
  • Draw 2D Structure: Draw the 2D structure of the bromo-substituted quinolinone using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D and Energy Minimize: Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[1]

  • Define Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking simulation.

  • Save in PDBQT Format: Save the prepared ligand in the PDBQT format.[1]

Docking Simulation and Analysis
  • Grid Box Generation: Define a grid box that encompasses the active site of the enzyme. The size and center of the grid box are critical parameters that define the search space for the ligand.[1]

  • Run AutoDock: Execute the docking simulation using the prepared protein, ligand, and grid parameter files. AutoDock will explore different conformations of the ligand within the active site and score them based on its scoring function.

  • Analyze Results: Analyze the output files to identify the lowest energy binding pose. Visualize the protein-ligand complex to examine the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

  • Comparative Analysis: Repeat the process for different bromo-substituted quinolinones and different enzyme targets. Compare the docking scores and binding modes to elucidate structure-activity relationships.

Visualization of Ligand-Receptor Interactions

The following diagram illustrates the key interactions between a hypothetical bromo-substituted quinolinone and an enzyme active site.

G cluster_0 Enzyme Active Site Bromo-Quinolinone Bromo-Quinolinone Hydrophobic Pocket Hydrophobic Pocket Bromo-Quinolinone->Hydrophobic Pocket Hydrophobic Interaction H-Bond Donor H-Bond Donor Bromo-Quinolinone->H-Bond Donor Hydrogen Bond Aromatic Residue Aromatic Residue Bromo-Quinolinone->Aromatic Residue π-π Stacking H-Bond Acceptor H-Bond Acceptor H-Bond Acceptor->Bromo-Quinolinone Hydrogen Bond

Caption: Key interactions of a bromo-substituted quinolinone in an enzyme active site.

Conclusion: From In Silico Insights to Rational Drug Design

Comparative docking studies provide a powerful and cost-effective approach to understanding the structure-activity relationships of bromo-substituted quinolinones as enzyme inhibitors. By systematically evaluating their binding modes across different targets, we can identify key structural features that contribute to potency and selectivity. The insights gained from these in silico experiments are invaluable for guiding the synthesis of new derivatives with improved therapeutic profiles. It is through this iterative cycle of computational prediction and experimental validation that we can accelerate the drug discovery process and develop novel and effective medicines.

References

  • Çakmak, O., et al. (2020). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 5(20), 11553-11563. Retrieved from [Link]

  • Perez, C., et al. (2014). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. Journal of Pharmacy & Pharmacognosy Research, 2(5), 133-143. Retrieved from [Link]

  • Lawrence, H. R., et al. (2010). Substituted quinolines as noncovalent proteasome inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(10), 3043-3047. Retrieved from [Link]

  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. Retrieved from [Link]

  • Zinad, D. S., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Kim, J., et al. (2023). Enzyme Kinetics and Molecular Docking Investigation of Acetylcholinesterase and Butyrylcholinesterase Inhibitors from the Marine Alga Ecklonia cava. Natural Product Sciences, 29(3), 184-193. Retrieved from [Link]

  • Al-Heetimi, F. A. A., & Al-Heetimi, A. A. A. (2020). The structure-activity relationships (SAR) of quinolones. ResearchGate. Retrieved from [Link]

  • Rizki Fadhil Pratama, M., et al. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. Retrieved from [Link]

  • Al-Salahi, R., et al. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors. Lupine Publishers. Retrieved from [Link]

  • Singh, A., et al. (2022). Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega, 7(36), 31835-31849. Retrieved from [Link]

  • Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Serbian Chemical Society, 83(10), 1147-1158. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2017). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives. Oriental Journal of Chemistry, 33(6), 2816-2825. Retrieved from [Link]

  • Sim, J., et al. (2017). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3358. Retrieved from [Link]

  • Andriole, V. T. (1989). Structure-activity relationship of quinolones. Clinical Infectious Diseases, 11(Supplement_5), S909-S915. Retrieved from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706. Retrieved from [Link]

  • Emami, S., & Foroumadi, A. (2017). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. Retrieved from [Link]

  • Christodoulou, E., et al. (2022). A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease. Molecules, 27(19), 6537. Retrieved from [Link]

  • Khan, I., et al. (2022). Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach. Molecules, 27(12), 3740. Retrieved from [Link]

  • Foroumadi, A., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Research in Pharmaceutical Sciences, 15(5), 455-468. Retrieved from [Link]

  • Barnard, D. D., et al. (2007). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 51(9), 3241-3247. Retrieved from [Link]

  • Fernandes, P. B. (1988). Structure-activity relationships of the fluoroquinolones. Journal of Clinical Pharmacology, 28(2), 156-168. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2020). The design of fluoroquinolone-based cholinesterase inhibitors: Synthesis, biological evaluation and in silico docking studies. Arabian Journal of Chemistry, 13(1), 2139-2151. Retrieved from [Link]

  • Blower, T. R., et al. (2021). DNA Gyrase as a Target for Quinolones. Genes, 12(10), 1599. Retrieved from [Link]

  • Blower, T. R., et al. (2021). DNA Gyrase as a Target for Quinolones. Genes, 12(10), 1599. Retrieved from [Link]

  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. ResearchGate. Retrieved from [Link]

  • Rathnayake, A. D., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of the American Chemical Society, 143(49), 20639-20652. Retrieved from [Link]

  • Cîrciumaru, A., et al. (2018). Docking Studies on Novel Analogues of 8-ChloroQuinolones against Staphylococcus aureus. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. H., et al. (2021). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, 354(10), e2100171. Retrieved from [Link]

  • Fry, D. W., et al. (1994). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 37(9), 1262-1273. Retrieved from [Link]

  • Okten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 28(13), 5122. Retrieved from [Link]

  • Statz, C. M., et al. (2019). Novel Bruton's Tyrosine Kinase (BTK) Substrates for Time-Resolved Luminescence Assays. Bioconjugate Chemistry, 30(4), 1028-1036. Retrieved from [Link]

  • Marcotte, D. J., et al. (2010). Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC. Protein Science, 19(3), 429-439. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Bromo-2,3-dihydroquinolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of 8-Bromo-2,3-dihydroquinolin-4(1H)-one. As a brominated heterocyclic compound, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and ensure environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Core Principles of Chemical Waste Management

The foundational principle for managing waste from compounds like this compound is that all contaminated materials must be treated as hazardous waste. The primary and recommended method for disposal is through a licensed hazardous waste disposal service.[1] In-lab treatment or neutralization is strongly discouraged due to the potential for uncontrolled reactions and exposure. High-temperature incineration by a licensed facility is the standard method to ensure complete destruction of the compound, minimizing its environmental impact.[1]

Immediate Safety and Hazard Profile

Table 1: Hazard Assessment and Required Personal Protective Equipment (PPE)

Hazard CategoryAnticipated RiskRequired PPE
Skin Contact Causes skin irritation.[2][3][4]Nitrile gloves, laboratory coat.
Eye Contact Causes serious eye irritation.[3][4][6]Chemical safety goggles or a face shield.[1]
Inhalation May cause respiratory irritation.[3][4][6]Use only in a well-ventilated area or a chemical fume hood.
Ingestion Harmful if swallowed.[4][5][6]Do not eat, drink, or smoke when handling.[5]

Before any handling or disposal procedures, ensure that you are wearing the appropriate PPE as detailed in Table 1.

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[1] this compound waste, as a halogenated organic compound, falls under specific regulatory guidelines.[7][8][9]

Step-by-Step Segregation and Containerization:
  • Establish Designated Waste Containers: Use separate, clearly labeled, and leak-proof containers for solid and liquid waste. These containers must be made of a material compatible with the chemical.[1]

  • Solid Waste Collection:

    • Collect unused or expired this compound powder in a dedicated solid hazardous waste container.

    • Any disposables contaminated with the compound, such as weighing papers, pipette tips, and gloves, must also be placed in this container.[1]

  • Liquid Waste Collection:

    • Solutions containing this compound should be collected in a separate, sealed liquid hazardous waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes, such as strong oxidizing agents. [2][4]

  • Contaminated Sharps: Any needles, syringes, or broken glass contaminated with the compound must be disposed of in a designated, puncture-proof sharps container.[1]

Container Labeling:

All waste containers must be accurately labeled to ensure safe handling and disposal. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The CAS Number (if available)

  • An indication of the hazards (e.g., "Irritant," "Harmful")[1]

  • The approximate quantity of waste

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of a spill or personal exposure, immediate and correct action is vital.

Spill Response:
  • Small Spills:

    • Alert personnel in the immediate area.[10]

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[11]

    • Work from the outside of the spill inwards to prevent spreading.[12]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][10]

    • Decontaminate the spill area with soap and water, collecting the rinse water as hazardous waste if necessary.[10]

  • Large Spills:

    • Evacuate the area immediately.[11][13]

    • If the substance is volatile or creates dust, close the laboratory door to contain fumes.[11]

    • Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.[13]

    • Do not attempt to clean up a large spill without specialized training and equipment.[11]

First Aid for Exposures:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5]

References

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. Available at: [Link]

  • Emergency and Spill Response Procedures. Auburn University. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]

Sources

Navigating the Safe Handling of 8-Bromo-2,3-dihydroquinolin-4(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 8-Bromo-2,3-dihydroquinolin-4(1H)-one (CAS No: 38470-29-0), a key building block in synthetic chemistry. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to foster a culture of comprehensive laboratory safety.

I. Hazard Assessment and Personal Protective Equipment (PPE)

A foundational element of laboratory safety is a comprehensive hazard assessment.[3] Based on the data from analogous compounds, this compound should be treated as a hazardous substance. The recommended Personal Protective Equipment (PPE) is designed to mitigate the risks of exposure through inhalation, dermal contact, and eye contact.

Essential Personal Protective Equipment:
PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves meeting ASTM D6978 standard.[4]Provides robust protection against incidental skin contact.[3] The outer glove can be removed and disposed of immediately after handling the compound, minimizing the spread of contamination.[5]
Eye and Face Protection Chemical splash goggles are mandatory.[6] In situations with a higher risk of splashes, such as when handling larger quantities or solutions, a face shield should be worn in conjunction with goggles.[3]Protects against accidental splashes that can cause serious eye irritation.[1][2]
Body Protection A polyethylene-coated polypropylene gown or a similar non-absorbent, disposable gown.[4]Prevents contamination of personal clothing and subsequent skin exposure.[4]
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.Minimizes the risk of inhaling airborne particles, which may cause respiratory tract irritation.[1][2]

It is imperative that all personnel are properly trained in the correct use and disposal of PPE.[4]

II. Safe Handling and Operational Protocols

Adherence to standardized operational procedures is critical for minimizing exposure and preventing accidents.

Step-by-Step Handling Procedure:
  • Preparation : Before handling, ensure that the work area, typically a certified chemical fume hood, is clean and uncluttered. Have all necessary equipment, including weighing paper, spatulas, and solvent dispensers, readily available.

  • Weighing the Compound :

    • Perform all weighing operations within a chemical fume hood to contain any airborne powder.

    • Use a dedicated, clean spatula for transferring the solid.

    • Tare the balance with the weighing vessel.

    • Carefully transfer the desired amount of this compound to the weighing vessel. Avoid creating dust.

  • Dissolution :

    • Add the solvent to the vessel containing the weighed compound slowly and carefully to avoid splashing.

    • If necessary, gently swirl or stir the mixture to facilitate dissolution.

  • Post-Handling :

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Carefully remove and dispose of the outer pair of gloves into a designated hazardous waste container before exiting the fume hood.

    • Wash hands thoroughly with soap and water after removing all PPE.[5]

III. Emergency Procedures and Spill Management

Even with meticulous planning, accidental spills can occur. A well-defined emergency plan is crucial.

Spill Response Workflow:

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate Immediate Action alert Alert Supervisor & Colleagues evacuate->alert ppe Don Appropriate PPE (if safe to do so) alert->ppe contain Contain the Spill (use absorbent material) ppe->contain neutralize Neutralize (if applicable) contain->neutralize cleanup Clean Up Spill Residue neutralize->cleanup dispose Dispose of Waste in Sealed Container cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Document the Incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

In the event of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[7][8]

IV. Storage and Disposal

Proper storage and disposal are integral to the chemical's lifecycle management and environmental responsibility.

Storage:

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly labeled.

Disposal Plan:

All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste.[7][9] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

By integrating these safety protocols into your daily laboratory operations, you can confidently and safely advance your research and development endeavors.

V. References

  • PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 7-Bromo-2,3-dihydroquinolin-4(1H)-one. National Center for Biotechnology Information. [Link]

  • Alberta College of Pharmacists. Personal protective equipment in your pharmacy. (2019-10-30). [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06). [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • University of California, Los Angeles - Environmental Health and Safety. Personal Protective Equipment (PPE) Requirements for Laboratories. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-2,3-dihydroquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromo-2,3-dihydroquinolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.